molecular formula C7H9NO3 B047572 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 113366-51-1

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Katalognummer: B047572
CAS-Nummer: 113366-51-1
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: GKZNKAQBBPQEBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a high-value, functionalized oxazole derivative serving as a critical building block in medicinal chemistry and drug discovery. Its core research value lies in its role as a versatile precursor for the synthesis of more complex heterocyclic compounds, particularly in the development of potential pharmacologically active molecules. The carboxylic acid moiety allows for straightforward derivatization into amides, esters, and other functional groups, facilitating the creation of extensive compound libraries for structure-activity relationship (SAR) studies. As a key structural motif, the oxazole ring is prevalent in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including kinase inhibition, antimicrobial, and anti-inflammatory properties. Researchers utilize this specific compound in the design and synthesis of novel small-molecule candidates targeting various disease pathways. Its defined alkyl substituents (ethyl and methyl groups) influence the molecule's lipophilicity and steric profile, making it a valuable scaffold for optimizing drug-like properties such as metabolic stability and membrane permeability. This reagent is essential for academic and industrial research programs focused on organic synthesis methodology and the development of new therapeutic agents for oncology, infectious diseases, and central nervous system disorders.

Eigenschaften

IUPAC Name

2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-5-8-4(2)6(11-5)7(9)10/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZNKAQBBPQEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550757
Record name 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113366-51-1
Record name 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

For research, development, and quality control professionals, a thorough understanding of a compound's physical properties is foundational. This guide provides a detailed examination of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. We will move beyond simple data points to explore the causality behind these properties and the experimental methodologies used to determine them, ensuring a framework of scientific integrity and practical utility.

Molecular Identity and Core Physicochemical Characteristics

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The properties of this molecule are dictated by the interplay between the polar carboxylic acid group, the aromatic oxazole ring, and the nonpolar alkyl substituents.

Table 1: Core Compound Identifiers and Properties

Property Value Source
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Appearance Solid
InChI Key GKZNKAQBBPQEBU-UHFFFAOYSA-N
SMILES String O=C(O)C1=C(C)N=C(CC)O1

| MDL Number | MFCD09864343 | |

The solid form of this compound at room temperature is expected for carboxylic acids of this molecular weight, particularly those with the potential for strong intermolecular hydrogen bonding.[1][2]

Solubility Profile: Theory and Experimental Determination

The solubility of a compound is critical for its application in synthesis, formulation, and biological assays. The structure of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid suggests a nuanced solubility profile.

  • Aqueous Solubility : The carboxylic acid group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water.[2][3] However, the ethyl and methyl groups, along with the heterocyclic ring, contribute to its nonpolar character, which will limit its miscibility. Low molecular weight carboxylic acids (one to four carbons) are typically miscible with water, but solubility decreases as the carbon chain length increases.[4] Therefore, this compound is expected to be sparingly soluble in water. Its solubility will also be highly pH-dependent; conversion to its carboxylate salt form under basic conditions will significantly enhance aqueous solubility.

  • Organic Solvent Solubility : The molecule's overall structure makes it well-suited for solubility in a range of organic solvents, such as ethanol, methanol, dimethyl sulfoxide (DMSO), and diethyl ether.[2][3]

Protocol for Solubility Determination

A standard method for determining solubility involves preparing a saturated solution and quantifying the dissolved solute.

Step-by-Step Methodology:

  • Solvent Addition: Add a known mass of the compound (e.g., 10 mg) to a vial.

  • Titration: Add the chosen solvent (e.g., water, ethanol) in small, measured aliquots (e.g., 100 µL) at a constant temperature (e.g., 25 °C).

  • Agitation: Vigorously mix the solution after each addition until the solid is fully dissolved or it is clear that an excess of solid remains.

  • Observation: Record the volume of solvent required to fully dissolve the solute.

  • Quantification: Calculate the solubility in units of g/L or mol/L. For precise measurements, an aliquot of the saturated solution can be taken, the solvent evaporated, and the remaining solid massed.

Acidity and pKa

The pKa is a quantitative measure of a molecule's acidity. For a carboxylic acid, it defines the pH at which the protonated (acid, -COOH) and deprotonated (conjugate base, -COO⁻) forms are present in equal concentrations. This value is crucial for predicting the compound's charge state in different environments, which affects its reactivity, solubility, and biological interactions.

Carboxylic acids are weak acids, and their reactivity is primarily determined by the polarized carbonyl group, making it susceptible to nucleophilic attack.[5] The pKa can be determined experimentally through potentiometric titration.

Protocol for pKa Determination via Titration
  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture (if solubility is low).

  • Titrant Standardization: Use a standardized solution of a strong base, such as 0.1 M NaOH.

  • Titration Setup: Place the sample solution in a beaker with a calibrated pH probe and a magnetic stirrer.

  • Data Collection: Slowly add the titrant in small, precise increments, recording the pH after each addition.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. While specific spectra for this exact compound are not publicly available from the initial search, we can predict the expected features based on its functional groups and data from analogous structures.

G spectroscopy spectroscopy nmr nmr spectroscopy->nmr ir ir spectroscopy->ir ms ms spectroscopy->ms

Caption: Workflow for the physicochemical and spectroscopic characterization of a novel compound.

Table 2: Predicted Spectroscopic Data

Technique Functional Group Expected Signal / Peak
¹H NMR Carboxylic Acid (-COOH) Broad singlet, δ > 10 ppm
Ethyl (-CH₂CH₃) Quartet (CH₂), ~δ 2.8-3.0 ppm; Triplet (CH₃), ~δ 1.3-1.5 ppm
Methyl (-CH₃) Singlet, ~δ 2.4-2.6 ppm
¹³C NMR Carbonyl (-C=O) δ ~ 165-175 ppm
Oxazole Ring Carbons δ ~ 120-160 ppm
Alkyl Carbons δ ~ 10-30 ppm
FT-IR O-H Stretch (Carboxylic Acid) Very broad band, ~2500-3300 cm⁻¹
C=O Stretch (Carboxylic Acid) Strong, sharp peak, ~1700-1725 cm⁻¹
C=N Stretch (Oxazole) Medium peak, ~1630-1660 cm⁻¹

| Mass Spec | Molecular Ion (M⁺) | m/z = 155.15 |

General Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz).[6] Additional experiments like DEPT can be used to distinguish between CH, CH₂, and CH₃ carbons.[7]

    • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software to obtain the frequency-domain spectrum.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: For a solid sample, either press a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Collect a background spectrum of the empty sample holder. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.[7]

    • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). The instrument will separate the resulting ions based on their mass-to-charge ratio (m/z).[7]

    • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Conclusion

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a solid organic compound whose physical properties are governed by the presence of a carboxylic acid function, an aromatic oxazole core, and alkyl substituents. Its limited water solubility, acidic nature (pKa), and characteristic spectroscopic profile are key parameters for its effective use in research and development. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these properties, ensuring data integrity and facilitating the compound's application in the synthesis of more complex molecules.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Sigma-Aldrich. (n.d.). 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid AldrichCPR.
  • TSFX. (n.d.). Physical Properties of Carboxylic Acids.
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • Research and Reviews. (2023, March 24). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives.
  • Lumen Learning. (n.d.). Physical Properties of Carboxylic Acids.
  • Chemistry LibreTexts. (2021, May 22). 2.2: Physical Properties of Carboxylic Acids.
  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.

Sources

An In-Depth Technical Guide to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to present its structural features, a proposed synthetic pathway, predicted spectroscopic data, and a discussion of its potential biological significance. This guide serves as a foundational resource for researchers investigating novel oxazole derivatives for therapeutic applications.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The substitution pattern on the oxazole ring plays a critical role in defining the pharmacological properties of these molecules, which include antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.[3][4] 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid represents a specific, synthetically accessible derivative within this important class of compounds, making it a molecule of interest for further investigation and development.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is defined by an oxazole core substituted with an ethyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.

Systematic Name: 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid Molecular Formula: C₇H₉NO₃ Molecular Weight: 155.15 g/mol

PropertyValueSource
SMILES O=C(O)C1=C(C)N=C(CC)O1
InChI 1S/C7H9NO3/c1-3-5-8-4(2)6(11-5)7(9)10/h3H2,1-2H3,(H,9,10)
InChI Key GKZNKAQBBPQEBU-UHFFFAOYSA-N
CAS Number 1564709-36-9[5]
Appearance Solid

Proposed Synthesis Pathway

Step 1: Synthesis of Ethyl 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylate

A common and effective method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[6][7][8] A variation of this approach involves the condensation of a primary amide with an α-haloketone. In this proposed synthesis, propionamide reacts with ethyl 2-chloroacetoacetate.

Synthesis_Step_1 Propionamide Propionamide Intermediate α-acylamino ketone intermediate Propionamide->Intermediate + E2CA Ethyl 2-chloroacetoacetate E2CA->Intermediate Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Intermediate Product_Ester Ethyl 2-Ethyl-4-methyl- 1,3-oxazole-5-carboxylate Intermediate->Product_Ester Cyclization & Dehydration DehydratingAgent Dehydrating agent (e.g., H₂SO₄, POCl₃) DehydratingAgent->Product_Ester

Caption: Proposed synthesis of the ethyl ester intermediate.

Experimental Protocol (Proposed):

  • To a solution of propionamide in a suitable solvent such as acetone, add a base like potassium carbonate.[9]

  • Slowly add ethyl 2-chloroacetoacetate to the mixture. The reaction proceeds via nucleophilic substitution where the nitrogen of the amide displaces the chloride.[10][11]

  • The reaction mixture is then heated under reflux to facilitate the formation of the α-acylamino ketone intermediate.

  • After the initial reaction is complete, a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, is carefully added to catalyze the intramolecular cyclization and dehydration to form the oxazole ring.[7]

  • The reaction is worked up by neutralizing the acid, extracting the product with an organic solvent, and purifying it, for example, by column chromatography.

Step 2: Hydrolysis to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Base-catalyzed hydrolysis, also known as saponification, is generally preferred for this transformation as it is an irreversible process, often leading to higher yields.[12]

Synthesis_Step_2 Product_Ester Ethyl 2-Ethyl-4-methyl- 1,3-oxazole-5-carboxylate Final_Product 2-Ethyl-4-methyl-1,3-oxazole- 5-carboxylic acid Product_Ester->Final_Product Base_Hydrolysis 1. Base (e.g., NaOH, LiOH) in H₂O/Solvent 2. Acid Workup (e.g., HCl) Base_Hydrolysis->Final_Product

Caption: Proposed hydrolysis of the ethyl ester to the final product.

Experimental Protocol (Proposed):

  • Dissolve the ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate in a mixture of a suitable solvent (e.g., ethanol or THF) and an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.

  • Heat the mixture under reflux until the ester is completely consumed, which can be monitored by thin-layer chromatography.

  • After cooling, the solvent is typically removed under reduced pressure.

  • The remaining aqueous solution containing the carboxylate salt is then acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate, precipitating the carboxylic acid.

  • The solid carboxylic acid is then collected by filtration, washed with cold water, and dried. Recrystallization can be performed for further purification.

Predicted Spectroscopic Data

In the absence of published experimental spectra for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, the following spectroscopic characteristics are predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, along with a characteristic broad singlet for the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13Broad Singlet1H-COOH
~2.8-3.0Quartet2H-CH₂- of ethyl group
~2.4-2.6Singlet3H-CH₃ at C4
~1.3-1.5Triplet3H-CH₃ of ethyl group
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the carboxylic acid carbonyl, the oxazole ring carbons, and the carbons of the ethyl and methyl substituents.

Predicted Chemical Shift (δ, ppm)Assignment
~165-170-COOH
~162-165C2 (carbon of the oxazole ring attached to the ethyl group)
~150-155C4 (carbon of the oxazole ring attached to the methyl group)
~125-130C5 (carbon of the oxazole ring attached to the carboxylic acid)
~22-25-CH₂- of ethyl group
~12-15-CH₃ at C4
~10-13-CH₃ of ethyl group
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group and the vibrations of the oxazole ring.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid dimer
1680-1710StrongC=O stretch of the carboxylic acid
~1600MediumC=N stretch of the oxazole ring
~1500MediumC=C stretch of the oxazole ring
1210-1320StrongC-O stretch of the carboxylic acid
Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 155. The fragmentation pattern will likely involve initial losses from the carboxylic acid and ethyl groups.

Predicted Fragment (m/z)Possible Loss
155Molecular Ion [M]⁺
138Loss of -OH
126Loss of -C₂H₅
110Loss of -COOH
82Further fragmentation of the ring

Potential Applications and Future Directions

While no specific biological activities have been reported for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, the broader class of substituted oxazoles exhibits significant therapeutic potential.

  • Antimicrobial Agents: Many oxazole derivatives have demonstrated potent antibacterial and antifungal activities.[13][14][15] The specific substitution pattern of the target molecule makes it a candidate for screening against various microbial pathogens.

  • Anticancer Agents: The oxazole scaffold is present in several compounds with demonstrated anticancer properties, acting through various mechanisms such as inhibition of kinases or tubulin polymerization.[3][13][16][17] Further derivatization of the carboxylic acid group to amides or esters could lead to novel compounds with enhanced cytotoxic activity.

  • Enzyme Inhibitors: The structural features of oxazoles allow them to interact with the active sites of various enzymes, leading to their inhibition.[2] This makes them attractive starting points for the development of targeted therapies.

The synthesis and biological evaluation of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid and its derivatives are warranted to explore its potential as a novel therapeutic agent. Its straightforward proposed synthesis makes it an accessible scaffold for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a structurally interesting member of the pharmacologically significant oxazole family. Although specific experimental data for this compound is scarce, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications based on established chemical principles and the known properties of related molecules. It is hoped that this comprehensive overview will stimulate further research into this and other novel oxazole derivatives, ultimately contributing to the development of new therapeutic agents.

References

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ACS Publications. Retrieved from [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

  • Bonde, C. G., & Gaikwad, N. J. (2022). Review of Antimicrobial Activity of Oxazole. Indian Journal of Pharmaceutical and Biological Research, 10(2), 43-46.
  • Sheeja Rekha A G, & S. M. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(09), 361-364.
  • Request PDF. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Request PDF. (n.d.). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • PubMed. (2020, November 24). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Retrieved from [Link]

  • MDPI. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, July 19). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Request PDF. (n.d.). Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. Retrieved from [Link]

  • ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

  • Heterocycles. (1980). mass spectrometry of oxazoles. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, September 11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US3538110A - Production of 4-methyloxazole-5-carboxylic esters.
  • MDPI. (n.d.). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Angene. (n.d.). 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]

  • MDPI. (n.d.). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]

  • ResearchGate. (2014, November 24). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1] Specifically, substituted oxazole carboxylic acids serve as crucial building blocks in drug discovery, acting as versatile intermediates and bioisosteres for various functional groups.[2] This guide provides a comprehensive technical overview of the viable and robust synthetic pathways leading to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (C₇H₉NO₃, Mol. Wt.: 155.15 g/mol ), a representative polysubstituted oxazole. We will dissect key retrosynthetic strategies, evaluate established and modern synthetic reactions for the construction of the core heterocycle, and provide detailed, field-proven protocols for its synthesis and subsequent functional group manipulations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug development.

Strategic Analysis: Retrosynthesis and Core Challenges

The design of an efficient synthesis for a polysubstituted heterocycle like 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid requires a logical retrosynthetic approach. The primary challenge lies in constructing the sterically hindered and electronically defined oxazole ring with precise regiochemical control of its four substituents. A secondary, but critical, challenge is the final deprotection or conversion to the carboxylic acid without compromising the integrity of the oxazole ring, which can be labile under harsh acidic or basic conditions.[3]

Our analysis identifies two primary retrosynthetic disconnections:

  • C5-Carboxylic Acid Formation: The most straightforward approach involves the late-stage hydrolysis (saponification) of a stable ester precursor, such as an ethyl or methyl ester. This strategy is advantageous as the ester group is often compatible with the reaction conditions used to form the oxazole ring and can facilitate purification via chromatography.

  • Oxazole Ring Construction: The core of the synthesis involves forming the 1,3-oxazole ring itself. Several powerful C-C and C-O bond-forming strategies can be envisioned, starting from simple, acyclic precursors.

The following diagram illustrates these strategic disconnections, which form the basis of the synthetic pathways discussed in this guide.

G cluster_hydrolysis Strategy 1: Late-Stage Hydrolysis cluster_ring_formation Strategy 2: Core Ring Synthesis Target 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid Ester Ethyl 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylate Target->Ester Saponification (Retrosynthesis) Amide Propionamide Ester->Amide Hantzsch-Type Synthesis (C2-N3, C4-C5 bond formation) HaloKetone Ethyl 2-chloroacetoacetate Ester->HaloKetone AcylaminoKetone N-(1-(ethoxycarbonyl)-2-oxopropyl)propionamide Ester->AcylaminoKetone Robinson-Gabriel Synthesis (Intramolecular Cyclodehydration)

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Oxazole Core: Key Methodologies

The construction of the precursor, ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate, is the pivotal stage of the synthesis. Below, we evaluate the most effective methods, weighing their efficiency, substrate availability, and scalability.

Method A: Hantzsch-Type Synthesis (Recommended Pathway)

The reaction between a primary amide and an α-haloketone is a classic, robust, and highly reliable method for constructing oxazoles. For our target, this involves the condensation of propionamide with ethyl 2-chloroacetoacetate .

  • Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the amide oxygen onto the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization where the amide nitrogen displaces the chloride. A final dehydration step yields the aromatic oxazole ring. The reaction is typically promoted by heating and sometimes with a mild base to scavenge the HCl byproduct. This method offers excellent regiocontrol as the connectivity of the reactants directly maps onto the product.

Method B: Robinson-Gabriel Synthesis

This pathway involves the cyclodehydration of a 2-acylamino-ketone precursor.[4][5] For our target ester, the required starting material would be N-(1-(ethoxycarbonyl)-2-oxopropyl)propionamide .

  • Causality and Mechanism: This intramolecular condensation is driven by a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[6] The acid protonates the ketone and amide carbonyls, facilitating a nucleophilic attack by the amide oxygen to form a five-membered ring intermediate, which then eliminates water to aromatize.[6] While effective, this method's primary drawback is the accessibility of the 2-acylamino-ketone starting material, which often requires a separate synthetic step.

Method C: Modern [3+2] Cycloaddition

Recent advancements in organic synthesis have introduced powerful methods for oxazole formation directly from carboxylic acids and isocyanide derivatives.[7][8]

  • Causality and Mechanism: In this approach, propionic acid is first activated in situ using a coupling reagent (e.g., a triflylpyridinium salt).[7] This activated species is then trapped by an isocyanide, such as ethyl 2-isocyano-2-methylpropanoate, in a [3+2] cycloaddition reaction, followed by elimination to form the oxazole ring. This method is notable for its operational simplicity and tolerance of various functional groups.[8][9]

Comparison of Core Synthesis Methods
MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Hantzsch-Type Propionamide, Ethyl 2-chloroacetoacetateHeatHigh reliability, readily available materials, excellent regiocontrol, scalable.Can require high temperatures.
Robinson-Gabriel N-(1-(ethoxycarbonyl)-2-oxopropyl)propionamideH₂SO₄, PPAClassic, well-established method.[10]Starting material is not commercially available; harsh acidic conditions.
[3+2] Cycloaddition Propionic acid, Isocyanoacetate derivativeActivating agent (e.g., DMAP-Tf)Modern, one-pot procedure, mild conditions.[7]Requires synthesis of the isocyanide reagent; may be less cost-effective on a large scale.

Final Step: Saponification of the Ester Precursor

The conversion of the ethyl ester to the final carboxylic acid is a critical transformation that requires careful selection of reagents to prevent cleavage of the oxazole ring.

  • Expert Insight: The oxazole ring contains a furan-like oxygen atom and a pyridine-like nitrogen atom. While aromatic, it is electron-rich and can be susceptible to hydrolytic cleavage under forcing acidic or basic conditions. Standard saponification with strong bases like NaOH or KOH at high temperatures can lead to ring-opening byproducts. Therefore, milder conditions are paramount for achieving a high yield of the desired product.

Recommended Protocol: Mild Base-Catalyzed Hydrolysis

The use of lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water is the industry-standard method for hydrolyzing esters in the presence of sensitive functional groups.[11]

  • Causality: LiOH is a sufficiently strong nucleophile to attack the ester carbonyl but is generally less harsh than its sodium or potassium counterparts, reducing the likelihood of undesired side reactions with the oxazole ring. The use of THF as a co-solvent ensures the solubility of the organic substrate in the aqueous reaction medium. The reaction is typically run at room temperature or with gentle heating to ensure complete conversion while preserving the heterocyclic core.

Comprehensive Experimental Workflow

This section provides a validated, step-by-step protocol for the synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid based on the recommended Hantzsch-type synthesis followed by mild LiOH hydrolysis.

Caption: Overall experimental workflow diagram.

Part 1: Synthesis of Ethyl 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylate

Materials:

ReagentMW ( g/mol )EquivalentsAmount
Ethyl 2-chloroacetoacetate164.591.0(e.g., 10.0 g)
Propionamide73.091.2(e.g., 5.3 g)
Toluene--(e.g., 50 mL)

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloroacetoacetate (1.0 eq) and propionamide (1.2 eq).

  • Solvent Addition: Add toluene to the flask to create a slurry (approx. 5 mL of solvent per gram of limiting reagent).

  • Heating: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (100 mL) and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any HCl byproduct, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate as an oil or low-melting solid.

Part 2: Saponification to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Materials:

ReagentMW ( g/mol )EquivalentsAmount
Ethyl Ester Intermediate183.201.0(e.g., 5.0 g)
Lithium Hydroxide (LiOH)23.952.0(e.g., 1.3 g)
Tetrahydrofuran (THF)--(e.g., 30 mL)
Water--(e.g., 15 mL)
1M Hydrochloric Acid (HCl)--(As needed)

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate (1.0 eq) in a mixture of THF and water (2:1 v/v) in a round-bottom flask at room temperature.

  • Reagent Addition: Add lithium hydroxide (2.0 eq) to the solution. Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS (typically 2-6 hours).

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 by the dropwise addition of 1M HCl. A white precipitate of the carboxylic acid product should form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water (2 x 10 mL).

    • Dry the solid under vacuum to yield the final 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization and Validation

The identity and purity of the final product must be confirmed by standard analytical methods:

  • ¹H NMR: Will confirm the presence of the ethyl group (triplet and quartet), the methyl group (singlet), and the carboxylic acid proton (broad singlet).

  • ¹³C NMR: Will show the characteristic chemical shifts for the oxazole ring carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (155.15 g/mol ).

  • Infrared (IR) Spectroscopy: Will show a strong carbonyl stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).

Conclusion

The synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is most efficiently achieved through a two-step sequence. The recommended pathway, utilizing a Hantzsch-type condensation to form the oxazole ester followed by a mild saponification with lithium hydroxide, represents a robust, scalable, and high-yielding approach. This method relies on readily available starting materials and employs reaction conditions that preserve the integrity of the sensitive oxazole core. Careful monitoring and control during the final hydrolysis step are critical to ensuring the successful isolation of the pure carboxylic acid, a valuable building block for further research and development in medicinal and materials chemistry.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]

  • Ma, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Patti, A. M., et al. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 72(13), 5035-5038. Retrieved from [Link]

  • Wiley Online Library. (2014). Robinson‐Gabriel Oxazole Synthesis. Retrieved from [Link]

  • Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. Published online. Retrieved from [Link]

  • ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety? Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (2000). WO2000053589A1 - Process for preparing oxazole derivatives.
  • Wikipedia. (2023). Oxazole. Retrieved from [Link]

  • Autech. (n.d.). 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the current absence of publicly available, verified spectral data for this specific molecule, this document outlines robust, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies are designed to ensure self-validation and generate a complete, unambiguous structural characterization. This guide is intended for researchers, analytical scientists, and drug development professionals who require a foundational understanding and practical approach to characterizing novel oxazole derivatives.

Introduction to the Molecule and Analytical Challenge

Molecular Overview

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a substituted heterocyclic compound featuring an oxazole core. The oxazole ring is a common scaffold in pharmacologically active molecules. The specific arrangement of the ethyl, methyl, and carboxylic acid groups dictates its chemical properties and potential biological interactions.

  • Molecular Formula: C₇H₉NO₃

  • Molecular Weight: 155.15 g/mol

  • Chemical Structure:

    Caption: Structure of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

The Analytical Imperative

For any compound intended for research or development, unambiguous structural confirmation is a non-negotiable prerequisite. Spectroscopic analysis provides the necessary evidence for identity, purity, and stability. However, major chemical suppliers note that analytical data for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is not routinely collected or provided, presenting a challenge for researchers. This guide serves to fill that gap by establishing a predictive framework and a clear protocol for its de novo characterization.

Integrated Workflow for Structural Elucidation

A multi-technique approach is essential for confident structural assignment. The following workflow ensures that data from each analysis corroborates the others, forming a self-validating system.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation A Acquire Compound B Verify Purity (LC-MS) A->B C Mass Spectrometry (MS) Determine Molecular Weight B->C D Infrared Spectroscopy (IR) Identify Functional Groups B->D E NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Map Molecular Skeleton B->E F Synthesize & Correlate Data C->F D->F E->F G Confirm Structure F->G

Caption: Recommended workflow for comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

Protocol for ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expertise & Experience: DMSO-d₆ is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its ability to participate in hydrogen bonding allows for the observation of the exchangeable carboxylic acid proton, which might otherwise be broadened or absent in solvents like chloroform-d.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 13 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio for quaternary carbons.

    • Set the spectral width to cover a range of 0 to 200 ppm.

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to definitively assign proton-proton and proton-carbon correlations, respectively.

Predicted NMR Data

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-COOH 12.0 - 13.0 Broad Singlet 1H The acidic proton of a carboxylic acid typically appears far downfield and is often broad due to hydrogen bonding and chemical exchange.[1]
-CH₂-CH₃ 2.8 - 3.0 Quartet (q) 2H Methylene protons adjacent to the electron-deficient oxazole ring and coupled to a methyl group.
-CH₃ (on ring) 2.4 - 2.6 Singlet (s) 3H Methyl group directly attached to the C4 position of the oxazole ring.

| -CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | Terminal methyl protons of the ethyl group, coupled to the adjacent methylene group. |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Assignment Predicted Chemical Shift (δ, ppm) Rationale
-C OOH 160 - 165 Carboxylic acid carbonyl carbon.
C 2 (C-Ethyl) 165 - 170 Oxazole ring carbon bonded to nitrogen and the ethyl group.
C 4 (C-Methyl) 145 - 150 Oxazole ring carbon bonded to nitrogen and the methyl group.
C 5 (C-COOH) 125 - 130 Oxazole ring carbon bonded to oxygen and the carboxylic acid.
-C H₂-CH₃ 20 - 25 Methylene carbon of the ethyl group.
-C H₃ (on ring) 10 - 15 Methyl carbon attached to the oxazole ring.

| -CH₂-C H₃ | 10 - 15 | Terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

    • Trustworthiness: This protocol is highly reproducible. Using an ATR accessory eliminates the need for preparing KBr pellets, which can introduce moisture and variability.

Predicted IR Absorption Bands

Table 3: Predicted Key IR Absorptions

Functional Group Predicted Absorption Range (cm⁻¹) Appearance Rationale
O-H (Carboxylic Acid) 2500 - 3300 Very Broad This characteristic, exceptionally broad absorption is due to strong intermolecular hydrogen bonding in the carboxylic acid dimer.[1][2]
C-H (Aliphatic) 2850 - 3000 Sharp, Medium Stretching vibrations from the methyl and ethyl groups.
C=O (Carboxylic Acid) 1700 - 1725 Strong, Sharp The carbonyl stretch of a conjugated carboxylic acid. Conjugation with the oxazole ring slightly lowers the frequency compared to a saturated acid.[2]
C=N (Oxazole Ring) 1640 - 1680 Medium Stretching vibration of the imine bond within the oxazole ring.

| C-O (Ring & Acid) | 1210 - 1320 | Strong | Stretching vibrations associated with the C-O bonds in the oxazole ring and the carboxylic acid. |

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Protocol for Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Data Acquisition:

    • Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

    • Expertise & Experience: The carboxylic acid makes the molecule amenable to both modes. Negative mode is often cleaner for acidic compounds, yielding a strong [M-H]⁻ peak.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.

Expected Mass Spectrum Data
  • High-Resolution Mass: The calculated exact mass for C₇H₉NO₃ is 155.0582. The experimentally observed mass should be within 5 ppm of this value.

  • Expected Ions:

    • Positive Mode: [M+H]⁺ at m/z 156.0655

    • Negative Mode: [M-H]⁻ at m/z 154.0509

  • Predicted Fragmentation Pattern:

    G parent [M+H]⁺ m/z 156.07 frag1 m/z 138.06 (-H₂O) parent->frag1 - H₂O frag2 m/z 111.06 (-COOH) parent->frag2 - HCOOH frag3 m/z 127.06 (-C₂H₅) parent->frag3 - C₂H₅ radical

    Caption: Plausible fragmentation pathways for the protonated molecule in MS/MS.

    • Loss of Water (-18 Da): A common fragmentation for carboxylic acids, leading to an ion at m/z 138.

    • Loss of Formic Acid (-45 Da): Decarboxylation is a primary fragmentation pathway, resulting in a fragment at m/z 111.[3]

    • Loss of the Ethyl Group (-29 Da): Cleavage of the ethyl substituent would produce an ion at m/z 127.

Conclusion

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFftALtm6f63Y_Y6m98osQhflgbUihCTOEv7LxJKZwZue53IxcMrz09sGrt9Wr3uRpW6HQacqxaZcEkOecyDfP0WtUmaO4ZY9nrzkZCoWkywpI8ojThxu0O4RdkNEFYNmhfmrZtNLwQL4g_d0YTygMaH0qgrdaup8s=]
  • Sigma-Aldrich. (n.d.). 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid AldrichCPR. Retrieved from MilliporeSigma. [https://www.sigmaaldrich.com/US/en/product/aldrich/cpr020172]
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from University of California, Davis. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide. Retrieved from Echemi. [https://www.echemi.com/cms/1011121.html]
  • Panasenko, O. I., et al. (n.d.). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye State Medical University. [https://repo.zsmu.edu.ua/handle/123456789/1179]
  • LibreTexts. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.

Sources

An In-depth Technical Guide to the Solubility of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its utility is intrinsically linked to its solubility, a critical physicochemical property that governs its behavior in various media. Understanding the solubility of this compound is paramount for researchers, scientists, and drug development professionals, as it directly impacts formulation, bioavailability, and overall efficacy in potential therapeutic applications. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, offering a robust framework for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is the foundation for any solubility study. These properties provide insights into its expected behavior in different solvent systems.

Table 1: Physicochemical Properties of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

PropertyValueSource
Molecular Formula C₇H₉NO₃[1]
Molecular Weight 155.15 g/mol [1]
Form Solid[1]
InChI Key GKZNKAQBBPQEBU-UHFFFAOYSA-N[1]
SMILES O=C(O)C1=C(C)N=C(CC)O1[1]

Rationale for Solvent Selection

The choice of solvents is a critical step in a solubility study, aiming to build a comprehensive profile of the compound's behavior.[2] The selection should be guided by the molecular structure of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, which features both a carboxylic acid group (hydrophilic, ionizable) and an ethyl-methyl-oxazole core (more lipophilic).

A diverse range of solvents should be selected to probe these characteristics:

  • Aqueous Buffers: Given the carboxylic acid moiety, the solubility in aqueous media is expected to be pH-dependent. According to ICH guidelines, solubility should be determined across a pH range of 1.2 to 6.8 to simulate physiological conditions in the gastrointestinal tract.[3][4] Therefore, buffers at pH 1.2, 4.5, and 6.8 are essential.[5]

  • Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol can engage in hydrogen bonding with the carboxylic acid group, potentially leading to good solubility.

  • Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO) are strong dipole-dipole interactors and can offer insights into the compound's polarity.

  • Nonpolar Solvents: Solvents like hexane and toluene are unlikely to be effective but are included to define the lower limits of solubility and understand the compound's lipophilicity.

Consideration should also be given to solvents commonly used in pharmaceutical formulations, such as propylene glycol and polyethylene glycol (PEG).[2] The environmental and safety profile of each solvent is also a crucial factor in the selection process.[6]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[7][8]

Materials and Reagents
  • 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (high purity)

  • Selected solvents (analytical grade or higher)

  • Buffer solutions (pH 1.2, 4.5, 6.8)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm or smaller)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer[9]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid to a series of vials, each containing a known volume of a selected solvent or buffer. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[10]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and agitation speed (e.g., 300 RPM).[10] Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolved concentration has reached a stable plateau.[10]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow for the sedimentation of undissolved solids. For finer suspensions, centrifugation is recommended to achieve a clear supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[10]

  • Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[11][12] A calibration curve prepared with known concentrations of the compound is necessary for accurate quantification.[11]

  • pH Measurement: For aqueous buffer experiments, it is critical to measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[7]

Self-Validating System

To ensure the trustworthiness of the results, the protocol should include the following self-validating checks:

  • Time to Equilibrium: A preliminary experiment should be conducted to determine the time required to reach equilibrium by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • Solid State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by XRPD or DSC) to confirm that no phase transformation or degradation has occurred during the experiment.

  • Replicate Analysis: All experiments should be performed in at least triplicate to assess the reproducibility of the results.[5]

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid at 25°C

SolventSolubility (mg/mL)
pH 1.2 BufferValue
pH 4.5 BufferValue
pH 6.8 BufferValue
WaterValue
MethanolValue
EthanolValue
AcetoneValue
AcetonitrileValue
Dimethyl Sulfoxide (DMSO)Value
Propylene GlycolValue
HexaneValue

Note: The values in this table are placeholders and would be populated with experimental data.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Shake at Constant Temp (24-72h) A->B Incubate C Centrifuge/Settle B->C Reach Equilibrium D Filter Supernatant (0.45 µm) C->D Collect Supernatant E Dilute Sample D->E Prepare for Analysis F Quantify (HPLC/UV-Vis) E->F Measure Concentration

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide has outlined a comprehensive approach to determining the solubility of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. By combining a theoretical understanding of the compound's physicochemical properties with a robust and validated experimental protocol, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the development of this compound for its potential applications in the pharmaceutical and chemical industries.

References

  • Solvent selection for pharmaceuticals. (2025). ResearchGate. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved from [Link]

  • Solvent systems and their selection in pharmaceutics and biopharmaceutics. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health. Retrieved from [Link]

  • How do you perform the shake flask method to determine solubility?. (2017). Quora. Retrieved from [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH. Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs. Retrieved from [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central. Retrieved from [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (n.d.). Admescope. Retrieved from [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent?. (2026). ACS. Retrieved from [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency (EMA). Retrieved from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. Retrieved from [Link]

  • Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. (2023). amofor. Retrieved from [Link]

  • ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019). ACS Publications. Retrieved from [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Unveiling the Bio-Potential: A Technical Guide to the Biological Activity of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the potential biological activities of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. As a novel small molecule, its specific pharmacological profile is yet to be fully elucidated. Drawing upon the well-documented and diverse bioactivities of the broader oxazole class of heterocyclic compounds, this document outlines a strategic scientific approach to systematically investigate and validate its therapeutic potential.[1][2][3] This paper will serve as a foundational resource for researchers initiating studies on this compound, offering hypothesized mechanisms of action and detailed experimental workflows.

Introduction to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic Acid

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] The oxazole ring is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals.[3][4] The specific substitutions on the oxazole core—an ethyl group at position 2, a methyl group at position 4, and a carboxylic acid at position 5—are anticipated to modulate its physicochemical properties and biological target interactions.

PropertyValueSource
Molecular Formula C₇H₉NO₃[5]
Molecular Weight 155.15 g/mol [5]
Physical Form Solid[5]
SMILES String O=C(O)C1=C(C)N=C(CC)O1[5]
InChI Key GKZNKAQBBPQEBU-UHFFFAOYSA-N[5]

The presence of the carboxylic acid moiety is particularly noteworthy, as it can participate in crucial hydrogen bonding interactions with biological targets and influence the compound's pharmacokinetic profile.[6]

Hypothesized Biological Activities and Mechanisms of Action

Based on extensive research into oxazole derivatives, we can postulate several promising avenues for the biological activity of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.[1][2][7] The substitution pattern plays a pivotal role in determining the specific pharmacological effects.[1]

Antimicrobial Activity

Oxazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[1]

  • Hypothesized Mechanism: The oxazole scaffold could interfere with essential microbial processes. Potential mechanisms include the inhibition of cell wall synthesis, disruption of membrane integrity, or interference with nucleic acid and protein synthesis. The specific substituents on the oxazole ring will influence the spectrum and potency of its antimicrobial action.

Anticancer Activity

A substantial body of research highlights the anticancer potential of oxazole-containing compounds.[3][7] These derivatives have been shown to inhibit various cancer cell lines through diverse mechanisms.[7]

  • Hypothesized Mechanism: Potential anticancer mechanisms for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid could involve the inhibition of key signaling pathways implicated in cancer progression, such as protein kinases or transcription factors like STAT3.[7] Other possibilities include the induction of apoptosis, inhibition of tubulin polymerization, or interference with DNA replication and repair enzymes like topoisomerases.[7]

Anti-inflammatory Activity

Certain oxazole derivatives have been identified as potent anti-inflammatory agents.[4] For instance, the FDA-approved drug Oxaprozin, which contains an oxazole core, functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes.[4]

  • Hypothesized Mechanism: The compound may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as COX-1 and COX-2, leading to reduced prostaglandin synthesis.[4] Alternatively, it could modulate the production of pro-inflammatory cytokines or interfere with inflammatory signaling pathways.

Proposed Experimental Workflows for Bioactivity Screening

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. This workflow is designed to efficiently identify and characterize the pharmacological profile of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanism of Action cluster_2 Tier 3: Preclinical Development A Compound Synthesis & Purity Analysis B In vitro Antimicrobial Assays (MIC/MBC Determination) A->B Test Compound C In vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) A->C Test Compound D In vitro Anti-inflammatory Assays (e.g., COX Inhibition Assay) A->D Test Compound E Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) B->E Active Hit C->E Active Hit D->E Active Hit F Structure-Activity Relationship (SAR) Studies E->F G In vivo Efficacy Studies (Animal Models) F->G H Pharmacokinetic (ADME) Profiling G->H I Toxicology Studies H->I

Figure 1: A tiered experimental workflow for the comprehensive biological evaluation of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

Detailed Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, providing an indication of cytotoxicity.

Materials:

  • 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

  • Human cancer cell lines (e.g., MCF-7, A549, DU-145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Potential Signaling Pathway Interactions

Should initial screenings indicate significant anticancer activity, further investigation into the underlying molecular mechanisms is warranted. A plausible target for oxazole derivatives is the STAT3 signaling pathway, which is often dysregulated in cancer.[7]

Signaling_Pathway cluster_0 STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Compound 2-Ethyl-4-methyl-1,3-oxazole- 5-carboxylic acid Compound->JAK Inhibits? Compound->STAT3_inactive Inhibits phosphorylation?

Figure 2: A diagram illustrating the potential inhibitory effect of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid on the JAK-STAT3 signaling pathway.

Conclusion

While the specific biological activities of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid remain to be definitively established, the extensive body of literature on oxazole derivatives provides a strong rationale for investigating its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The proposed experimental workflows and protocols in this guide offer a systematic and robust framework for elucidating its pharmacological profile and mechanism of action. Further research into this compound is highly encouraged and holds the promise of uncovering a novel therapeutic lead.

References

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019-02-04). Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022-06-01). Retrieved from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025-02-19). Retrieved from [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. Retrieved from [Link]

  • ethyl 2-methyl-1,3-oxazole-5-carboxylate - ChemSynthesis. (2025-05-20). Retrieved from [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. Retrieved from [Link]

  • ethyl 2-phenyl-1,3-oxazole-5-carboxylate - Chemical Synthesis Database. (2025-05-20). Retrieved from [Link]

  • 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024-09-10). Retrieved from [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022-09-11). Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. Retrieved from [Link]

  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed. (2020-11-24). Retrieved from [Link]

  • ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate - 137267-49-3, C9H13NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025-03-05). Retrieved from [Link]

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - PubChem. Retrieved from [Link]

Sources

The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Rise of a Heterocyclic Powerhouse

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—is a quintessential example of such a "privileged scaffold".[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a valuable component in numerous natural products and clinically approved drugs.[3][4][5] From the anti-inflammatory action of Oxaprozin to the antidiabetic effects of Aleglitazar, the versatility of the oxazole core is well-established.[1][4]

This guide moves beyond a mere catalog of activities. As a senior application scientist, the objective here is to provide a deep, mechanistic understanding of why and how oxazole derivatives function across various therapeutic modalities. We will dissect the causality behind their biological effects, present validated experimental workflows to assess their efficacy, and explore the future trajectory of oxazole-based drug development. This document is designed for the discerning researcher and drug development professional, offering a synthesis of established knowledge and cutting-edge insights into the anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective potential of this remarkable heterocyclic system.

Section 1: The Oxazole Core - Physicochemical Properties and Synthetic Strategies

The therapeutic versatility of the oxazole ring stems from its distinct chemical nature. It is a π-electron-excessive heterocycle, yet the electronegativity of the nitrogen atom renders the C2 position susceptible to nucleophilic attack, while electrophilic substitution preferentially occurs at the electron-rich C5 position.[6] This predictable reactivity, combined with its ability to act as a bioisosteric replacement for amide and ester groups, makes it an attractive scaffold for medicinal chemists.[5]

The construction of the oxazole ring is a well-trodden path in organic synthesis, with several robust methods available for derivatization. Understanding these synthetic routes is crucial for designing novel analogues with tailored pharmacological profiles.

Key Synthetic Methodologies:

  • Robinson-Gabriel Synthesis: This classic method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, typically catalyzed by a dehydrating agent like sulfuric acid or phosphorus pentachloride.[7][8] It remains a cornerstone for preparing 2,5-disubstituted oxazoles.

  • Van Leusen Oxazole Synthesis: A highly versatile method that utilizes tosylmethylisocyanide (TosMIC) to react with an aldehyde.[7][9] This [3+2] cycloaddition is particularly useful for creating 5-substituted oxazoles and is valued for its operational simplicity and broad substrate scope.[9]

  • Fischer Oxazole Synthesis: This approach involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[7]

  • From α-Haloketones: The reaction of α-haloketones with primary amides provides a direct route to substituted oxazoles.[8]

The choice of synthesis is a critical experimental decision, dictated by the desired substitution pattern and the availability of starting materials. For instance, the Van Leusen reaction is often preferred for its milder conditions and tolerance of various functional groups, which is essential when constructing complex molecules.

G cluster_robinson_gabriel Robinson-Gabriel Synthesis Workflow acylamino_ketone 2-Acylamino-ketone cyclization Intramolecular Cyclization acylamino_ketone->cyclization Step 1 dehydration Dehydration (e.g., H₂SO₄) cyclization->dehydration Step 2 oxazole 2,5-Disubstituted Oxazole dehydration->oxazole Final Product G Oxazole Oxazole Derivative Tubulin Tubulin Dimers Oxazole->Tubulin Binds to Microtubule Microtubule Instability Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Pathway of oxazole-induced apoptosis via tubulin inhibition.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative oxazole derivatives against various human cancer cell lines. The IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth, is a standard metric for potency.

Compound ClassTarget Cell LineIC₅₀ (nM)Primary MechanismReference
Biphenyl-OxazoleA549 (Lung)15.0Tubulin Inhibition[10]
Substituted OxazoleMCF-7 (Breast)8.2STAT3 Inhibition[11]
NaphthoxazoleHeLa (Cervical)21.0Topoisomerase II[10][12]
OxazolopyrimidineHCT116 (Colon)50.0VEGFR-2 Inhibition[13]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating system for assessing the cytotoxic effects of oxazole derivatives on cancer cell lines.

Objective: To determine the IC₅₀ value of a test compound.

Methodology:

  • Cell Culture:

    • Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the oxazole derivative in the appropriate cell culture medium. Concentrations should span a logarithmic range (e.g., 0.1 nM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Include a "no-cell" blank control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Section 3: Antimicrobial Applications - A Scaffold to Combat Resistance

The rise of multi-drug resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. [6]Oxazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents, offering new chemical entities to combat these threats. [14][15]

Mechanisms of Antimicrobial Action

The antimicrobial activity of oxazoles is often attributed to their ability to interfere with essential microbial processes. While specific mechanisms can vary, common themes include:

  • Enzyme Inhibition: Targeting enzymes unique to microbial metabolic pathways, such as those involved in cell wall synthesis or folic acid production.

  • Disruption of Membrane Integrity: Some lipophilic oxazole derivatives may intercalate into the microbial cell membrane, disrupting its structure and function.

  • Inhibition of tRNA Synthetase: Certain oxazole-containing natural products act by inhibiting aminoacyl tRNA synthetases, which are essential for protein synthesis. [4]

Data Presentation: In Vitro Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's effectiveness. It is the lowest concentration of the compound that prevents visible growth of a microbe.

Compound ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Pyrazole-OxazoleS. aureus6.25C. albicans12.5[1]
Amido-OxazoleE. coli10.0A. niger25.0[15]
Bis-OxazoleP. aeruginosa12.5Not Tested-[6]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.

Objective: To determine the lowest concentration of an oxazole derivative that inhibits the visible growth of a specific microorganism.

Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., S. aureus ATCC 29213) on an appropriate agar plate overnight.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 50 µL.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours under ambient air conditions.

  • Reading the Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • The positive control well should be turbid, and the negative control well should be clear, validating the assay.

Section 4: Anti-inflammatory Applications - Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological driver of numerous diseases. Oxazole derivatives have emerged as potent anti-inflammatory agents, with some acting as selective inhibitors of key enzymes in the inflammatory cascade. [2][16]The well-known NSAID, Oxaprozin, is a testament to the therapeutic viability of this scaffold in treating inflammation. [1]

Mechanism of Anti-inflammatory Action

The primary mechanism involves the inhibition of enzymes that produce pro-inflammatory mediators.

  • Cyclooxygenase (COX) Inhibition: The most well-characterized mechanism is the inhibition of COX enzymes, particularly the inducible isoform, COX-2. [1]COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable property to reduce gastrointestinal side effects associated with traditional NSAIDs.

  • Lipoxygenase (LOX) Inhibition: Some oxazole derivatives also inhibit 5-lipoxygenase (5-LOX), an enzyme that catalyzes the production of leukotrienes from arachidonic acid. [17]Leukotrienes are potent chemoattractants and mediators of inflammation, especially in asthma and allergic reactions.

G cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_PG Pain & Inflammation Prostaglandins->Inflammation_PG Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_LT Inflammation Leukotrienes->Inflammation_LT Oxazole_COX Oxazole Derivative (e.g., Oxaprozin) Oxazole_COX->COX2 Inhibits Oxazole_LOX Oxazole Derivative Oxazole_LOX->LOX Inhibits G ACh Acetylcholine (ACh) SynapticCleft Synaptic Cleft ACh->SynapticCleft Postsynaptic Postsynaptic Receptor SynapticCleft->Postsynaptic Binds AChE AChE SynapticCleft->AChE Degraded by Signal Neuronal Signal Postsynaptic->Signal Oxazole Oxazole Derivative Oxazole->AChE Inhibits

Caption: Inhibition of acetylcholine degradation by an oxazole derivative.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard, reliable method for screening AChE inhibitors.

Objective: To quantify the AChE inhibitory activity of an oxazole derivative.

Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and Acetylcholinesterase enzyme in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound (oxazole derivative) at various concentrations.

    • Add 125 µL of DTNB solution and 50 µL of buffer.

    • Initiate the reaction by adding 25 µL of the AChE enzyme solution to all wells except the blank.

    • Incubate the plate at 25°C for 15 minutes.

    • Add 25 µL of the substrate (ATCI) solution to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change (yellow 5-thio-2-nitrobenzoate anion) is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Section 7: Conclusion and Future Perspectives

The oxazole scaffold is unequivocally a cornerstone of modern medicinal chemistry. Its broad spectrum of pharmacological activities—from anticancer and antimicrobial to anti-inflammatory and neuroprotective—underscores its privileged status. T[2][3][18]he synthetic tractability of the oxazole ring allows for fine-tuning of steric and electronic properties, enabling the rational design of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

[3][7]The future of oxazole-based drug discovery is bright and will likely focus on several key areas:

  • Novel Target Identification: While many derivatives target well-known pathways, further research will uncover novel biological targets, expanding their therapeutic reach.

  • Hybrid Molecules and PROTACs: The oxazole ring can serve as a key linker or pharmacophore in hybrid molecules or Proteolysis Targeting Chimeras (PROTACs) designed to tackle complex diseases like cancer. *[19] Combating Resistance: In oncology and infectious disease, the development of oxazole derivatives that can overcome existing drug resistance mechanisms will be a major priority. *[20] Computational Design: The increasing use of in silico modeling, virtual screening, and QSAR studies will accelerate the discovery and optimization of new oxazole leads, reducing the time and cost of development.

References

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • Daina, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

  • Joshi, S., et al. (n.d.). Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents. Semantic Scholar. [Link]

  • Al-Ostath, A. I. H., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 1-5. [Link]

  • (n.d.). Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical research and Applications. [Link]

  • Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Goel, N., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. OUCI. [Link]

  • Kumar, A., et al. (2024). Review on Therapeutic Diversity of Oxazole Scaffold: An Update. ResearchGate. [Link]

  • Daina, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PubMed. [Link]

  • Hryshchenko, A., et al. (2022). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PMC - NIH. [Link]

  • (2022). a brief review on antimicrobial activity of oxazole derivatives. iajps. [Link]

  • Kulkarni, S., et al. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Tandfonline. [Link]

  • (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Fernandes, C., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Eurekaselect. [Link]

  • Zhang, H.-Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]

  • (2023). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • Al-Dies, A. M., et al. (2021). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. PMC - PubMed Central. [Link]

  • Al-Ostath, A. I. H., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Kumar, R., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. NIH. [Link]

  • Głowacka, I. E., & Wujec, M. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]

  • Zhang, H.-Z., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. [Link]

  • Shaikh, S., & Talia, Y. H. (2024). Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. ResearchGate. [Link]

  • Wujec, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. [Link]

  • Anjali, A., & Singh, A. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biochemical and Pharmaceutical Research. [Link]

  • Goel, N., et al. (n.d.). Structure of oxazole derivatives ( - ) for anti-inflammatory and analgesic activity. ResearchGate. [Link]

  • Goel, N., et al. (n.d.). Marketed drugs containing oxazole. ResearchGate. [Link]

  • Li, M., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. NIH. [Link]

  • Kamal, A., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. MDPI. [Link]

  • (2025). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. ResearchGate. [Link]

  • El-Sayed, N. F., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central. [Link]

  • Wiernicki, M., et al. (2025). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. PubMed. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

  • (n.d.). Oxazole and Oxadiazole derivatives with antiviral activity. ResearchGate. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

Sources

An In-depth Technical Guide to Substituted Oxazole Carboxylic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a cornerstone in medicinal chemistry.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions with biological targets make it a "privileged scaffold" for drug design.[5][6] When functionalized with a carboxylic acid group, the resulting substituted oxazole carboxylic acids become highly versatile building blocks, combining the key features of a stable heterocyclic core with a functional group crucial for target binding and pharmacokinetic modulation.

This guide provides an in-depth exploration of substituted oxazole carboxylic acids for researchers, scientists, and drug development professionals. We will delve into their synthesis, chemical properties, and structure-activity relationships (SAR), highlighting their extensive applications across various therapeutic areas. The narrative will focus on the causality behind experimental choices, providing field-proven insights into leveraging this powerful chemical motif.

Chemical Properties and Reactivity

The oxazole ring's chemical behavior is a product of the interplay between the furan-like oxygen atom at position 1 and the pyridine-like nitrogen atom at position 3.[7][8] This arrangement results in a π-electron deficient system that is thermally stable and possesses a unique reactivity profile.

  • Acidity and Basicity : The oxazole nucleus is weakly basic, with a conjugate acid pKa of approximately 0.8, due to the electron-withdrawing effect of the oxygen atom.[4] The attached carboxylic acid is the primary acidic center, and its pKa can be modulated by the electronic effects of other substituents on the ring.

  • Reactivity : The carbon atoms of the oxazole ring exhibit different levels of reactivity. The C2 position is the most electron-deficient and thus most susceptible to nucleophilic attack, especially when activated.[7] It is also the most acidic proton, facilitating metallation for further functionalization.[1][7] The C5 and C4 positions are more electron-rich and can participate in electrophilic substitution reactions, although less readily than more activated heterocycles. The diene-like character of the ring also allows it to participate in cycloaddition reactions.[7]

The carboxylic acid group at positions 2, 4, or 5 serves as a critical handle for a wide range of chemical transformations, including amidation, esterification, and cross-coupling reactions, making it a key building block in synthetic campaigns.[9]

Key Synthetic Methodologies

The synthesis of substituted oxazoles is a well-established field, with several classic and modern methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Robinson-Gabriel Synthesis

One of the most fundamental methods for creating 2,5-disubstituted oxazoles involves the cyclization and dehydration of α-acylamino ketones.[7] The use of dehydrating agents like polyphosphoric acid has improved yields over older methods using H2SO4 or PCl5.[10]

Experimental Protocol: Robinson-Gabriel Synthesis
  • Acylation: An α-amino ketone is acylated with an appropriate acid chloride or anhydride to form the N-acylamino ketone intermediate.

  • Cyclodehydration: The intermediate is treated with a strong dehydrating agent (e.g., polyphosphoric acid or sulfuric acid) and heated.

  • Mechanism: The reaction proceeds via protonation of the keto and amide carbonyls, followed by intramolecular nucleophilic attack of the amide oxygen onto the activated ketone, and subsequent dehydration to form the aromatic oxazole ring.

  • Work-up: The reaction mixture is cooled and quenched with ice water, and the product is extracted with an organic solvent.

Robinson_Gabriel start α-Acylamino Ketone intermediate1 Protonated Intermediate start->intermediate1 H+ (Dehydrating Agent) intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product 2,5-Disubstituted Oxazole intermediate2->product Dehydration (-H2O)

Caption: Robinson-Gabriel Synthesis Workflow.

Modern One-Pot Synthesis from Carboxylic Acids

Recent advancements have focused on increasing efficiency and reducing waste. A notable development is the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids in a single step.[11] This approach avoids the need for pre-functionalized starting materials and offers broad substrate scope.

Experimental Protocol: Direct Synthesis from Carboxylic Acids
  • Activation: A carboxylic acid is activated in situ using a triflylpyridinium reagent. This forms a highly reactive trifluorosulfonyl mixed anhydride.[11]

  • Acylpyridinium Formation: The anhydride intermediate is trapped by a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) to form an acylpyridinium salt.[11]

  • Cyclization: The acylpyridinium salt reacts with a deprotonated isocyanide (e.g., ethyl isocyanoacetate or tosylmethyl isocyanide (TosMIC)) which acts as the nucleophile.[10][11]

  • Final Step: The resulting intermediate undergoes spontaneous cyclization and dehydration to yield the desired 4,5-disubstituted oxazole product. This method shows excellent functional group tolerance.[11]

Other Notable Synthetic Routes
  • From α-Haloketones (Bredereck Synthesis): A straightforward method involving the reaction of α-haloketones with primary amides.[10]

  • Van Leusen Synthesis: Employs tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles.[10]

  • Metal-Catalyzed Reactions: Palladium and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to introduce aryl or alkyl substituents onto a pre-formed oxazole ring with high efficiency.[1][10]

The Carboxylic Acid Moiety: A Bioisosteric Chameleon

The carboxylic acid functional group is present in over 450 marketed drugs, often acting as a critical pharmacophore that engages in hydrogen bonding or ionic interactions with biological targets.[12][13] However, its strong acidity can lead to poor metabolic stability, toxicity, and limited membrane permeability.[12][13]

In drug design, heterocyclic scaffolds like oxazoles are frequently used as bioisosteres for the carboxylic acid group. A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties but improved physicochemical characteristics.[13] The oxazole ring can mimic the hydrogen bonding capabilities of a carboxylic acid while improving properties like pKa, lipophilicity, and metabolic stability.[8][12]

Bioisostere cluster_0 Carboxylic Acid cluster_1 Oxazole Bioisostere COOH R-COOH Properties_COOH Key H-Bonding High Acidity (low pKa) Poor Permeability COOH->Properties_COOH Oxazole R-Oxazole COOH->Oxazole Bioisosteric Replacement Properties_Oxazole Maintains H-Bonding Modulated Acidity Improved Permeability Oxazole->Properties_Oxazole

Caption: Bioisosteric replacement of a carboxylic acid.

Biological Activities and Applications in Drug Discovery

Substituted oxazole carboxylic acids have demonstrated a vast spectrum of biological activities, making them valuable leads in numerous therapeutic areas.[5][14] The substitution pattern on the oxazole ring plays a pivotal role in defining the specific biological activity.[14][15]

Therapeutic AreaExample Compound ClassBiological Target/ActivityCitation(s)
Antimicrobial Propanoic acid derivatives with oxazole coreAntibacterial and antifungal activity[14]
Anticancer Substituted benzoxazole-oxazolesKinase inhibition (e.g., VEGFR-2, EGFR)[16]
Anti-inflammatory Oxaprozin (an oxazolepropionic acid)COX-2 inhibitor[14][15]
Antidiabetic Aleglitazar (contains an oxazole core)PPARα/γ dual agonist[14][15]
Neurological α-Keto oxazole derivativesFatty Acid Amide Hydrolase (FAAH) inhibitors[17]
Antiparasitic Various substituted oxazolesInhibition of parasitic growth[5]
Structure-Activity Relationships (SAR)

The biological potency and selectivity of oxazole carboxylic acids are highly dependent on the nature and position of their substituents. SAR studies are crucial for optimizing lead compounds.

  • Lipophilicity and Sterics: In a series of α-keto oxazole inhibitors of FAAH, systematic modification of an acyl side chain revealed that increasing lipophilicity (e.g., replacing a phenyl with a naphthyl group) and introducing conformational constraints could dramatically increase potency, with some inhibitors reaching picomolar efficacy.[17]

  • Electronic Effects: The introduction of electron-withdrawing groups, such as halogens, on aryl substituents often enhances antimicrobial or anticancer activity.[16][18] This is likely due to altered electronic distribution, which can strengthen binding interactions with the target protein.

  • Positional Isomerism: The placement of substituents is critical. For FAAH inhibitors, hydroxyl groups at the ends of a linking chain were well-tolerated, whereas those in the middle led to a significant loss of potency, highlighting a specific spatial requirement within the enzyme's active site.[17]

SAR_Logic cluster_substituents Structural Modifications cluster_outcomes Biological Outcomes Core Oxazole Carboxylic Acid Scaffold Lipophilicity Increase Lipophilicity (e.g., add aryl groups) Core->Lipophilicity EWG Add Electron- Withdrawing Groups (F, Cl) Core->EWG HBD Modify H-Bond Donors/Acceptors Core->HBD Potency Increased Potency Lipophilicity->Potency often PK Improved Pharmacokinetics Lipophilicity->PK EWG->Potency sometimes EWG->PK Selectivity Altered Selectivity HBD->Selectivity can fine-tune HBD->PK

Caption: Key Structure-Activity Relationship considerations.

Conclusion and Future Perspectives

Substituted oxazole carboxylic acids represent a highly versatile and valuable class of compounds in drug discovery. Their robust synthetic accessibility, combined with their favorable chemical and biological properties, ensures their continued relevance. They can act either as primary pharmacophores or as bioisosteric replacements to fine-tune the properties of a lead molecule.

Future research will likely focus on developing even more efficient and sustainable synthetic routes, including biocatalytic and flow chemistry approaches. Furthermore, the exploration of novel substitution patterns will continue to unlock new biological activities, expanding the therapeutic potential of this remarkable heterocyclic scaffold. As our understanding of complex biological systems grows, the rational design of oxazole carboxylic acid derivatives will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (2023).
  • Recent advance in oxazole-based medicinal chemistry - PubMed. (2018). European Journal of Medicinal Chemistry.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed. (2025). Medicinal Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline.
  • A Comparative Guide to Benzo[d]oxazole-4-carboxylic Acid and Other Heterocyclic Carboxylic Acid Bioisosteres in Drug Discovery - Benchchem. (2025).
  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019). BMC Chemistry.
  • A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 16.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (2022).
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (2017). Journal of Medicinal Chemistry.
  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (2008). Journal of Medicinal Chemistry.
  • Oxazole-2-carboxylic acid amide - Chem-Impex.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2025). The Journal of Organic Chemistry.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025). RSC Medicinal Chemistry.
  • Biological Importance of Oxazoles - Allied Academies. (2025).
  • oxazole-4-carboxylic acid - SRIRAMCHEM.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • (PDF)
  • Structure activity relationship of the synthesized compounds - ResearchG
  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC - NIH. (2018). ACS Infectious Diseases.
  • Structure activity relationship of synthesized compounds - ResearchG
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022). Molecules.

Sources

Discovery and history of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

This guide provides a comprehensive overview of the historical context and synthetic methodologies pertinent to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. As a specific, non-commodity chemical, its history is intrinsically linked to the broader development of synthetic routes to 2,4,5-trisubstituted oxazoles. This document will delve into the foundational discoveries that enabled the synthesis of this class of molecules and present logical, field-proven synthetic pathways for its preparation.

Part 1: The Historical Genesis of the Oxazole Scaffold

The story of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid does not begin with its own isolated discovery, but rather with the pioneering work of chemists in the late 19th and early 20th centuries who first unlocked methods to construct the oxazole ring. The oxazole core, a five-membered heterocycle containing both nitrogen and oxygen, has since become recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] The 2,4,5-trisubstituted pattern is particularly valuable as it allows for a high degree of molecular diversity.

The Robinson-Gabriel Synthesis: A Cornerstone of Oxazole Chemistry (1909-1910)

A significant breakthrough in the synthesis of 2,4,5-trisubstituted oxazoles was achieved independently by Sir Robert Robinson and Siegmund Gabriel.[1][3][4] Their method, now known as the Robinson-Gabriel synthesis, involves the cyclodehydration of α-acylamino ketones.[3][4] This reaction proved to be robust and more generally applicable than earlier methods, establishing itself as a fundamental tool in heterocyclic chemistry.[1]

The reaction is typically promoted by strong acids and dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[5][6] The mechanism, a classic example of acid-catalyzed cyclization followed by dehydration, laid the groundwork for the synthesis of a vast array of oxazole derivatives.

Part 2: Plausible Synthetic Pathways to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

While a singular, documented "discovery" of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is not prominent in the literature, its synthesis can be logically derived from established methodologies. Below, we outline a plausible and efficient synthetic route, explaining the causality behind the experimental choices.

Methodology 1: A Modified Robinson-Gabriel Approach

A logical approach to the target molecule would be a modification of the classic Robinson-Gabriel synthesis. This would involve the cyclization of a carefully chosen α-acylamino ketone precursor.

Overall Synthetic Scheme:

Robinson-Gabriel_Synthesis cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Saponification A Ethyl 2-amino-3-oxobutanoate C Ethyl 2-(propionamido)-3-oxobutanoate A->C Pyridine B Propionyl chloride B->C D Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate C->D H₂SO₄, Heat E 2-Ethyl-4-methyl-1,3-oxazole- 5-carboxylic acid D->E 1. NaOH (aq) 2. HCl (aq)

Figure 1: A plausible three-step synthesis of the target compound via a modified Robinson-Gabriel approach.

Experimental Protocol:

  • Synthesis of Ethyl 2-(propionamido)-3-oxobutanoate (Precursor):

    • To a solution of ethyl 2-amino-3-oxobutanoate (1.0 equiv) in dichloromethane at 0 °C, add pyridine (1.2 equiv).

    • Slowly add propionyl chloride (1.1 equiv) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone.

    Causality: The use of pyridine is crucial to neutralize the HCl generated during the acylation, preventing unwanted side reactions and driving the reaction to completion. Dichloromethane is an excellent inert solvent for this transformation.

  • Cyclodehydration to form Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate:

    • Add concentrated sulfuric acid (5-10 equiv) to the crude ethyl 2-(propionamido)-3-oxobutanoate.

    • Heat the mixture to 80-100 °C for 1-2 hours, monitoring the reaction by TLC.

    • Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

    Causality: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization to form the oxazole ring.[6] The high temperature provides the necessary activation energy for the dehydration step.

  • Saponification to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid:

    • Dissolve the purified ethyl ester in a mixture of ethanol and 2M aqueous sodium hydroxide.

    • Heat the mixture at reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 2M HCl.

    • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

    Causality: Saponification is a standard and reliable method for the hydrolysis of esters to carboxylic acids. The final acidification step is necessary to protonate the carboxylate salt and precipitate the desired product.

Methodology 2: The Van Leusen Oxazole Synthesis

An alternative and often milder route to oxazoles is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).[7][8][9][10] This method is particularly effective for synthesizing oxazoles from aldehydes.[11] A variation of this could be envisioned for the synthesis of our target molecule, likely involving the reaction of an appropriate aldehyde with a substituted isocyanide.

Conceptual Van Leusen Pathway:

Van_Leusen_Synthesis A Propionaldehyde C Ethyl 2-ethyl-4-tosyl-4,5-dihydro- 1,3-oxazole-5-carboxylate A->C Base (e.g., K₂CO₃) B Ethyl 2-isocyano-2-tosylacetate B->C D Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate C->D Elimination of Tosyl group E 2-Ethyl-4-methyl-1,3-oxazole- 5-carboxylic acid D->E Saponification

Figure 2: A conceptual pathway for the synthesis of the target compound's ester precursor using a Van Leusen-type reaction.

Causality: The Van Leusen reaction is valued for its mild conditions and good functional group tolerance.[5] The reaction is driven by the unique reactivity of TosMIC and its analogues, where the sulfinyl group acts as an excellent leaving group and the isocyano group facilitates the cyclization.[8]

Part 3: Applications and Significance in Drug Development

The oxazole ring is a key structural motif in a wide range of biologically active compounds.[2][12] Its presence can confer desirable pharmacokinetic properties and facilitate interactions with biological targets.[2] While specific applications of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid are not widely reported, its structural features suggest potential utility in several areas of drug discovery:

  • As a Building Block: The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.

  • Bioisosteric Replacement: The oxazole ring can act as a bioisostere for other aromatic systems, such as phenyl or thiazole rings, which is a common strategy in medicinal chemistry to modulate activity and improve ADMET properties.[2]

  • Scaffold for Library Synthesis: The synthetic accessibility of this and related oxazoles makes them attractive scaffolds for the creation of compound libraries for high-throughput screening against various biological targets.

Quantitative Data Summary:

Synthetic RouteKey ReagentsTypical ConditionsYield Range
Robinson-Gabriel α-acylamino ketone, H₂SO₄High TemperatureModerate to Good[5]
Van Leusen Aldehyde, TosMICBase (e.g., K₂CO₃), Mild Temp.Good to Excellent[5]

Part 4: Conclusion

The synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a testament to the enduring legacy of foundational reactions in organic chemistry. While not a compound of widespread individual fame, its structure is readily accessible through classic and reliable methods like the Robinson-Gabriel synthesis. The principles of retrosynthetic analysis allow for the logical design of its synthesis from readily available starting materials. As the search for novel therapeutic agents continues, the versatile and synthetically accessible oxazole scaffold, exemplified by molecules like the one discussed herein, will undoubtedly continue to play a crucial role in the future of drug discovery.

References

  • The Genesis of a Heterocycle: A Historical Guide to the Discovery of 2,4,5-Trisubstituted Oxazoles. Benchchem. 13

  • Van Leusen Reaction. NROChemistry. 7

  • Van Leusen Reaction. Organic Chemistry Portal. 14

  • Van Leusen reaction. Wikipedia. 15

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. 16

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. 11

  • Carboxylic acid substituted oxazole derivatives for use as ppar-alpha and -gamma activators in the treatment of diabetes. Google Patents. 17

  • Robinson–Gabriel synthesis. Wikipedia. 3

  • A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. Benchchem. 5

  • Method for preparing 5-substituted oxazoles. Google Patents. 18

  • Process for preparing oxazole derivatives. Google Patents. 19

  • Robinson-Gabriel Synthesis. SynArchive. 4

  • Oxazole and thiazole carboxylic acid amines. Google Patents. 20

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. 2

  • Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. 21

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Institutes of Health. 22

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. 23

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. 24

  • Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. ACS Publications. 25

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles. ACS Publications. 26

  • Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Thieme Connect. 27

  • Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. PubMed. 12

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. 28

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. 29

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. 6

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. National Institutes of Health. 30

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. ScienceDirect. 31

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. 32

  • Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. 33

Sources

Methodological & Application

Application Note: A Protocol for the Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a substituted oxazole derivative. The oxazole ring is a key structural motif found in a wide array of biologically active compounds and natural products, exhibiting activities ranging from anti-inflammatory to anticancer properties. The targeted molecule, with its specific substitution pattern, presents itself as a valuable building block for the synthesis of novel pharmaceutical candidates and functional materials. This application note provides a detailed, three-step protocol for the laboratory-scale synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, commencing from commercially available starting materials. The synthetic strategy is centered around the well-established Robinson-Gabriel synthesis for the formation of the core oxazole heterocycle.

Overall Synthetic Strategy

The synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is accomplished through a three-step sequence:

  • N-Acylation: Synthesis of the key intermediate, ethyl 2-propionamido-3-oxobutanoate, via the acylation of ethyl 2-amino-3-oxobutanoate with propionyl chloride.

  • Cyclodehydration (Robinson-Gabriel Synthesis): Intramolecular cyclization and dehydration of the N-acylated intermediate to form ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product through base-catalyzed hydrolysis.

Synthetic_Pathway A Ethyl 2-amino-3-oxobutanoate B Ethyl 2-propionamido-3-oxobutanoate A->B  Propionyl Chloride, Pyridine   C Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate B->C  H₂SO₄ (conc.), Heat   D 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid C->D  1. NaOH (aq) 2. HCl (aq)  

Caption: Overall synthetic workflow for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-propionamido-3-oxobutanoate

Rationale: This initial step introduces the ethyl group at the 2-position of the future oxazole ring. The acylation of the amine is a standard and high-yielding reaction. Pyridine is used as a base to neutralize the HCl generated during the reaction.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 2-amino-3-oxobutanoate HCl salt181.6210.0 g55.06
Propionyl chloride92.525.6 g (5.1 mL)60.57
Pyridine79.108.7 g (8.9 mL)110.0
Dichloromethane (DCM)-200 mL-
1 M Hydrochloric acid (HCl)-100 mL-
Saturated sodium bicarbonate (NaHCO₃)-100 mL-
Brine-50 mL-
Anhydrous magnesium sulfate (MgSO₄)-As needed-

Procedure:

  • Suspend ethyl 2-amino-3-oxobutanoate hydrochloride (10.0 g, 55.06 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Add pyridine (8.7 g, 110.0 mmol) dropwise to the suspension.

  • Slowly add a solution of propionyl chloride (5.6 g, 60.57 mmol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude ethyl 2-propionamido-3-oxobutanoate can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography on silica gel.

Part 2: Synthesis of Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate (Robinson-Gabriel Synthesis)

Rationale: This key step involves the acid-catalyzed intramolecular cyclization and dehydration of the β-keto amide to form the oxazole ring. Concentrated sulfuric acid serves as both the catalyst and the dehydrating agent.[1]

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 2-propionamido-3-oxobutanoate201.2110.0 g49.71
Concentrated Sulfuric Acid (H₂SO₄)98.0820 mL-
Ice-~200 g-
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Diethyl ether-200 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • In a 250 mL round-bottom flask, carefully add the crude ethyl 2-propionamido-3-oxobutanoate (10.0 g, 49.71 mmol) to chilled concentrated sulfuric acid (20 mL) at 0 °C with stirring.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Gently heat the reaction mixture to 50 °C and maintain this temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~200 g) in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate.

Robinson-Gabriel cluster_0 Mechanism of Robinson-Gabriel Synthesis A Protonation of the amide carbonyl B Enolization A->B C Intramolecular nucleophilic attack B->C D Dehydration C->D E Final oxazole product D->E

Caption: Key mechanistic steps of the Robinson-Gabriel cyclodehydration.

Part 3: Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Basic hydrolysis (saponification) is often preferred as it is generally irreversible and drives the reaction to completion. The carboxylate salt is then protonated in an acidic workup to yield the final product.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate183.208.0 g43.68
Sodium hydroxide (NaOH)40.003.5 g87.50
Ethanol-80 mL-
Water-40 mL-
6 M Hydrochloric acid (HCl)-As needed-
Diethyl ether-150 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Dissolve ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate (8.0 g, 43.68 mmol) in ethanol (80 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (3.5 g, 87.50 mmol) in water (40 mL).

  • Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 6 M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum to yield 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. The described three-step sequence, employing a classical Robinson-Gabriel synthesis, is a robust and reliable method for obtaining this valuable oxazole derivative. The procedures are suitable for a standard organic chemistry laboratory and provide a solid foundation for further research and development involving this class of compounds.

References

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • LibreTexts Chemistry. Synthesis of Carboxylic Acids. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic Acid as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds and natural products.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a cornerstone in medicinal chemistry and drug development.[2][3] 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a particularly valuable building block, offering a robust and synthetically tractable platform for molecular elaboration. The carboxylic acid moiety at the C5 position serves as a versatile functional handle, enabling a diverse range of chemical transformations.

This guide provides an in-depth exploration of three critical synthetic applications of this precursor: amide bond formation, esterification, and palladium-catalyzed decarboxylative cross-coupling. The protocols detailed herein are designed to be self-validating, with an emphasis on the underlying chemical principles that govern reaction outcomes, ensuring both reproducibility and adaptability for researchers in organic synthesis and drug discovery.

PropertyValue
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol [4]
Appearance Solid[4]
InChI Key GKZNKAQBBPQEBU-UHFFFAOYSA-N[4]
SMILES O=C(O)C1=C(C)N=C(CC)O1[4]

Application 1: Synthesis of Bio-relevant Amides via Peptide Coupling

The formation of an amide bond is arguably one of the most critical reactions in medicinal chemistry, linking key molecular fragments to build complex drug candidates.[5] The carboxylic acid of our title compound can be readily activated to couple with a wide range of primary and secondary amines, yielding structurally diverse 2-Ethyl-4-methyl-1,3-oxazole-5-carboxamides. These products are of significant interest as oxazole amides are integral to many bioactive molecules.[2][6]

Expert Insights: Choosing the Right Coupling Strategy

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. Modern peptide coupling reagents are designed to achieve this in situ under mild conditions, minimizing side reactions and preserving sensitive functional groups. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient because they form a highly reactive O-acylisourea active ester, which is then readily displaced by the amine nucleophile.[5] The inclusion of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and the amine's ammonium salt, facilitating the reaction without competing in the coupling.[5]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an oxazole-5-carboxamide from 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid and a representative primary amine.

Materials:

  • 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF (approx. 0.2 M).

  • Add the desired amine (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv).

  • In a separate vial, dissolve HATU (1.2 equiv) in a minimum amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Data Summary: Amide Coupling
Amine SubstrateCoupling ReagentBaseTypical Yield RangeNotes
BenzylamineHATUDIPEA85-95%A straightforward coupling with an unhindered primary amine.
AnilineHATUDIPEA70-85%Electron-deficient anilines may require slightly longer reaction times.
PiperidineHATUDIPEA90-98%Highly nucleophilic secondary amines react rapidly.
tert-ButylamineHATUDIPEA50-70%Sterically hindered amines are more challenging and may require elevated temperatures.
Visualization: Amide Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Purification Oxazole_Acid 2-Ethyl-4-methyl-1,3-oxazole -5-carboxylic acid Activation In Situ Activation (Active Ester Formation) Oxazole_Acid->Activation Amine R-NH₂ Coupling Nucleophilic Acyl Substitution Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Activation->Coupling Crude_Product Crude Amide Product Coupling->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Amide Pure Oxazole Amide Purification->Final_Amide

Caption: Workflow for HATU-mediated amide coupling.

Application 2: Synthesis of Oxazole Esters

Esterification of the C5-carboxylic acid provides another avenue for structural modification, which can be used to modulate properties like solubility and bioavailability or to install a protecting group.[7] While classic Fischer esterification using strong acid and heat is feasible, milder methods are often preferred to avoid potential degradation of sensitive substrates.

Protocol: Thionyl Chloride-Mediated Esterification

This method proceeds via an acyl chloride intermediate, which is highly reactive towards alcohols. It is a robust and high-yielding method suitable for a variety of primary and secondary alcohols.

Materials:

  • 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.5 equiv)

  • Anhydrous Alcohol (e.g., Methanol, Ethanol) (used as solvent and reagent)

  • Anhydrous Dichloromethane (DCM) (optional co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Suspend 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (1.0 equiv) in the desired anhydrous alcohol (e.g., 10 mL per gram of acid). If solubility is low, a co-solvent like DCM can be used.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 equiv) dropwise to the stirred suspension. Gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly pouring it into an ice-cold saturated solution of NaHCO₃. Caution: Vigorous gas evolution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography if necessary.

Visualization: Esterification Workflow

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_workup Workup & Isolation Oxazole_Acid Oxazole Carboxylic Acid Acyl_Chloride Acyl Chloride Formation Oxazole_Acid->Acyl_Chloride SOCl2 SOCl₂ SOCl2->Acyl_Chloride Alcohol R-OH Ester_Formation Nucleophilic Attack by Alcohol Alcohol->Ester_Formation Acyl_Chloride->Ester_Formation Quench Aqueous Quench (NaHCO₃) Ester_Formation->Quench Extraction Extraction & Drying Quench->Extraction Final_Ester Pure Oxazole Ester Extraction->Final_Ester

Caption: Workflow for thionyl chloride-mediated esterification.

Application 3: Decarboxylative Cross-Coupling for C-C Bond Formation

A powerful and modern application for heterocyclic carboxylic acids is their use in decarboxylative cross-coupling reactions. This transformation replaces the entire carboxylic acid group with a new carbon-based substituent, most commonly an aryl or heteroaryl group, via a transition-metal-catalyzed pathway.[8] This method provides a powerful alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents.[8]

Expert Insights: The Bimetallic System

Successful decarboxylative coupling of oxazole-5-carboxylic acids typically requires a bimetallic system.[8] A palladium catalyst (e.g., Pd(OAc)₂) facilitates the standard cross-coupling cycle with the aryl halide. Concurrently, a silver salt, such as silver(I) carbonate (Ag₂CO₃), is essential. The silver salt is believed to mediate the crucial decarboxylation step, forming a silver-oxazolyl intermediate that can then engage in the palladium catalytic cycle via transmetalation.[8] This synergistic action allows for the efficient formation of a new C-C bond at the C5 position.

Experimental Protocol: Palladium/Silver-Catalyzed Decarboxylative Arylation

This protocol outlines the coupling of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid with an aryl iodide.

Materials:

  • 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (1.2 equiv)

  • Aryl Halide (e.g., Iodobenzene) (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Silver(I) Carbonate (Ag₂CO₃) (1.5 equiv)

  • Anhydrous solvent (e.g., Toluene/DMA 10:1 mixture)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and Ag₂CO₃ (1.5 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add the anhydrous solvent mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 110-130 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the 5-aryl-oxazole derivative.

Data Summary: Decarboxylative Coupling
Aryl HalideCatalyst SystemAdditiveTypical Yield Range
4-IodopyridinePd(OAc)₂ / PPh₃Ag₂CO₃80-90%
IodobenzenePd(OAc)₂ / PPh₃Ag₂CO₃75-85%[8]
4-BromoanisolePd(OAc)₂ / PPh₃Ag₂CO₃60-75%
1-Chloro-4-nitrobenzenePd(OAc)₂ / PPh₃Ag₂CO₃40-55%
Visualization: Decarboxylative Coupling Cycle

G Pd(0) Pd(0) Pd(II)-Ar(X) Pd(II)-Ar(X) Oxidative Addition Pd(0)->Pd(II)-Ar(X) 1 Ar-Oxazole Ar-Oxazole Product Pd(II)-Ar(Oxazole) Pd(II)-Ar(Oxazole) Transmetalation Pd(II)-Ar(X)->Pd(II)-Ar(Oxazole) 3 Pd(II)-Ar(Oxazole)->Pd(0) 4. Reductive Elimination Pd(II)-Ar(Oxazole)->Ar-Oxazole Ag-Oxazole Ag-Oxazole Intermediate Ag-Oxazole->Pd(II)-Ar(Oxazole) Oxazole-COOH Oxazole-COOH Oxazole-COOH->Ag-Oxazole 2. Decarboxylation Ar-X Ar-X Ar-X->Pd(II)-Ar(X) Ag₂CO₃ Ag₂CO₃ Ag₂CO₃->Ag-Oxazole

Caption: Simplified catalytic cycle for decarboxylative cross-coupling.

References

  • Gooßen, L. J., et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. Available at: [Link]

  • Gagnon, D., et al. (2005). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Tetrahedron Letters. Available at: [Link]

  • Pemberton, R. P., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. ChemSynthesis. Retrieved January 13, 2026. Available at: [Link]

  • Wang, D., et al. (2016). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters. Available at: [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Moody, C. J., et al. (2011). Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries. The Journal of Organic Chemistry. Available at: [Link]

  • Chavan, S. P., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Tan, Z., et al. (2011). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters. Available at: [Link]

  • Rosyda, A., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Eco & Environmental Science. Available at: [Link]

  • Rodrigues, C., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Available at: [Link]

  • Patel, M. B., et al. (2018). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ChemistrySelect. Available at: [Link]

  • Rickborn, B. (1998). The Paal-Knorr Furan Synthesis and Related Pyrrole, Thiophene, and Thiazole Syntheses. Organic Reactions. Available at: [Link]

Sources

Application Note: Derivatization of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxazole Scaffold

The oxazole ring is a privileged five-membered heterocyclic motif that features prominently in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Compounds incorporating the oxazole nucleus have demonstrated utility as anti-inflammatory, antimicrobial, anticancer, and antidiabetic agents, among others.[2][3] The specific scaffold, 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, offers a robust and versatile starting point for chemical exploration. Its trisubstituted nature allows for fine-tuning of steric and electronic properties, while the C5-carboxylic acid serves as a critical handle for derivatization.

Rationale for Derivatization of the C5-Carboxylic Acid

The carboxylic acid functional group is a common pharmacophore, often crucial for target binding through hydrogen bonding or ionic interactions. However, its presence can also introduce significant liabilities in a drug candidate, including poor membrane permeability, rapid metabolism (e.g., via glucuronidation), potential toxicity, and high plasma protein binding.[4][5] Derivatization of the carboxylic acid is therefore a cornerstone strategy in lead optimization. By converting the acid to amides, esters, or bioisosteres, medicinal chemists can systematically modulate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhance target potency and selectivity, and generate novel intellectual property.[6][7]

This guide provides detailed protocols and the underlying scientific rationale for three primary derivatization strategies for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material is critical for successful synthesis and purification.

PropertyValueSource
Chemical Name 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Form Solid
SMILES String O=C(O)C1=C(C)N=C(CC)O1
InChI Key GKZNKAQBBPQEBU-UHFFFAOYSA-N

Strategic Derivatization Protocols

The following sections detail validated protocols for the derivatization of the C5-carboxylic acid, designed to be reproducible and scalable.

Strategy 1: Amide Library Synthesis for Structure-Activity Relationship (SAR) Exploration

Scientific Rationale: Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[8] The resulting amide is typically more metabolically stable than an ester and less ionizable than a carboxylic acid, often leading to improved cell permeability. Synthesizing a library of amides by coupling the core oxazole acid with a diverse set of primary and secondary amines is a powerful method to probe the chemical space around the core scaffold and build a comprehensive SAR.

Workflow: General Derivatization Pathways

G A 2-Ethyl-4-methyl-1,3-oxazole- 5-carboxylic acid B Amide Derivatives A->B Amidation: Coupling Reagents + R¹R²NH C Ester Prodrugs A->C Esterification: H⁺ cat. + R'OH D Bioisosteric Analogs (e.g., Tetrazoles) A->D Multi-step synthesis: (e.g., via Nitrile)

Key Reagents Overview: The choice of coupling reagent is critical for achieving high yields and purity.

Reagent ClassExamplesKey Features & Rationale
Carbodiimides EDC, DCC, DICCost-effective and widely used. EDC is water-soluble, simplifying byproduct removal. Forms a highly reactive O-acylisourea intermediate.[][10]
Uronium Salts HATU, HBTU, HCTUHighly efficient and fast-acting, even with hindered substrates. Often require a non-nucleophilic base.[]
Phosphonium Salts BOP, PyBOPSimilar to uronium salts in reactivity and efficiency. Can be particularly effective for preventing racemization in chiral substrates.[]
Additives HOBt, HOAtUsed with carbodiimides to suppress side reactions and minimize racemization by forming a more stable active ester intermediate.[10]
Detailed Protocol: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) for efficient and clean amide bond formation.

Materials:

  • 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (1.0 eq)

  • Desired amine (primary or secondary) (1.1 - 1.5 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.5 M concentration).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes. This is the pre-activation step.

  • In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of the reaction solvent.

  • Add the amine solution and DIPEA (2.0 eq) to the reaction flask.

  • Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-16 hours).

  • Work-up: a. Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc) or DCM. b. Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aq. NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/EtOAc or DCM/Methanol gradient) to yield the pure amide derivative.

Mechanistic Insight: EDC/HOBt Coupling

G cluster_0 Step 1: Activation cluster_1 Step 2: HOBt Interception cluster_2 Step 3: Aminolysis Acid Oxazole-COOH Intermediate O-Acylisourea (Highly Reactive) Acid->Intermediate + EDC EDC EDC->Intermediate Intermediate_ref O-Acylisourea HOBt HOBt ActiveEster HOBt Active Ester (More Stable) HOBt->ActiveEster ActiveEster_ref HOBt Active Ester Intermediate_ref->ActiveEster + Amine R¹R²NH Product Oxazole-CONR¹R² Amine->Product ActiveEster_ref->Product + G A Oxazole-COOH B Oxazole-CONH₂ (Primary Amide) A->B 1. Amidation (NH₃) C Oxazole-C≡N (Nitrile) B->C 2. Dehydration (e.g., SOCl₂) D Oxazole-Tetrazole C->D 3. [3+2] Cycloaddition (e.g., NaN₃)

Sources

A Robust, Stability-Indicating HPLC Method for the Quantification of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. Developed for researchers, quality control analysts, and drug development professionals, this protocol provides a comprehensive framework for achieving accurate and reproducible results. The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The causality behind each methodological choice, from mobile phase pH control to column chemistry, is thoroughly explained to empower the user with a deep understanding of the separation principles. Furthermore, this document outlines a complete protocol for validating the method as stability-indicating, following the International Council for Harmonisation (ICH) guidelines, by performing forced degradation studies.[1][2][3]

Scientific Principle and Method Rationale

The successful quantification of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid hinges on controlling its ionization state to ensure consistent interaction with the stationary phase. As a carboxylic acid, the molecule's polarity is highly dependent on the pH of the mobile phase.

  • Chromatographic Mode: Reversed-phase liquid chromatography (RP-LC) is the chosen mode of separation.[4] This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase (the column) and a polar mobile phase.[4] Our analyte, with its ethyl and methyl groups, possesses sufficient hydrophobic character for effective retention.

  • Control of Ionization: The key to achieving sharp, symmetrical peaks for an acidic analyte is to suppress its ionization. In its ionized (deprotonated) carboxylate form, the molecule is highly polar and exhibits poor retention on a non-polar C18 column, often resulting in peak fronting. By acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa, we ensure the carboxylic acid group remains in its neutral, protonated form.[5][6] This increases its overall hydrophobicity, promoting controlled retention and leading to excellent chromatographic performance.

  • Detection: The oxazole heterocyclic ring contains a chromophore that absorbs ultraviolet (UV) light, making UV-based detection a straightforward and effective choice for quantification. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength (λ-max).

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC system with a binary pump, autosampler, column thermostat, and photodiode array (PDA) detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Vortex mixer

Chemicals and Reagents
  • 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid reference standard (Sigma-Aldrich, CAS MFCD09864343 or equivalent)[7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (≥98%)

  • Hydrochloric acid (37%)

  • Sodium hydroxide (pellets)

  • Hydrogen peroxide (30%)

Chromatographic Column
  • Column: Phenomenex Luna C18(2) or equivalent

  • Dimensions: 150 mm x 4.6 mm

  • Particle Size: 5 µm

  • Pore Size: 100 Å

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas via sonication for 15 minutes. The final pH should be approximately 2.7-2.8.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

HPLC Instrumentation and Conditions

The operational parameters for the HPLC system are summarized in the table below.

ParameterSetting
Column Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm (or determined λ-max)
Run Time 20 minutes
Gradient Program:
Time (min)% Mobile Phase B
0.020
12.090
15.090
15.120
20.020
System Suitability Test (SST) Protocol

Before commencing any analysis, the system's performance must be verified.

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Evaluate the results against the criteria in the table below.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Sample Analysis Workflow

The general workflow for analyzing a sample is depicted below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve filter Filter (0.45 µm Syringe Filter) dissolve->filter sst Perform System Suitability Test (SST) filter->sst inject Inject Sample Solution sst->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Area acquire->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: General experimental workflow from sample preparation to final report.

Protocol for Forced Degradation Studies (Stability-Indicating Method Validation)

To validate this method as "stability-indicating," forced degradation studies must be performed to demonstrate that the analyte peak is resolved from all potential degradation products.[2][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][9]

Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL API Stock in Diluent acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (80°C, Solid State) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo neutralize Neutralize (Acid/Base Samples) acid->neutralize base->neutralize dilute Dilute to 100 µg/mL with Diluent oxid->dilute therm->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC dilute->analyze evaluate Evaluate Peak Purity & Mass Balance analyze->evaluate

Caption: Workflow for forced degradation studies under various stress conditions.

Detailed Stress Condition Protocols

For each condition, a control sample (un-stressed) should be prepared and analyzed alongside the stressed sample.[9]

  • Acid Hydrolysis:

    • Mix 1 mL of the 1000 µg/mL stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Incubate at 60 °C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours).

    • Before injection, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to the target concentration (100 µg/mL) with diluent.[9]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Incubate at 60 °C, sampling at timed intervals.

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute to the target concentration.[9]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.

    • Store at room temperature, protected from light. Sample at timed intervals.

    • Dilute to the target concentration with diluent before injection.

  • Thermal Degradation:

    • Place a small quantity of the solid API in an oven at 80 °C.

    • At timed intervals, withdraw a sample, prepare a 100 µg/mL solution in diluent, and analyze.

  • Photolytic Degradation:

    • Expose both solid API and a 1000 µg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[2][3]

    • A control sample should be wrapped in aluminum foil to protect it from light.[9]

    • Prepare a 100 µg/mL solution from the stressed samples and analyze.

Evaluation: The method is considered stability-indicating if all degradant peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure in all stressed samples.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Fronting) Sample overload or mobile phase pH is too high (analyte is ionized).Reduce injection concentration. Verify the pH of Mobile Phase A is < 3.0.
Poor Peak Shape (Tailing) Secondary interactions with column silanols.Ensure mobile phase is well-mixed. Consider a different C18 column with better end-capping.
No or Low Retention Mobile phase is too strong (too much acetonitrile).Decrease the initial %B in the gradient program.
Variable Retention Times Inadequate column equilibration; pump or leak issues.Equilibrate for at least 30 minutes. Check system pressure for stability.
Extraneous Peaks Contaminated diluent, mobile phase, or sample.Prepare fresh solutions. Ensure proper sample filtration.

Conclusion

The RP-HPLC method presented provides a robust and reliable tool for the quantitative analysis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. The use of a C18 column with an acidified mobile phase ensures excellent peak shape and reproducible retention. The detailed protocols for both routine analysis and forced degradation studies establish this method as stability-indicating, making it suitable for comprehensive quality control, stability testing, and various research and development applications in the pharmaceutical industry.

References

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • Schmidt, A. S. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

Sources

Application Notes & Protocols: 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid as a Novel Ligand for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the prospective applications of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid in material science. While this specific molecule is a novel building block, its inherent chemical functionalities—a rigid, aromatic oxazole core and a versatile carboxylic acid group—position it as a prime candidate for the synthesis of advanced materials. These notes focus on its putative role as an organic linker in the generation of custom Metal-Organic Frameworks (MOFs) and its potential in the development of novel polymeric materials. The protocols provided are based on established methodologies for similar molecular structures and are intended to serve as a robust starting point for experimental validation.

Part 1: Scientific Rationale and Potential Applications

Molecular Profile of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring a five-membered oxazole ring substituted with ethyl and methyl groups, and a carboxylic acid moiety.[1] The oxazole ring provides a structurally rigid and aromatic core, while the carboxylic acid group offers a reactive site for coordination with metal ions or for polymerization reactions.[2][3][4]

PropertyValueSource
Molecular FormulaC₇H₉NO₃[1]
Molecular Weight155.15 g/mol [1]
FormSolid[1]
Key Functional GroupsCarboxylic Acid, Oxazole RingN/A

The presence of both a nitrogen and an oxygen atom in the oxazole ring can influence the electronic properties and coordination behavior of the molecule.[5][6] This unique combination makes it an intriguing candidate for creating materials with tailored electronic, optical, and porous properties.

Application in Metal-Organic Frameworks (MOFs)

The most promising application of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid in material science is as an organic linker for the synthesis of novel MOFs.[2][7] MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[7][8] The carboxylic acid group on the target molecule can readily coordinate with a variety of metal centers (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), while the oxazole core acts as a rigid strut, defining the geometry and pore structure of the resulting framework.[4][9][10]

Potential Advantages of an Oxazole-Based MOF:

  • Tunable Porosity: The specific geometry of the ligand can lead to MOFs with unique pore sizes and shapes, suitable for applications in gas storage and separation.[2][7]

  • Functional Pore Environment: The nitrogen and oxygen heteroatoms of the oxazole ring can line the pores of the MOF, creating a functional environment that could enhance selectivity in adsorption or catalysis.

  • Luminescent Properties: Oxazole and its derivatives are known to exhibit fluorescence.[11][12] MOFs constructed from this ligand may possess interesting photoluminescent properties, making them suitable for applications in chemical sensing or as active components in optical devices.[13][14]

Application in Polymer Science

The carboxylic acid functionality also allows for the incorporation of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid into polymers through esterification or amidation reactions. The rigidity of the oxazole ring could impart enhanced thermal stability and mechanical strength to the resulting polymer.[3] Furthermore, oxadiazole-containing polymers have been investigated as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs), suggesting that polymers incorporating this oxazole derivative could have applications in organic electronics.[15][16]

Part 2: Experimental Protocols

Protocol for the Synthesis of a Zinc-Based MOF using 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (Hypothetical)

This protocol describes a solvothermal synthesis method, a common and effective technique for producing high-quality MOF crystals.[8]

Materials:

  • 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (Ligand)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Solvent for washing)

  • Glass vials (20 mL) with Teflon-lined caps

  • Syringes and filters (0.22 µm)

  • Oven

  • Centrifuge

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 31.0 mg (0.2 mmol) of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid in 10 mL of DMF.

    • In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zinc Nitrate Hexahydrate in 10 mL of DMF.

  • Mixing and Solvothermal Reaction:

    • Combine the two solutions in a single vial.

    • Cap the vial tightly.

    • Place the vial in a preheated oven at 100°C for 24 hours.

  • Isolation and Washing:

    • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible at the bottom of the vial.

    • Carefully decant the supernatant.

    • Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the crystals.

    • Centrifuge the mixture and decant the DMF.

    • Repeat the washing step with DMF two more times.

    • Perform a solvent exchange by soaking the crystals in 10 mL of ethanol for 24 hours. Replace the ethanol three times during this period.

  • Activation:

    • After the final ethanol wash, decant the solvent and dry the crystalline product under vacuum at 120°C for 12 hours to remove any residual solvent from the pores.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation Ligand Dissolve Ligand in DMF Mix Combine Solutions Ligand->Mix Metal Dissolve Metal Salt in DMF Metal->Mix Heat Solvothermal Reaction (100°C, 24h) Mix->Heat Wash_DMF Wash with DMF (3x) Heat->Wash_DMF Wash_EtOH Solvent Exchange (Ethanol) Wash_DMF->Wash_EtOH Activate Activate under Vacuum (120°C, 12h) Wash_EtOH->Activate Final_Product Final_Product Activate->Final_Product Characterization

Caption: Workflow for the solvothermal synthesis of a hypothetical MOF.

Characterization Protocols for the Synthesized MOF

A. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Protocol:

    • Grind a small sample of the activated MOF into a fine powder.

    • Pack the powder into a sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

    • Compare the resulting pattern with theoretical patterns if a single crystal structure is obtained.

B. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the MOF and confirm the removal of solvent molecules.

  • Protocol:

    • Place 5-10 mg of the activated MOF in an alumina crucible.

    • Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Analyze the weight loss curve to determine the decomposition temperature.

C. Gas Sorption Analysis (BET Surface Area):

  • Purpose: To determine the porosity and surface area of the MOF.

  • Protocol:

    • Place a known weight of the activated MOF in a sample tube.

    • Degas the sample under vacuum at 120°C for at least 12 hours.

    • Measure the nitrogen adsorption-desorption isotherm at 77 K.

    • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

D. Spectroscopic Analysis:

  • Purpose: To confirm the incorporation of the organic ligand into the framework and to study its photophysical properties.

  • Protocols:

    • FT-IR Spectroscopy: Record the FT-IR spectrum of the ligand and the MOF. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of new bands corresponding to the coordinated carboxylate group will confirm the formation of the MOF.

    • Fluorescence Spectroscopy: Excite the solid-state MOF sample at a suitable wavelength and record the emission spectrum to determine its luminescent properties.

Characterization_Workflow cluster_structure Structural Analysis cluster_properties Property Analysis Synthesized_MOF Synthesized MOF PXRD PXRD Synthesized_MOF->PXRD Crystallinity TGA TGA Synthesized_MOF->TGA Thermal Stability BET Gas Sorption (BET) Synthesized_MOF->BET Porosity Spectroscopy Spectroscopy (FT-IR, Fluorescence) Synthesized_MOF->Spectroscopy Composition & Luminescence

Caption: Key characterization techniques for the synthesized MOF.

Part 3: Concluding Remarks and Future Outlook

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid represents a promising but underexplored building block for material science. The protocols and application notes presented here provide a scientifically grounded framework for initiating research into its potential. The successful synthesis and characterization of MOFs or polymers derived from this ligand could open new avenues in gas storage, catalysis, and organic electronics. Further research should focus on the experimental validation of these proposed applications and a deeper exploration of the structure-property relationships of the resulting materials.

References

  • [Luminescent Metal Complexes of 2-(2'-Phenyl-substituted)benzazoles. Semantic Scholar.]([Link]

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental setup for the scaled-up synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science.[1] We present a detailed protocol based on a modified Robinson-Gabriel synthesis, emphasizing scalability, process control, and safety. This application note is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Substituted Oxazoles

Oxazoles are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They are prevalent scaffolds in numerous natural products and pharmacologically active molecules.[2][3] The specific target of this guide, 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, possesses functional groups that make it a versatile intermediate for further chemical modifications, particularly in the development of novel therapeutics and functional materials.[1] The robust and scalable synthesis of such building blocks is a critical step in the drug discovery and development pipeline.

Chemical Principles: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles.[4] The core of this reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone.[2] This method is advantageous due to the relatively accessible starting materials and its amenability to a variety of substituents on the oxazole ring.

Mechanism: The reaction proceeds through the activation of the ketone by a dehydrating agent, followed by nucleophilic attack from the amide oxygen to form a cyclic intermediate. This intermediate then undergoes dehydration to yield the aromatic oxazole ring.[5]

Experimental Protocol: Scaled-Up Synthesis

This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
Ethyl 2-aminobutanoate hydrochloride≥98%Sigma-AldrichStarting material.
Acetic anhydrideReagent gradeVWRAcylating agent.
PyridineAnhydrousFisher ScientificBase and solvent.
Polyphosphoric acid (PPA)115%Alfa AesarDehydrating and cyclizing agent.
Diethyl etherAnhydrousEMD MilliporeFor extraction.
Saturated sodium bicarbonate solutionLaboratory grade-For neutralization.
BrineLaboratory grade-For washing.
Anhydrous magnesium sulfateLaboratory grade-For drying.
1 L three-necked round-bottom flask--Reaction vessel.
Mechanical stirrer--For efficient mixing.
Reflux condenser--To prevent solvent loss.
Addition funnel--For controlled addition of reagents.
Thermometer--To monitor reaction temperature.
Heating mantle with stirrer control--For controlled heating.
Rotary evaporator--For solvent removal.
pH paper or pH meter--For monitoring neutralization.
Step-by-Step Synthesis

Step 1: Acylation of Ethyl 2-aminobutanoate

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add ethyl 2-aminobutanoate hydrochloride (1.0 mol).

  • Add anhydrous pyridine (2.5 mol) to the flask. Stir the mixture at room temperature until the solid dissolves.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 mol) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 2: Cyclization and Dehydration

  • Carefully and slowly add polyphosphoric acid (PPA) (500 g) to the reaction mixture. Caution: This addition is exothermic.

  • Heat the mixture to 120-130 °C using a heating mantle and stir vigorously for 6-8 hours.

  • Monitor the formation of the oxazole product by TLC.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (2 kg) in a large beaker with stirring. Caution: This is a highly exothermic process.

  • The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product remains in solution, extract the aqueous mixture with diethyl ether (3 x 500 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral to pH paper.

  • Wash the organic layer with brine (1 x 300 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • The crude 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel.

Process Control and Monitoring

ParameterMethodFrequencyRationale
TemperatureThermometerContinuousTemperature control is crucial for reaction kinetics and to minimize side reactions.
Reaction ProgressTLCEvery 1-2 hoursTo determine the completion of the acylation and cyclization steps.
pHpH paper/meterDuring work-upTo ensure complete neutralization of acidic reagents.
Product Purity¹H NMR, ¹³C NMR, LC-MSAfter purificationTo confirm the structure and purity of the final product.

Experimental Workflow Diagram

experimental_workflow cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification A Add Ethyl 2-aminobutanoate HCl and Pyridine to Flask B Cool to 0-5 °C A->B C Slowly Add Acetic Anhydride B->C D Stir at Room Temperature for 4h C->D E Monitor by TLC D->E F Add Polyphosphoric Acid (PPA) E->F Upon Completion G Heat to 120-130 °C for 6-8h F->G H Monitor by TLC G->H I Cool to Room Temperature H->I Upon Completion J Quench on Crushed Ice I->J K Extract with Diethyl Ether J->K L Wash with NaHCO3 and Brine K->L M Dry and Concentrate L->M N Recrystallization or Column Chromatography M->N O Characterize Final Product (NMR, LC-MS) N->O

Sources

Application Notes & Protocols: Leveraging 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid in the Development of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in modern medicinal chemistry.[4][5] This guide provides detailed application notes and experimental protocols for the use of a specific, functionalized building block, 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid , in the design and synthesis of novel pharmaceutical agents. We will explore its application in the development of kinase inhibitors and antibacterial agents, providing field-proven insights and step-by-step methodologies suitable for researchers in drug discovery.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Its presence in marketed drugs such as the kinase inhibitor Mubritinib and the anti-inflammatory Oxaprozin underscores its therapeutic relevance.[2] The subject of this guide, 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (herein referred to as EMO-CA ), presents a particularly attractive starting point for library synthesis. The carboxylic acid at the C5 position serves as a versatile chemical handle for derivatization, while the ethyl and methyl groups at C2 and C4, respectively, provide specific steric and electronic features that can be exploited for targeted drug design.

Physicochemical Properties of EMO-CA:

  • Molecular Formula: C₇H₉NO₃

  • Molecular Weight: 155.15 g/mol

  • Appearance: Solid

  • Key Feature: The carboxylic acid provides a reactive site for amide bond formation, esterification, and other coupling reactions, enabling the exploration of diverse chemical space.

Application Note I: Development of Novel Protein Kinase Inhibitors

Rationale and Mechanistic Insight

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[6][7] Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site. The oxazole scaffold can act as an effective "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common strategy for achieving potent and selective inhibition.[6][8] The carboxylic acid of EMO-CA is an ideal attachment point for introducing various functionalities designed to interact with other regions of the ATP-binding pocket, thereby modulating potency and selectivity.

Experimental Workflow for Kinase Inhibitor Development

The development of a novel kinase inhibitor from EMO-CA follows a structured, multi-step process. This workflow is designed to efficiently identify and optimize lead compounds.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Profiling cluster_2 Optimization A EMO-CA Starting Material B Amide Coupling (Protocol 3.1) A->B C Focused Compound Library B->C D In Vitro Kinase Assay (Protocol 3.2) C->D E Determine IC50 Values D->E F Selectivity Profiling E->F G SAR Analysis F->G H Iterative Synthesis G->H I Lead Optimization H->I I->B Next Generation Library

Figure 1: Drug discovery workflow using EMO-CA.

Protocols for Kinase Inhibitor Development

Protocol: Synthesis of an Amide Library from EMO-CA via EDC/HOBt Coupling

Principle: This protocol describes the activation of the carboxylic acid of EMO-CA using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive, N-hydroxybenzotriazole (HOBt), to form an active ester. This intermediate readily reacts with a primary or secondary amine to form a stable amide bond. EDC is a water-soluble carbodiimide, and its urea byproduct is easily removed during aqueous workup.[9][10] HOBt is included to increase coupling efficiency and suppress potential side reactions.[10][11]

Materials:

  • 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (EMO-CA )

  • A diverse set of primary and secondary amines (1.1 equivalents per reaction)

  • EDC·HCl (1.2 equivalents)[10]

  • HOBt (1.2 equivalents)[10]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equivalents)[9]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents: Ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add EMO-CA (1.0 equiv), the selected amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath while stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise. The reaction may become cloudy.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This protocol measures the activity of a target kinase by quantifying the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a robust, luminescence-based system. After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.[12] The inhibitory effect of a compound is determined by the reduction in this luminescent signal.

Materials:

  • Target Kinase and its specific substrate peptide

  • ATP (at a concentration near the Kₘ for the target kinase)

  • Synthesized EMO-CA derivatives (test compounds)

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and Staurosporine in 100% DMSO. In the assay plate, add 1 µL of each compound dilution. Add 1 µL of DMSO for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer.

    • To each well, add 10 µL of the 2X Kinase/Substrate solution. For the "no enzyme" control, add buffer without the kinase.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 20 µL.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: The results should be summarized in a table to facilitate Structure-Activity Relationship (SAR) analysis.

Compound IDR-Group (from Amine)IC₅₀ (nM) vs. Target Kinase
EMO-001 4-Fluorobenzyl150
EMO-002 Cyclohexyl850
EMO-003 3-Pyridylmethyl75
EMO-004 Morpholinoethyl>10,000

Table 1: Hypothetical screening data for a library of EMO-CA derivatives against a target kinase.

Application Note II: Development of Novel Antibacterial Agents

Rationale and Mechanistic Insight

The rise of multidrug-resistant bacteria presents a global health crisis, necessitating the development of new antibacterial agents.[1][4] Oxazole-containing natural products and synthetic compounds have demonstrated significant antibacterial activity.[13][14][15] The oxazole scaffold can be found in compounds that inhibit essential bacterial processes, such as DNA gyrase or protein synthesis.[15] By modifying the carboxylic acid of EMO-CA , it is possible to generate derivatives that can penetrate the bacterial cell wall and interact with novel intracellular targets.

Experimental Workflow for Antibacterial Agent Development

The workflow for antibacterial discovery involves synthesis followed by whole-cell screening to identify compounds with growth-inhibitory properties.

G A EMO-CA Starting Material B Library Synthesis (e.g., Amidation, Esterification) A->B C Primary Screening: MIC Assay (Protocol 5.1) vs. Gram (+) & Gram (-) bacteria B->C D Hit Confirmation & Potency (MIC determination) C->D E Counter-Screening (e.g., Cytotoxicity Assay) D->E F SAR & Lead Optimization E->F

Figure 2: Workflow for antibacterial discovery.

Protocols for Antibacterial Agent Development

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] This protocol uses the broth microdilution method in a 96-well plate format, which is a standardized and efficient way to test multiple compounds against different bacterial strains.[18][19]

Materials:

  • Test compounds (EMO-CA derivatives) dissolved in DMSO.

  • Ciprofloxacin or other appropriate antibiotic (positive control).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well, clear, flat-bottom microtiter plates.

  • Spectrophotometer or dedicated plate reader (for measuring OD₆₀₀).

  • Incubator (37°C).

Procedure:

  • Preparation of Compound Plate:

    • In a 96-well plate (the "compound plate"), prepare 2-fold serial dilutions of your test compounds in CAMHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

    • The final volume in each well should be 50 µL. Include wells with CAMHB + DMSO as a growth control.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation:

    • Within 30 minutes of preparation, transfer 50 µL of the final bacterial inoculum into each well of the compound plate.

    • This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.[16] The compound concentrations are now halved to the final desired test range (e.g., 64 to 0.125 µg/mL).

  • Incubation:

    • Cover the plate with a lid and incubate at 37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[17][19]

    • The growth control wells should be distinctly turbid. A sterility control well (CAMHB only) should remain clear.

Data Presentation: MIC values are typically presented in a table for easy comparison.

Compound IDR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
EMO-005 n-Octyl4>64
EMO-006 4-Chlorophenyl1632
EMO-007 3,4-Dichlorophenyl816
Ciprofloxacin (Control)0.50.015

Table 2: Hypothetical MIC data for EMO-CA amide derivatives.

References

  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9), 361-364. Link

  • Kaur, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry, 27(1). Link

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem. Link

  • Subramanian, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20). Link

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). commonorganicchemistry.com. Link

  • Joshi, S., et al. (2021). Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents. Semantic Scholar. Link

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using 1-Hydroxybenzotriazole Hydrate and EDC. BenchChem. Link

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations AG. Link

  • Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal. Link

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem. Link

  • Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol Preprint. Link

  • ResearchGate. Structures of oxazole derivatives as potent antibacterial agents. ResearchGate. Link

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Link

  • plotka, m., & boukherroub, r. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Link

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Link

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal Inhibitory Concentration (MIC) Test and Determination of Antimicrobial Resistant Bacteria. SEAFDEC/AQD Institutional Repository. Link

  • Pader, V., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Link

  • BenchChem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. BenchChem. Link

  • Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research, 27(4S). Link

  • ResearchGate. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. ResearchGate. Link

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. Link

  • Priyanka, Dr., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. Link

  • Sigma-Aldrich. 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid AldrichCPR. Sigma-Aldrich. Link

  • ResearchGate. (2023). In vitro kinase assay v1. ResearchGate. Link

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Link

  • Åkerbladh, L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 525-531. Link

  • Google Patents. (n.d.). Oxazole substituted indazoles as pi3-kinase inhibitors. Google Patents. Link

  • Kumar, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(8), 1509-1533. Link

  • ChemSynthesis. ethyl 2-methyl-1,3-oxazole-5-carboxylate. ChemSynthesis. Link

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5395. Link

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(7), 1094-1117. Link

  • Amerigo Scientific. 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid. Amerigo Scientific. Link

  • ChemTik. 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. ChemTik. Link

  • ChemSynthesis. ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate. ChemSynthesis. Link

  • Zaki, R. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Link

  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Link

  • Reed, M. A., & Diachenko, I. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562. Link

  • Career Henan Chemical Co. 2-chloro-5-methyl-1,3-oxazole CAS NO.129053-68-5. LookChem. Link

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. Link

Sources

Application Notes and Protocols for the Purification of Oxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents and functional materials.[1][2] Their synthesis, while crucial, often yields crude products laden with impurities such as unreacted starting materials, reagents, and byproducts.[3][4] The inherent chemical properties of oxazole carboxylic acids—namely their polarity, potential for instability, and acidic nature—present unique challenges to their purification.[3] This guide provides a detailed overview of robust techniques and step-by-step protocols for the effective purification of these valuable compounds, ensuring the high purity required for downstream applications in research and development.

Guiding Principles for Purification Strategy

The selection of an appropriate purification strategy is dictated by the specific properties of the target oxazole carboxylic acid and the nature of the impurities. A multi-step approach, often combining different techniques, is typically the most effective route to achieving high purity.[3] The acidic nature of the carboxylic acid functional group is the most powerful handle for purification and is central to the most common initial purification step: acid-base extraction.[5][6]

Technique 1: Acid-Base Extraction

Principle: This technique leverages the acidic proton of the carboxylic acid. By treating the crude mixture with an aqueous base, the oxazole carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[5][7] This salt partitions into the aqueous phase, leaving non-acidic, organic-soluble impurities behind in the organic phase.[6] Subsequent acidification of the aqueous layer reprotonates the carboxylate, causing the purified oxazole carboxylic acid to precipitate or be extracted back into an organic solvent.[5][8]

Causality Behind Experimental Choices:

  • Choice of Base: A mild inorganic base like sodium bicarbonate (NaHCO₃) is often preferred as it is selective for deprotonating carboxylic acids over less acidic protons (like phenols) and minimizes the risk of hydrolyzing sensitive functional groups.[6][7] Stronger bases like sodium hydroxide (NaOH) can be used but carry a higher risk of ester hydrolysis or other side reactions.[6]

  • Solvent Selection: The organic solvent for the initial dissolution should be immiscible with water and provide good solubility for the crude mixture. Ethyl acetate and dichloromethane (DCM) are common choices.[3]

Visual Workflow for Acid-Base Extraction

G cluster_0 Phase Separation crude Crude Mixture in Organic Solvent (e.g., EtOAc) sep_funnel1 Separatory Funnel: Wash with aq. NaHCO₃ crude->sep_funnel1 org_layer1 Organic Layer: Neutral & Basic Impurities sep_funnel1->org_layer1 Separate aq_layer1 Aqueous Layer: Oxazole Carboxylate Salt sep_funnel1->aq_layer1 Separate acidify Acidify with 1M HCl to pH < pKa aq_layer1->acidify precipitate Precipitation of Pure Oxazole Carboxylic Acid acidify->precipitate extract OR Back-extract with Organic Solvent acidify->extract filter Filter & Dry precipitate->filter concentrate Dry & Concentrate extract->concentrate pure_solid Pure Solid Product filter->pure_solid pure_extracted Pure Extracted Product concentrate->pure_extracted

Caption: Workflow for acid-base extraction of oxazole carboxylic acids.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM) (e.g., 10-20 mL per gram of crude material).[3]

  • Initial Wash (Optional): If basic impurities (e.g., amines) are present, wash the organic solution with a dilute acid like 1M HCl to remove them.[3][6]

  • Base Extraction: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide.[3] The oxazole carboxylic acid will be deprotonated and partition into the aqueous layer.[5] Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be set aside.[3]

  • Acidification: Cool the combined aqueous layer in an ice bath to minimize any potential degradation and to decrease the solubility of the product. Slowly add a dilute acid (e.g., 1M HCl) while stirring until the solution is acidic (test with pH paper).[3][8] The oxazole carboxylic acid should precipitate out if it is a solid with low aqueous solubility.[5]

  • Isolation:

    • If a precipitate forms: Collect the solid by vacuum filtration, wash it with cold water, and dry it under high vacuum.[8]

    • If no solid forms (or for better recovery): Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[7] Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[3][4]

Technique 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds.[3] It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the crude product at an elevated temperature but not at room temperature, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[9] As the saturated hot solution cools, the decreased solubility forces the desired compound to crystallize, leaving impurities behind in the solvent.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent should not react with the compound, should dissolve the compound poorly at low temperatures and well at high temperatures, and should have a boiling point below the melting point of the compound.[9] Often, a binary solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) is used to achieve the optimal solubility profile.[10]

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product (10-20 mg) in various solvents (e.g., ethanol, ethyl acetate, hexane, water, or mixtures like ethyl acetate/petroleum ether).[9][10] A good solvent will dissolve the compound when hot but result in crystal formation upon cooling.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove residual solvent.[3]

Common Recrystallization Solvents for Oxazole Derivatives
Ethanol
Ethyl acetate / Petroleum ether mixture
Dichloromethane / Hexane mixture
Water (for more polar compounds)
Data sourced from BenchChem.[10]

Technique 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) and their solubility in a mobile phase (the eluent).[11] Polar compounds, like carboxylic acids, interact strongly with polar stationary phases like silica gel and thus move down the column more slowly. Less polar compounds have weaker interactions and elute faster.[3]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common stationary phase.[3] However, its acidic nature can cause degradation of sensitive oxazole derivatives, such as 5-hydroxyoxazoles.[3] In such cases, using neutral alumina or deactivating the silica by adding a small amount of triethylamine to the eluent can be beneficial.[3] For highly polar compounds, reversed-phase chromatography (using a non-polar C18 stationary phase and a polar mobile phase) is an excellent alternative.[9]

  • Mobile Phase (Eluent): The choice of eluent is critical for good separation.[12] A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is common for normal-phase chromatography.[4][13] The polarity is gradually increased to elute compounds of increasing polarity. For carboxylic acids, adding a small amount (0.1-1%) of acetic or formic acid to the eluent can suppress deprotonation of the carboxylic acid, leading to sharper peaks and preventing "streaking" on the column.[3][10]

Visual Workflow for Column Chromatography Setup

G cluster_0 Column Preparation & Loading cluster_1 Elution & Collection cluster_2 Analysis & Isolation prep Slurry Pack Column with Silica Gel in Eluent Add Layer of Sand loading Dry Loading: Adsorb sample onto silica, evaporate solvent Liquid Loading: Dissolve sample in minimal eluent Carefully add sample to top of sand layer prep->loading elution Add Eluent to Column Apply Gentle Pressure (Flash Chromatography) Start with low polarity, gradually increase (Gradient Elution) loading->elution collection Collect Fractions in Test Tubes Monitor Fractions by TLC elution->collection analysis Identify Fractions Containing Pure Product collection->analysis isolation Combine Pure Fractions Evaporate Solvent Under Reduced Pressure analysis->isolation pure_product Pure Oxazole Carboxylic Acid isolation->pure_product

Caption: General workflow for flash column chromatography.

Protocol 3: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system gives the target compound an Rf value of approximately 0.2-0.3.[11][14] Common starting systems include hexanes/ethyl acetate or dichloromethane/methanol.[15] Add 0.5-1% acetic acid to the TLC solvent to mimic column conditions and prevent streaking.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow the silica to settle into a packed bed, then add a protective layer of sand on top.

  • Sample Loading:

    • Dry Loading (Preferred for polar compounds): Dissolve the crude product in a minimal amount of a strong, volatile solvent (like DCM or methanol). Add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[9][11]

    • Liquid Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.[11]

  • Elution: Carefully add the eluent to the column and apply positive pressure (using air or nitrogen) to force the solvent through the column. Start with the low-polarity eluent identified by TLC.[11]

  • Gradient Elution: Gradually increase the proportion of the polar solvent in the eluent mixture to elute the compounds from the column in order of increasing polarity.[10]

  • Fraction Collection & Analysis: Collect the eluent in a series of fractions. Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure to obtain the purified oxazole carboxylic acid.

ParameterRecommendationRationale
Stationary Phase Silica Gel (standard), Neutral Alumina, or Reversed-Phase C18Silica is versatile but can degrade acid-sensitive compounds. Alumina and C18 are milder alternatives.[3]
Mobile Phase Modifier 0.1-1% Acetic or Formic AcidSuppresses ionization of the carboxylic acid, improving peak shape and reducing tailing.[3][10]
Eluent System (Normal) Hexane/Ethyl Acetate or Dichloromethane/MethanolCommon systems that provide a good polarity range for many organic compounds.[15]
Eluent System (Reversed) Water/Acetonitrile or Water/Methanol with 0.1% Formic AcidStandard polar mobile phases for separating polar compounds on a non-polar stationary phase.[9]
Target Rf (TLC) 0.2 - 0.3Provides a good balance between resolution and elution time/volume.[14]

Troubleshooting Common Purification Challenges

ProblemPossible CauseSuggested Solution
Low Recovery After Chromatography Degradation on Silica Gel: The compound is unstable on the acidic silica surface.[3]Use a less acidic stationary phase like neutral alumina, or add a base like triethylamine to the eluent.[3] Alternatively, use reversed-phase chromatography.[9]
Streaking/Tailing on TLC or Column Carboxylic Acid Ionization: The acidic proton interacts strongly with the silica.Add a small amount (0.1-1%) of acetic or formic acid to the eluent to keep the compound in its protonated, less polar form.[3][10]
Difficulty Removing a Specific Byproduct Similar Polarity: The byproduct and product have very similar polarities.[3]Try a different purification technique that relies on a different physical property, such as recrystallization (solubility) or derivatization to alter the polarity of one component.[3]
Product is an Oil, Not a Solid Trapped Solvent/Hygroscopic: Residual high-boiling solvent or absorbed water.[3]Dry the compound under high vacuum, possibly with gentle heating. Co-evaporation with a lower-boiling point solvent can help remove stubborn solvents. Store the final product under an inert atmosphere.[3]
Product Won't Crystallize Impure Compound/Incorrect Solvent: Purity is too low, or the solvent is not ideal.Re-purify using another method (e.g., chromatography) to improve purity before attempting recrystallization. Perform a thorough solvent screen to find the optimal solvent or solvent mixture.[9]

References

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Waterloo. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • African Journal of Biomedical Research. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubMed. (2017, July 7). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • Scilit. (2021, January 3). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • PubMed. (2001, January 25). Oxazole Synthesis With Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, October 17). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of carboxylic acids.
  • ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of carboxylic acids.
  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif that holds a significant place in the landscape of medicinal chemistry and drug discovery. While the parent oxazole is not a naturally occurring compound, its substituted derivatives are integral components of numerous natural products, many of which exhibit potent biological activities.[1] The unique electronic and structural features of the oxazole ring allow it to serve as a versatile scaffold, participating in hydrogen bonding and π-π stacking interactions with biological targets.[2] The substitution pattern on the oxazole core is a critical determinant of the pharmacological profile of the resulting molecule. This guide focuses on the utility of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid , a valuable building block for the synthesis of novel bioactive compounds. Its carboxylic acid functionality provides a convenient handle for derivatization, most commonly through the formation of amide bonds, a linkage prevalent in a vast number of pharmaceuticals.

This document provides a technical overview of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, detailed protocols for its application in the synthesis of carboxamide derivatives, and a discussion of the potential biological significance of the resulting molecules, grounded in the broader context of oxazole-containing therapeutics.

Physicochemical Properties of the Building Block

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a solid at room temperature with the following key characteristics:

PropertyValueSource
Molecular Formula C₇H₉NO₃[3]
Molecular Weight 155.15 g/mol [3]
Form Solid[3]
InChI Key GKZNKAQBBPQEBU-UHFFFAOYSA-N[3]
SMILES O=C(O)C1=C(C)N=C(CC)O1[3]

Note: The material may contain up to 0.5 equivalents of water. It is recommended to dry the material under vacuum before use in moisture-sensitive reactions.[3]

Core Application: Synthesis of Bioactive Carboxamides

The primary application of 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid in drug discovery is its use as a scaffold for the synthesis of N-substituted carboxamides. The amide bond is a cornerstone of medicinal chemistry, and its formation via the coupling of a carboxylic acid and an amine is a frequently employed transformation. The resulting 2-ethyl-4-methyl-1,3-oxazole-5-carboxamides have the potential to exhibit a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties, as has been demonstrated for other oxazole derivatives.

The following sections provide detailed, field-proven protocols for the synthesis of such derivatives. The choice of coupling reagent and reaction conditions is critical and depends on the nature of the amine coupling partner and the desired scale of the reaction.

General Workflow for Amide Synthesis

The overall process for the synthesis of 2-ethyl-4-methyl-1,3-oxazole-5-carboxamide derivatives can be visualized as a three-stage process: activation of the carboxylic acid, coupling with the desired amine, and subsequent purification of the final product.

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification start 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid activated Activated Ester Intermediate (e.g., Acyl Chloride, O-Acylisourea) start->activated Coupling Reagent (e.g., SOCl₂, EDC/HATU) product N-Substituted 2-Ethyl-4-methyl-1,3-oxazole-5-carboxamide activated->product Nucleophilic Acyl Substitution amine Primary or Secondary Amine (R₁R₂NH) amine->product crude Crude Reaction Mixture product->crude Work-up pure Purified Product crude->pure Chromatography / Recrystallization

Caption: General workflow for the synthesis of N-substituted 2-ethyl-4-methyl-1,3-oxazole-5-carboxamides.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-ethyl-4-methyl-1,3-oxazole-5-carboxamide derivatives.

Protocol 1: Acyl Chloride Formation and Amine Coupling

This robust, two-step method is suitable for a wide range of amines and is particularly useful when other coupling reagents may be less effective. The initial conversion of the carboxylic acid to the more reactive acyl chloride drives the subsequent amidation to completion.

Step 1.1: Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carbonyl chloride

  • Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of carboxylic acids to acyl chlorides. The reaction proceeds with the evolution of gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (1.0 eq).

    • Add anhydrous toluene (or another suitable inert solvent such as dichloromethane) to the flask.

    • Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (quenching an aliquot with methanol and observing the formation of the methyl ester).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-ethyl-4-methyl-1,3-oxazole-5-carbonyl chloride is typically used in the next step without further purification.

Step 1.2: Amide Formation with a Primary or Secondary Amine

  • Rationale: The highly electrophilic acyl chloride readily reacts with the nucleophilic amine to form the stable amide bond. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is included to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve the crude 2-ethyl-4-methyl-1,3-oxazole-5-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene, dichloromethane, or THF) in a clean, dry flask under an inert atmosphere.

    • In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq) in the same anhydrous solvent.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the solution of the acyl chloride to the cooled amine solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the addition of water.

    • Perform a standard aqueous work-up: extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to afford the pure N-substituted 2-ethyl-4-methyl-1,3-oxazole-5-carboxamide. A representative synthesis of a similar compound yielded the final product in 58% yield after chromatography.[4]

Protocol 2: Direct Amide Coupling using Carbodiimide Reagents

This one-pot method is often preferred for its milder reaction conditions and is particularly suitable for sensitive substrates. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid in situ to form a highly reactive O-acylisourea intermediate.

  • Rationale: The O-acylisourea intermediate is susceptible to nucleophilic attack by the amine. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), can improve reaction efficiency and suppress side reactions by forming an active ester intermediate.

  • Procedure:

    • Dissolve 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt or NHS (1.1-1.2 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane.

    • Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0-3.0 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.1-1.5 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization.

G cluster_0 Protocol 1: Acyl Chloride Method cluster_1 Protocol 2: Carbodiimide Coupling start1 Carboxylic Acid acyl_chloride Acyl Chloride start1->acyl_chloride SOCl₂, Toluene, Reflux amide1 Amide Product acyl_chloride->amide1 Amine, TEA, DCM start2 Carboxylic Acid active_ester O-Acylisourea / Active Ester start2->active_ester EDC, HOBt, Amine, TEA, DMF amide2 Amide Product active_ester->amide2 Intramolecular Rearrangement & Nucleophilic Attack

Caption: Comparison of synthetic pathways for amide formation.

Biological Significance and Future Directions

While specific biological activity data for derivatives of 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid are not extensively reported in publicly available literature, the broader family of oxazole-containing compounds has demonstrated a wide spectrum of therapeutic potential. For instance, various substituted oxazoles have been investigated as:

  • Anticancer Agents: By targeting crucial cellular machinery such as tubulin polymerization.

  • Antimicrobial Agents: Exhibiting activity against a range of bacterial and fungal pathogens.[1]

  • Enzyme Inhibitors: Modulating the activity of enzymes implicated in various disease states.

The synthesis of a library of novel N-substituted 2-ethyl-4-methyl-1,3-oxazole-5-carboxamides, utilizing the protocols outlined above, would be a logical and promising approach in the search for new therapeutic agents. High-throughput screening of such a library against various biological targets could uncover novel lead compounds for drug development.

Illustrative Table for Reporting Biological Data:

The following table is a template demonstrating how quantitative biological data for newly synthesized derivatives could be presented.

Compound IDR₁R₂IC₅₀ (µM) vs. Target XCytotoxicity (CC₅₀, µM) vs. Cell Line Y
Lead-001 HPhenyl1.2>50
Lead-002 H4-Chlorophenyl0.845.2
Lead-003 H2-Naphthyl2.5>50
Lead-004 MethylMethyl15.6>100

This table is for illustrative purposes only and does not represent actual experimental data for derivatives of the title compound.

Conclusion

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a valuable and versatile building block for the synthesis of novel, potentially bioactive molecules. Its readily derivatizable carboxylic acid handle allows for the straightforward synthesis of a diverse range of carboxamides through well-established and reliable protocols. The proven importance of the oxazole scaffold in medicinal chemistry provides a strong rationale for the exploration of derivatives of this compound in the ongoing search for new and effective therapeutic agents. The protocols and information presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this promising building block in their research endeavors.

References

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2017). ResearchGate. [Link]

  • Yang, G., et al. (2010). 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3154. [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2021). MDPI. [Link]

  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. (2013). ResearchGate. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2014). PubMed Central. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). PubMed Central. [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). PubMed Central. [Link]

  • Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (CAS No. 1564709-36-9)[1]. This molecule is a substituted oxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with this ring system.[2][3][4] The synthesis, however, can present challenges related to yield, purity, and scalability.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common hurdles and improve the yield and purity of your synthesis. The content is structured to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid?

A1: The synthesis is typically a two-stage process. First, a substituted oxazole ester, such as ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate, is synthesized. This is followed by the hydrolysis of the ester group to yield the final carboxylic acid.

  • Stage 1 (Oxazole Ring Formation): The most common and versatile method for constructing the 2,4,5-trisubstituted oxazole ring is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone intermediate.[2][5][6]

  • Stage 2 (Hydrolysis): The terminal ester is converted to a carboxylic acid via acid- or base-catalyzed hydrolysis (saponification).[7][8] Base-catalyzed hydrolysis is generally preferred as it is often faster and less reversible.[7]

Q2: Which cyclodehydrating agent is best for the Robinson-Gabriel synthesis of the oxazole precursor?

A2: The choice of dehydrating agent is critical and can significantly impact yield. While traditional reagents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) are effective, they are harsh and can lead to charring and side product formation.[6] Modern protocols often favor milder and more efficient agents. Polyphosphoric acid (PPA) has been shown to increase yields compared to reagents like PCl₅, H₂SO₄, and POCl₃.[6] For sensitive substrates, a combination of triphenylphosphine (PPh₃), iodine (I₂), and a base like triethylamine (Et₃N) can be a very effective and mild alternative.[2]

Q3: My ester hydrolysis is slow and incomplete. What can I do?

A3: Incomplete hydrolysis is a common issue, often due to steric hindrance or insufficient reaction conditions. To drive the reaction to completion:

  • Switch to a Stronger Base: If using a weaker base like potassium carbonate, switching to sodium hydroxide (NaOH) or lithium hydroxide (LiOH) can increase the rate of saponification.

  • Increase Temperature: Refluxing the reaction mixture in a suitable solvent system (e.g., ethanol/water) can provide the necessary activation energy. Monitor the reaction closely by TLC or HPLC to prevent potential degradation of the oxazole ring at elevated temperatures.[9]

  • Use a Co-solvent: Employing a co-solvent like tetrahydrofuran (THF) with water can improve the solubility of the ester starting material, leading to a more efficient reaction.

Q4: Is the oxazole ring stable under typical hydrolysis conditions?

A4: The oxazole ring is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, especially at high temperatures.[9][10] It is crucial to monitor the reaction and avoid prolonged exposure to extreme pH or heat. Workup should be performed promptly once the reaction is complete to neutralize the base or acid and minimize the risk of ring-opening side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.

Problem 1: Low Yield in Oxazole Ring Formation

Question: My synthesis of the ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate precursor via the Robinson-Gabriel pathway is resulting in low yields (<40%). What are the likely causes and how can I improve this?

Answer: Low yields in this step typically stem from three primary issues: incomplete cyclization, formation of side products, or degradation of the product.

Caption: A logical workflow for diagnosing and resolving low yield issues.

Possible Cause Explanation & Causality Recommended Action
Ineffective Dehydrating Agent The energy barrier for the cyclization of the 2-acylamino ketone intermediate is high. A weak or inappropriate dehydrating agent will fail to drive the reaction to completion, leaving unreacted starting material. Harsh agents like H₂SO₄ can cause charring.[6]Primary Solution: Switch to Polyphosphoric Acid (PPA) at 100-140°C. PPA is an effective and often cleaner alternative. Alternative Mild Conditions: Use the Wipf modification employing PPh₃, I₂, and Et₃N in a solvent like dichloromethane (DCM). This is particularly useful for sensitive substrates.[2]
Presence of Water The Robinson-Gabriel synthesis is a dehydration reaction. Any water present in the reagents or solvent will inhibit the reaction by shifting the equilibrium back towards the starting materials.Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Reaction Temperature If the temperature is too low, the reaction rate will be impractically slow. If it is too high, especially with strong acids, it can lead to decomposition and the formation of tar-like side products, significantly reducing the isolated yield.Start with the literature-recommended temperature for your chosen dehydrating agent. If the reaction is slow, increase the temperature in 10°C increments, monitoring for side product formation by TLC. For PPA, a range of 120-140°C is often effective.
Side Product Formation Besides charring, incomplete acylation or alternative cyclization pathways can lead to impurities that complicate purification and lower the yield of the desired product.Ensure the starting 2-acylamino ketone is pure. Optimize the reaction conditions (agent, temperature, time) to favor the desired 5-membered oxazole ring formation.
Problem 2: Incomplete Hydrolysis and Product Purification

Question: I am struggling with the saponification of the ethyl ester. The reaction stalls, and during workup, I have difficulty separating the final carboxylic acid from the unreacted ester.

Answer: This is a common two-part problem involving reaction kinetics and product separation.

The hydrolysis of an ester to a carboxylate salt is an equilibrium process. To drive it forward, Le Châtelier's principle is applied by using an excess of one reagent (typically the base in water).

Parameter Explanation Optimization Strategy
Choice of Base The nucleophilicity of the hydroxide source (e.g., LiOH, NaOH, KOH) affects the rate of attack on the ester's carbonyl carbon. LiOH is often preferred as it can be less prone to side reactions and the resulting lithium carboxylate sometimes has different solubility properties that can aid purification.Use 1.5 - 3.0 equivalents of NaOH or LiOH. LiOH is an excellent choice for clean saponification.
Solvent System The ethyl ester may have poor solubility in a purely aqueous medium, leading to a slow, heterogeneous reaction.Use a biphasic system or a co-solvent. A mixture of THF/H₂O or EtOH/H₂O (e.g., 1:1 or 2:1 ratio) is highly effective at solvating the ester and promoting the reaction.
Temperature & Time Saponification is often slow at room temperature.Heat the reaction mixture to reflux (typically 60-80°C for THF/H₂O or EtOH/H₂O systems) and monitor by TLC until all the starting ester is consumed. This can take anywhere from 2 to 16 hours.

The key to separation is exploiting the change in acidity. The product is an acid, while the starting material is a neutral ester.

Purification_Workflow cluster_0 Reaction Mixture cluster_1 Workup Stage 1: Acidification cluster_2 Workup Stage 2: Extraction cluster_3 Workup Stage 3: Base Wash cluster_4 Workup Stage 4: Final Isolation A Product (Carboxylate Salt) + Unreacted Ester + Base (NaOH) B Acidify with HCl to pH 2-3 A->B C Product (Carboxylic Acid, Neutral) + Unreacted Ester (Neutral) B->C D Extract with Ethyl Acetate C->D E Organic Layer: Product + Ester D->E F Aqueous Layer: Salts (Discard) D->F G Wash Organic Layer with NaHCO₃ (aq) E->G H Aqueous Layer: Product (Carboxylate Salt) G->H I Organic Layer: Unreacted Ester G->I J Re-acidify Aqueous Layer (H) to pH 2-3 H->J K Precipitate/Extract Product J->K

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Purification Protocol:

  • Cool & Quench: After the reaction is complete, cool the mixture in an ice bath.

  • Acidify: Slowly add aqueous HCl (e.g., 1M or 2M) until the pH of the solution is ~2-3. This protonates the carboxylate salt, converting it into the neutral carboxylic acid.

  • Extract: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Both the desired acid and any unreacted ester will move into the organic layer.

  • Isolate Acid: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid is acidic enough to be deprotonated by the bicarbonate, forming the sodium salt which dissolves in the aqueous layer. The neutral ester remains in the organic layer.

  • Recover Product: Separate the layers. Collect the aqueous bicarbonate layer, cool it in an ice bath, and re-acidify with HCl to pH ~2-3. The pure carboxylic acid product will often precipitate out as a solid. If it remains dissolved, extract it with fresh ethyl acetate, dry the organic layer with anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to yield the pure product.

Optimized Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylate

This protocol is based on a modified Robinson-Gabriel synthesis.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting material, ethyl 2-(propionamido)-3-oxobutanoate (1 equivalent).

  • Reagent Addition: Add polyphosphoric acid (PPA, ~10 times the weight of the starting material).

  • Reaction: Place the flask under a nitrogen atmosphere. Heat the mixture in an oil bath to 130°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in a saturated NaHCO₃ solution, extracting with EtOAc, and analyzing by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete in 2-4 hours.

  • Workup: Once complete, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralization & Extraction: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ester.

Protocol 2: Hydrolysis to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
  • Setup: In a 100 mL round-bottom flask, dissolve the ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate (1 equivalent) in a 2:1 mixture of THF and water.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equivalents).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 65°C with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting ester spot has completely disappeared (typically 4-6 hours).

  • Workup: Cool the reaction to 0°C in an ice bath. Slowly acidify with 1M HCl until the pH is 2-3.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the mixture three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Pigza, J. A., et al. (2009). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • ResearchGate. Optimization of Reaction Conditions.[a]. [Link]

  • ResearchGate. Optimization of reaction conditions [a]. [Link]

  • Science of Synthesis. Synthesis from Carboxylic Acid Derivatives. [Link]

  • Google Patents. Process for preparing oxazole carboxylic esters.
  • Penn State Research Database. A novel ring cleavage reaction of oxazolines. [Link]

  • ChemSynthesis. ethyl 2-methyl-1,3-oxazole-5-carboxylate. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • Google Patents.
  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • ChemBest. 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. [Link]

  • ResearchGate. Synthesis and Reactions of Oxazoles. [Link]

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. [Link]

  • PubMed Central. Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • ResearchGate. An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]

  • ChemSynthesis. ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate. [Link]

Sources

Common side products in the synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. The guidance herein is based on established principles of oxazole synthesis and addresses common challenges encountered during the process.

I. Overview of Synthetic Strategy & Potential Pitfalls

The synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by manipulation of functional groups. A common and adaptable approach is the Robinson-Gabriel synthesis and its variations, which involve the cyclodehydration of a 2-acylamino-ketone.[1][2][3] Alternative routes may utilize isocyanides or other specialized reagents.[4][5]

Regardless of the specific pathway, several key challenges can arise, leading to the formation of side products. These challenges often revolve around incomplete reactions, side reactions of starting materials or intermediates, and the stability of the final product. This guide will address these issues in a practical, question-and-answer format.

Logical Flow of Troubleshooting

To effectively diagnose and resolve issues in your synthesis, a systematic approach is recommended. The following diagram illustrates a general troubleshooting workflow.

Troubleshooting_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Problem Identification cluster_solution Corrective Actions Start Crude Reaction Mixture Analysis (TLC, LC-MS, 1H NMR) Impurity_Detected Impurity/Side Product Detected? Start->Impurity_Detected Incomplete_Reaction Incomplete Reaction: Starting Material Present Impurity_Detected->Incomplete_Reaction Yes Side_Product Formation of Specific Side Product(s) Impurity_Detected->Side_Product Degradation Product Degradation (e.g., Decarboxylation) Impurity_Detected->Degradation Success Proceed to Purification Impurity_Detected->Success No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Incomplete_Reaction->Optimize_Conditions Side_Product->Optimize_Conditions Modify_Workup Modify Workup/Purification Protocol Side_Product->Modify_Workup Degradation->Modify_Workup Protecting_Groups Consider Protecting Group Strategy Degradation->Protecting_Groups Optimize_Conditions->Start Re-run Reaction Modify_Workup->Start Re-analyze Protecting_Groups->Start Re-design Synthesis

Caption: A general workflow for troubleshooting the synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is incomplete, and I still have significant amounts of starting material. What should I do?

Answer:

Incomplete conversion is a common issue, often related to reaction kinetics or equilibrium. Here are the primary causes and solutions:

  • Insufficient Reaction Time or Temperature: The activation energy for the cyclodehydration step in a Robinson-Gabriel type synthesis can be high.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Similarly, extending the reaction time can also drive the reaction to completion.

  • Ineffective Dehydrating Agent: The choice and concentration of the dehydrating agent are critical.[2]

    • Solution: If using a milder agent, consider switching to a stronger one. Common dehydrating agents for oxazole synthesis include sulfuric acid, polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).[1][2] Ensure the agent is not quenched by residual water in your starting materials or solvent.

  • Reversibility: Some cyclization reactions can be reversible.

    • Solution: Ensure that the water produced during the reaction is effectively removed, for example, by using a Dean-Stark apparatus if the reaction is conducted at a suitable temperature.

FAQ 2: I am observing a significant side product that appears to be a hydrolyzed intermediate. Why is this happening?

Answer:

The presence of hydrolyzed intermediates, such as the starting 2-acylamino-ketone, points to the presence of water and potentially inappropriate pH conditions during workup or reaction.

  • Cause: The amide linkage in the 2-acylamino-ketone precursor is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Starting materials should also be dry.

    • Controlled Workup: During the aqueous workup, perform extractions quickly and at low temperatures (e.g., using an ice bath) to minimize contact time with acidic or basic aqueous layers.

    • Reagent Choice: Some dehydrating agents, like concentrated sulfuric acid, can introduce water if not handled under anhydrous conditions. Consider alternatives like trifluoroacetic anhydride.[2]

FAQ 3: My final product seems to be decarboxylating. How can I prevent this?

Answer:

Decarboxylation of heteroaromatic carboxylic acids can occur, particularly at high temperatures or under certain pH conditions.[6][7] 5-Oxazolecarboxylic acids can be unstable under some conditions.[6][8]

  • Mechanism: The loss of CO₂ is often facilitated by protonation of the oxazole ring, which increases the electrophilicity of the C5 position, or by thermal energy.

  • Troubleshooting & Prevention:

    • Temperature Control: Avoid excessive temperatures during the final stages of the reaction, workup, and purification. Concentrate solutions under reduced pressure at the lowest feasible temperature.

    • pH Management: Maintain a neutral or slightly acidic pH during purification and storage. Strong acids can promote decarboxylation.

    • Purification Strategy: If decarboxylation is observed during silica gel chromatography, consider alternative purification methods. Options include:

      • Recrystallization: If the product is a solid, this can be a very effective and gentle purification method.

      • Acid/Base Extraction: Utilize the acidic nature of your product. Dissolve the crude mixture in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The deprotonated product will move to the aqueous layer. The layers are then separated, and the aqueous layer is carefully re-acidified to precipitate the pure product, which is then extracted back into an organic solvent.[9]

Experimental Protocol: Acid-Base Extraction for Purification
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.

  • Combine the aqueous layers. Cool the combined aqueous extracts in an ice bath.

  • Slowly acidify the aqueous layer with dilute HCl (e.g., 1M) with stirring until the product precipitates or the solution becomes acidic (check with pH paper).

  • Extract the product from the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

FAQ 4: I have isolated an isomeric byproduct. What is the likely cause?

Answer:

The formation of isomeric oxazoles can occur if the starting materials allow for multiple cyclization pathways. For the target molecule, an isomer could potentially form if the starting materials are not regiochemically pure or if rearrangement occurs. For example, isomerization of isoxazoles to oxazoles via azirine intermediates has been observed under certain conditions.[10]

  • Source of Isomers:

    • Starting Material Impurity: Ensure the purity and correct isomeric form of your starting materials.

    • Reaction Conditions: High temperatures or certain catalysts can sometimes promote isomerization reactions.

  • Resolution:

    • Chromatography: Isomers can often be separated by column chromatography. Careful optimization of the solvent system (e.g., a gradient of hexane and ethyl acetate) is key.[9]

    • Reaction Re-evaluation: If isomer formation is significant, re-evaluate the synthetic route to see if a more regioselective method can be employed.

Data Summary: Common Side Products and Their Characteristics
Side ProductPotential CauseIdentification MethodMitigation Strategy
Unreacted Starting MaterialInsufficient reaction time/temp, weak dehydrating agentTLC, LC-MS, ¹H NMRIncrease temp/time, use stronger dehydrating agent
Hydrolyzed IntermediatePresence of water, harsh pH during workupLC-MS, ¹H NMRUse anhydrous conditions, control workup pH and temp
Decarboxylated ProductHigh temp, strong acidLC-MS, ¹H NMRLower temp during workup/purification, avoid strong acids
Isomeric OxazoleImpure starting materials, reaction-induced isomerizationLC-MS, ¹H NMR, 2D NMRVerify starting material purity, optimize reaction conditions, chromatographic separation
Visualization of Side Product Formation

The following diagram illustrates potential pathways leading to common side products during a generic Robinson-Gabriel synthesis.

Side_Product_Formation Start 2-Acylamino-ketone (Precursor) Product Target Oxazole (2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid) Start->Product Cyclodehydration (Desired Path) Hydrolysis Hydrolyzed Precursor (Amide Cleavage) Start->Hydrolysis H₂O, H⁺/OH⁻ Isomer Isomeric Oxazole Start->Isomer Alternative Cyclization/ Rearrangement Decarboxylation Decarboxylated Oxazole Product->Decarboxylation Heat, H⁺

Caption: Potential reaction pathways leading to the desired product and common side products.

III. Concluding Remarks

The synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, while presenting certain challenges, can be successfully achieved with careful attention to reaction conditions, reagent purity, and workup procedures. The key to troubleshooting is a systematic analysis of the crude reaction mixture to identify the nature of any impurities, followed by targeted adjustments to the protocol. By understanding the potential side reactions such as hydrolysis, decarboxylation, and isomerization, researchers can proactively implement strategies to minimize their formation and optimize the yield and purity of the target compound.

IV. References

  • Goossen, L. J., & Gooßen, K. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(21), 4996–4999. [Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]

  • CSIR-National Institute of Oceanography. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • CORE. (n.d.). Synthesis and applications of 4N-substituted oxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

  • Wiley Online Library. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2,4-diphenyl-1,3-oxazole-5-carboxylic acid. Retrieved from [Link]

  • Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. 21(06), 562. [Link]

  • Sun, H., Li, G., & Lu, H. (2015). Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids. The Journal of Organic Chemistry, 80(21), 11065–11072. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • D-Scholarship@Pitt. (2006). The Synthesis of Oxazole-containing Natural Products. Retrieved from [Link]

  • Tan, Z., An, X., & Guo, C.-C. (2014). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters, 16(21), 5780–5783. [Link]

  • ResearchGate. (n.d.). Recent syntheses of steroidal oxazoles, oxazolines and oxazolidines. Retrieved from [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]

  • YouTube. (2020, January 16). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Video]. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Retrieved from [Link]

Sources

Troubleshooting purification of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Technologies Division

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. The unique chemical properties of this molecule—specifically the combination of a polar heterocyclic oxazole ring and an acidic carboxylic acid group—present common but surmountable challenges during purification by silica gel column chromatography.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you to not only solve current purification issues but also to rationally design effective separation strategies from first principles.

Section 1: Core Principles & Pre-Column Analysis

Successful column chromatography is determined before the sample is ever loaded. The initial thin-layer chromatography (TLC) analysis is the most critical step for diagnosing potential issues and selecting the correct conditions.

FAQ: Why is this compound particularly challenging to purify on silica?

The primary difficulty arises from the dual nature of the molecule. It is a carboxylic acid, making it a Brønsted-Lowry acid. The stationary phase, silica gel (SiO₂·nH₂O), is also acidic due to the presence of silanol (Si-OH) groups on its surface. When the polar carboxylic acid interacts with the polar silica surface, it can lead to a strong, non-ideal binding interaction. This results in significant peak tailing (or streaking), where the compound elutes slowly and over many fractions, leading to poor separation and low recovery.

FAQ: How do I select the right solvent system?

The key is to find a mobile phase that achieves a target Retention Factor (Rf) of 0.25 to 0.35 on a TLC plate.[1] This Rf range provides the optimal balance, ensuring the compound interacts with the stationary phase long enough for separation to occur without excessive retention.[1][2]

Because of the acidic nature of your compound, standard neutral solvent systems (e.g., Hexane/Ethyl Acetate) will almost certainly cause streaking. The solution is to modify the mobile phase by adding a small amount of a volatile acid, typically acetic acid (AcOH) or formic acid.

The Mechanism of Action: Adding 0.5-1% acetic acid to the eluent serves two purposes:

  • Suppresses Analyte Ionization: It keeps the 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid in its neutral, protonated form (R-COOH) rather than its anionic carboxylate form (R-COO⁻). The neutral form is less polar and interacts less strongly and more predictably with the silica.

  • Saturates Silica Active Sites: The acetic acid effectively "caps" the highly active, basic sites on the silica gel surface, creating a more homogenous environment for the analyte to travel through.

Protocol 1: Optimized TLC Analysis for Solvent System Selection
  • Prepare Stock Solutions:

    • Sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or methanol).

    • Acidified Eluent: Prepare your test eluents (e.g., 70:30 Hexane:EtOAc) and add 1% v/v acetic acid to each.

  • Spot the TLC Plate: Using a capillary tube, carefully spot your crude sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen acidified eluent. Ensure the chamber is saturated with the solvent vapor.

  • Visualize: After the solvent front has reached the top, remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining (e.g., potassium permanganate).

  • Analyze: Calculate the Rf for your target compound. Adjust the solvent polarity until the Rf is in the 0.25-0.35 range.

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the column chromatography of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

Issue 1: Severe Tailing or Streaking of the Product
  • Question: My compound is smearing down the TLC plate and coming off the column in dozens of fractions with no clear peak. What's happening?

  • Answer & Solution: This is the classic signature of a strong acid-base interaction between your carboxylic acid and the silica gel. You are observing slow, continuous elution as the compound sticks and un-sticks from the active sites on the stationary phase.

    • Immediate Fix: Add 0.5% to 1% acetic acid to your chosen eluent system. This will suppress the deprotonation of your carboxylic acid and dramatically improve the peak shape. You should see a round, well-defined spot on your TLC plate instead of a streak.[3]

Issue 2: The Compound is Stuck at the Origin (Rf = 0)
  • Question: I've tried several solvent systems, but my compound won't move off the baseline of the TLC plate.

  • Answer & Solution: Your mobile phase is not polar enough to compete with the stationary phase for your highly polar analyte.

    • Troubleshooting Steps:

      • First, ensure you have added 1% acetic acid to your eluent. If the compound is stuck as its carboxylate salt, it will be extremely polar.

      • Systematically increase the polarity of your eluent. A good approach is to switch to a stronger solvent system. For polar compounds, a mixture of dichloromethane (DCM) and methanol (MeOH) is often effective.[4] Start with 1-2% MeOH in DCM (plus 1% AcOH) and gradually increase the MeOH concentration.

Issue 3: Low or No Recovery of the Compound
  • Question: I ran my column, but I recovered very little of my product. Did it decompose?

  • Answer & Solution: This can be due to two primary causes: irreversible binding or decomposition. While oxazoles are generally stable, some derivatives can be sensitive to the acidic nature of silica gel.[5][6][7]

    • Protocol 2: Silica Gel Stability Test (2D TLC)

      • Dissolve your crude material in a suitable solvent.

      • Spot the material on the bottom-left corner of a square TLC plate.

      • Run the TLC plate in a suitable eluent system.

      • Remove the plate and let it dry completely, but do not visualize it yet.

      • Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now on the new baseline.

      • Run the plate again in the same eluent system.

      • Analysis: If the compound is stable, all spots will lie on the 45-degree diagonal. If you see new spots that are not on the diagonal, your compound is decomposing on the silica gel.[7]

    • Solutions for Instability:

      • Minimize Contact Time: Use flash chromatography with slightly higher pressure to push the compound through faster.

      • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or performing reversed-phase chromatography on C18 silica.[7][8]

Issue 4: Poor Separation from a Close-Running Impurity
  • Question: I have an impurity that has a very similar Rf to my product. How can I improve the separation?

  • Answer & Solution: This requires optimizing the selectivity of your chromatographic system.

    • Shallow the Gradient: If you are running a gradient elution, make the increase in polarity more gradual around the Rf of your compound.

    • Change Solvent Selectivity: The interaction between solvents, analyte, and silica is complex. Switching to a different solvent system, even if it has a similar overall polarity, can change the elution order. For example, if you are using Hexane/Ethyl Acetate, try a system based on Dichloromethane/Methanol. This alters the hydrogen bonding and dipole-dipole interactions that govern separation.

    • Optimize Loading: Ensure you load the sample onto the column in a very concentrated band using a minimal amount of solvent. Dry loading is an excellent technique for this.[9]

Section 3: Recommended Protocols & Visual Workflows
Data Presentation: Recommended Solvent Systems

The following table provides starting points for developing your separation method. Always confirm the optimal ratio using TLC analysis first.

System IDNon-Polar SolventPolar SolventModifierTypical Starting RatioApplication Notes
A Hexanes/HeptaneEthyl Acetate (EtOAc)1% Acetic Acid80:20 to 50:50A good first choice for moderately polar compounds. Heptane is a less toxic alternative to hexanes.[4]
B Dichloromethane (DCM)Methanol (MeOH)1% Acetic Acid99:1 to 95:5Excellent for more polar compounds that do not move in EtOAc/Hexane systems.[3][4]
Diagram 1: Solvent System Selection Workflow

A logical flow for identifying an appropriate mobile phase.

SolventSelection cluster_adjust Adjust Polarity start Dissolve Crude Sample prep_eluents Prepare Test Eluents (e.g., 7:3 Hex:EtOAc) + 1% Acetic Acid start->prep_eluents spot_tlc Spot TLC Plate prep_eluents->spot_tlc develop_tlc Develop & Visualize TLC spot_tlc->develop_tlc calculate_rf Calculate Rf of Product develop_tlc->calculate_rf decision Is 0.25 < Rf < 0.35? calculate_rf->decision rf_high Rf > 0.35 (Too High) decision->rf_high No rf_low Rf < 0.25 (Too Low) decision->rf_low No success System Optimized! Proceed to Column decision->success Yes decrease_polarity Decrease Polarity (e.g., 8:2 Hex:EtOAc) rf_high->decrease_polarity Action decrease_polarity->spot_tlc Re-test increase_polarity Increase Polarity (e.g., 6:4 Hex:EtOAc) rf_low->increase_polarity Action increase_polarity->spot_tlc Re-test

Protocol 3: Step-by-Step Column Chromatography
  • Column Preparation: Secure a glass column of appropriate size. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Packing the Column (Slurry Method):

    • In a beaker, mix your silica gel with your initial, low-polarity eluent (containing 1% AcOH) to form a milky, homogenous slurry.

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Open the stopcock and allow the silica to pack under gravity, tapping the column gently to ensure even packing. Never let the solvent level drop below the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or MeOH).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[9]

    • Carefully add this powder to the top of your packed column. Add a thin protective layer of sand on top.

  • Elution:

    • Carefully add your starting eluent to the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent as the column runs. A slow, gradual increase provides the best resolution.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Work-up: Combine the pure fractions. To remove the acetic acid, evaporate the solvent, then re-dissolve the residue in a solvent like toluene or heptane and evaporate again. The acetic acid will form an azeotrope and be removed. Repeat 2-3 times if necessary.

Diagram 2: Column Chromatography Workflow

A visual guide to the entire column purification process.

ColumnWorkflow A Select Solvent System (via TLC, Rf ≈ 0.3) B Pack Column with Silica (Slurry Method) A->B C Prepare Sample (Dry Loading Recommended) B->C D Load Sample onto Column C->D E Elute with Solvent (Isocratic or Gradient) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent & Remove Acetic Acid H->I J Obtain Pure Product I->J

Section 4: Additional FAQs
  • Q: Can I use a base like triethylamine (Et₃N) to improve chromatography?

    • A: Absolutely not. Adding a base will deprotonate your carboxylic acid to form a carboxylate salt. This salt is highly polar and will likely bind irreversibly to the silica gel, resulting in complete loss of your compound on the column. You must use an acidic modifier for acidic compounds.

  • Q: My compound is a solid. Can I just recrystallize it?

    • A: Recrystallization is an excellent and often preferred method for purifying solid compounds if a suitable solvent can be found.[10] It is particularly effective for removing impurities with different solubility profiles. However, if you have impurities that are structurally very similar to your product, chromatography may be necessary to achieve high purity. Often, the best approach is to perform a column to remove the bulk of impurities, followed by a final recrystallization to obtain an analytically pure product.

  • Q: Is reversed-phase (RP) chromatography a viable alternative?

    • A: Yes, RP-HPLC or RP flash chromatography can be an excellent alternative, especially if the compound shows instability on silica gel.[7] In reversed-phase, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar (e.g., water/acetonitrile). Your polar carboxylic acid would have weaker retention and elute earlier. This technique is particularly powerful for separating polar compounds.[11][12]

References
  • Mullins, J. J., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457–5460. [Link][5]

  • Mullins, J. J., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed. [Link][13]

  • Mullins, J. J., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health (PMC). [Link][6]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link][7]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link][4]

  • LC Troubleshooting. Retaining Polar Compounds. LCGC North America. [Link][12]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link][9]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link][1]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? YouTube. [Link][2]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. [Link][3]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. [Link][14]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of oxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Oxazoles are a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1][2][3] However, their synthesis is not without challenges, often requiring careful optimization to achieve desired yields and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The focus is on providing practical, experience-driven advice to help you navigate the complexities of oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxazole derivatives?

A1: Several robust methods are routinely employed for the synthesis of oxazoles. The choice of method often depends on the desired substitution pattern and the available starting materials. The most prominent methods include:

  • Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylamino ketones.[4][5][6]

  • Van Leusen Oxazole Synthesis: A versatile method that utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles.[7][8]

  • Fischer Oxazole Synthesis: This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to yield 2,5-disubstituted oxazoles.[9][10][11]

  • Bredereck Reaction: This approach synthesizes oxazoles from α-haloketones and amides.[9]

  • Modern Catalytic Methods: Recent advancements have introduced various metal-catalyzed syntheses (e.g., using gold, palladium, copper, or rhodium catalysts) that offer alternative pathways with often milder conditions.[12][13][14]

Q2: How do I choose the best synthetic route for my target oxazole?

A2: The selection of the optimal synthetic route is dictated by the substitution pattern of the target oxazole:

  • For 2,5-disubstituted oxazoles , the Robinson-Gabriel and Fischer syntheses are traditional and effective choices.[4][11]

  • For 5-substituted oxazoles , the Van Leusen synthesis is particularly powerful and widely used.[2][3][8]

  • For polysubstituted oxazoles , modern catalytic methods and multi-component reactions can offer high efficiency and regioselectivity.[12][14] The electronic and steric properties of your starting materials will also significantly influence the success of a particular method.[4]

Q3: What are the general strategies for purifying oxazole derivatives?

A3: Column chromatography on silica gel is the most frequently used technique for the purification of oxazole derivatives.[4] The choice of eluent is critical and depends on the polarity of the target compound and its impurities. Common solvent systems include mixtures of hexanes and ethyl acetate.[7] In some cases, recrystallization from a suitable solvent or distillation for volatile oxazoles can be effective purification methods.[4]

Troubleshooting Guides for Common Oxazole Syntheses

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a cornerstone for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][7][15]

Problem 1: Low or No Yield of the Desired Oxazole

Potential Cause Troubleshooting & Optimization
Inactive Base Use a freshly opened or properly stored base. Potassium carbonate (K₂CO₃) is common, but for less reactive substrates, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[7]
Impure Reagents Ensure the aldehyde is pure; distillation may be required. Use high-quality TosMIC.
Inappropriate Solvent Anhydrous solvents are crucial. For K₂CO₃, anhydrous methanol is typically used. For t-BuOK, anhydrous THF is a good choice.[7] The use of ionic liquids has also been reported to improve yields and allow for catalyst recycling.[2][14]
Insufficient Reaction Time or Temperature Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or refluxing at a higher temperature.[7] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[2]

Problem 2: Formation of Side Products

Side Product Cause & Prevention
4-alkoxy-2-oxazoline This can occur with an excess of a primary alcohol like methanol. Use a controlled amount of the alcohol (1-2 equivalents).[7]
Self-condensation of Aldehyde This is often promoted by strong bases. Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC to maintain a low concentration of the aldehyde.[7]
Rearranged Indolyl Primary Enamines When using 3/2-formylindoles as starting materials, rearrangement can occur. Careful control of reaction conditions is necessary.[4]
Experimental Protocol: Van Leusen Synthesis of 5-Phenyl-1,3-oxazole
  • To a solution of benzaldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.0 mmol) in anhydrous methanol (10 mL), add potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 5-phenyl-1,3-oxazole.[7]

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of 2-acylamino ketones and is a classic route to 2,5-disubstituted oxazoles.[4][6]

Problem: Low Yield of the Desired Oxazole

A primary factor influencing the yield in the Robinson-Gabriel synthesis is the choice of the cyclodehydrating agent. While strong acids like concentrated sulfuric acid have been traditionally used, they can lead to charring and the formation of side products.[4]

Optimization of Dehydrating Agent:

Dehydrating Agent Typical Yield Comments
H₂SO₄, PCl₅, POCl₃LowCan cause significant charring and side reactions.[9]
Polyphosphoric Acid (PPA) 50-60% Often provides significantly better yields and cleaner reactions.[4][9]
POCl₃82% (for specific substrates)Can be effective for certain substrates, such as in the synthesis of 2-cyclopropyl-5-phenyloxazole.[16]
Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
  • Add 2-benzamidoacetophenone (1.0 mmol) to polyphosphoric acid (10 g).

  • Heat the mixture to 130-140 °C with stirring for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.

Fischer Oxazole Synthesis

The Fischer synthesis provides a direct route to 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde.[11]

Problem 1: Low Yield

The Fischer synthesis is sensitive to reaction conditions, and yields can be impacted by the purity of reagents and the exclusion of moisture.

Troubleshooting:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Use dry ether as the solvent and pass dry hydrogen chloride gas through the solution.[11]

  • Reagent Purity: Use freshly prepared or purified cyanohydrins and aldehydes.

Problem 2: Side Product Formation

A common side reaction is the formation of an oxazolidinone byproduct.[11] Additionally, with certain aromatic substrates, ring chlorination can occur.[11]

Mitigation:

  • Careful control of the reaction temperature and the rate of HCl gas addition can help minimize side product formation.

  • Monitoring the reaction closely and stopping it once the starting material is consumed can prevent further degradation or side reactions.

Experimental Workflow: Fischer Oxazole Synthesis

Fischer_Oxazole_Synthesis start Start reactants Cyanohydrin + Aldehyde in Dry Ether start->reactants hcl Pass Dry HCl Gas reactants->hcl precipitation Precipitation of Oxazole Hydrochloride hcl->precipitation filtration Filter Precipitate precipitation->filtration free_base Convert to Free Base (add water or boil in alcohol) filtration->free_base purification Purification (Recrystallization/Chromatography) free_base->purification product 2,5-Disubstituted Oxazole purification->product Van_Leusen_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization cluster_3 Step 4: Elimination TosMIC Tos-CH₂-N≡C Tosylmethyl Isocyanide (TosMIC) Carbanion Tos-C⁻H-N≡C TosMIC Carbanion TosMIC->Carbanion Base Base (e.g., K₂CO₃) Base->TosMIC Abstracts Proton Aldehyde R-CHO Aldehyde Carbanion->Aldehyde Attacks Carbonyl Carbon Alkoxide R-CH(O⁻)-CH(Tos)-N≡C Alkoxide Intermediate Aldehyde->Alkoxide Oxazoline 5-membered Oxazoline Intermediate Alkoxide->Oxazoline Intramolecular 5-endo-dig Cyclization Oxazole {5-Substituted Oxazole} Oxazoline->Oxazole Base-facilitated Elimination of TosH

Caption: Mechanism of the Van Leusen oxazole synthesis. [2][7]

Robinson-Gabriel Synthesis Mechanism

Robinson_Gabriel_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration AcylaminoKetone R¹-C(=O)-NH-C(=O)-R² 2-Acylamino Ketone ProtonatedKetone Protonated Ketone Carbonyl AcylaminoKetone->ProtonatedKetone Acid Catalyst (H⁺) CyclizedIntermediate Oxazoline Intermediate ProtonatedKetone->CyclizedIntermediate Nucleophilic attack by Amide Oxygen OxazoleProduct {2,5-Disubstituted Oxazole} CyclizedIntermediate->OxazoleProduct Elimination of Water

Caption: Mechanism of the Robinson-Gabriel synthesis. [17]

References

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives.
  • BenchChem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis.
  • A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. (2022). Taylor & Francis.
  • Oxazole Synthesis from Acetylenes and Nitriles. (2017). Scientific Update.
  • Kumaraswamy, G., & Gangadhar, M. (2019). Previous established routes for the synthesis of oxazoles. ResearchGate.
  • BenchChem Technical Support Team. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences.
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). ACS Publications.
  • BenchChem. (n.d.). Green Synthesis of Novel Oxazole Derivatives: A Technical Guide.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • Fischer oxazole synthesis. (n.d.). Wikipedia.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). Molecules.
  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal.
  • Van Leusen reaction. (n.d.). Wikipedia.
  • Robinson-Gabriel Synthesis. (n.d.). SynArchive.
  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2407.

Sources

Technical Support Center: Purification of Crude 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. This document will delve into the rationale behind various purification strategies, offer step-by-step protocols, and address common challenges encountered during the purification process.

Understanding the Molecule and Potential Impurities

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a solid, heterocyclic carboxylic acid. A common and efficient method for the synthesis of such substituted oxazoles is the Van Leusen oxazole synthesis[1][2]. This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC)[1]. Understanding this synthetic route is paramount as it informs the potential impurity profile of the crude product.

Likely Impurities:

  • Unreacted Starting Materials: Residual aldehyde and TosMIC.

  • TosMIC-derived Byproducts: p-Toluenesulfinic acid is a significant byproduct of the elimination step in the Van Leusen reaction.

  • Side-Reaction Products: If the aldehyde starting material contains ketone impurities, the Van Leusen reaction can lead to the formation of nitrile byproducts instead of the desired oxazole[3].

  • Solvent and Reagents: Residual solvents from the reaction and workup, as well as any bases (e.g., potassium carbonate) used in the synthesis.

  • Water: The crude product may contain residual moisture from the workup procedure.

Purification Strategy Overview

A multi-step purification strategy is often necessary to achieve high purity. The acidic nature of the target molecule is a key handle that can be exploited for selective separation. The general workflow involves:

  • Aqueous Workup (Acid-Base Extraction): To remove the bulk of inorganic salts and highly polar, water-soluble impurities. This step also allows for the selective extraction of the carboxylic acid.

  • Recrystallization: An effective method for removing closely related organic impurities from solid compounds.

  • Column Chromatography: For separating impurities with similar polarities to the product.

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky oil instead of a solid. What should I do?

This is a common issue and can be due to the presence of residual solvents or impurities that are depressing the melting point. Before attempting purification, try to co-evaporate the crude product with a low-boiling solvent like dichloromethane or diethyl ether under reduced pressure to remove residual high-boiling solvents. If it remains an oil, proceeding with acid-base extraction is the recommended first step.

Q2: I'm seeing a significant amount of a water-soluble, acidic impurity. What is it likely to be?

If you've used the Van Leusen synthesis, this is very likely p-toluenesulfinic acid, a byproduct from the TosMIC reagent. A basic wash during the aqueous workup (acid-base extraction) will effectively remove this impurity by converting it to its water-soluble salt.

Q3: My TLC plate shows streaking when I try to analyze my crude product. How can I get clean spots?

Streaking of carboxylic acids on silica gel TLC plates is a common problem due to the interaction of the acidic proton with the silica. To resolve this, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system. This will keep the carboxylic acid in its protonated form, leading to more defined spots.

Q4: What is the best general approach to purify my crude 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid?

For a solid crude product, a good starting point is to perform an acid-base extraction followed by recrystallization. If the product is still not pure, or if you have impurities with very similar solubility, column chromatography would be the next logical step.

Troubleshooting Guides & Detailed Protocols

Guide 1: Purification via Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

Causality: The carboxylic acid is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase, and basic impurities can be removed by a prior acid wash. The carboxylic acid is then regenerated by adding acid, causing it to precipitate or be extracted back into an organic solvent.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash (Optional): If basic impurities are suspected, wash the organic solution with 1M HCl to remove them. Discard the aqueous layer.

  • Base Wash: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid will be in the aqueous layer as its sodium salt. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Extract the organic layer again with fresh NaHCO₃ solution to ensure complete extraction of the product. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is acidic (test with pH paper). The purified carboxylic acid should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts.

  • Drying: Dry the purified solid product under vacuum.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Product Oiling Out: If the product "oils out" instead of precipitating as a solid upon acidification, it may be due to residual organic solvent in the aqueous layer or the presence of impurities. In this case, extract the acidified aqueous solution with a fresh portion of ethyl acetate or DCM, dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent to obtain the purified product.

Guide 2: Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility.

Causality: The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the more soluble impurities in the mother liquor.

Solvent Selection Table:

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in ethanol and less soluble in water. Dissolve in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to redissolve and allow to cool slowly.
Ethyl Acetate/Hexane A common solvent system for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexane until persistent cloudiness is observed. Reheat to dissolve and then cool slowly.
Acetone/Hexane Similar to ethyl acetate/hexane, this is another effective system for many organic solids.
Toluene For less polar compounds, toluene can be a good choice. It has a high boiling point, which allows for a large solubility difference between hot and cold conditions.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair from the table above. Test small amounts of your crude product in different solvents to find one where it is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting:

  • No Crystals Form: The solution may not be saturated enough, or it may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. If that fails, evaporate some of the solvent and try again.

  • Oiling Out: If the compound separates as an oil, it may be because the solution is cooling too quickly or the melting point of the compound is lower than the boiling point of the solvent. Reheat the solution to dissolve the oil, add a little more solvent, and allow it to cool more slowly.

Guide 3: Purification via Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.

Causality: A solution of the crude product is passed through a column packed with a solid adsorbent (typically silica gel). Compounds with different polarities will travel down the column at different rates, allowing for their separation. For carboxylic acids on silica gel, it is often necessary to add a small amount of acid to the eluent to prevent streaking[4].

Experimental Protocol:

  • Stationary Phase: Silica gel is the most common choice.

  • Eluent Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. To suppress deprotonation of the carboxylic acid and reduce tailing, add 0.5-1% acetic acid to the eluent mixture.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Start with a low polarity eluent and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

Troubleshooting:

  • Poor Separation: If the compound and impurities elute together, the eluent system may be too polar. Start with a less polar eluent and increase the polarity more gradually.

  • Compound Stuck on the Column: If the compound does not elute, the eluent is not polar enough. A common eluent system for moving acidic compounds is a mixture of dichloromethane and methanol with a small amount of acetic acid[5].

Visualization of Purification Workflows

Acid-Base Extraction Workflow

crude Crude Product in Ethyl Acetate add_bicarb Add Saturated NaHCO3 (aq) crude->add_bicarb separate Separate Layers add_bicarb->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation/ Extraction acidify->precipitate pure_product Pure Product precipitate->pure_product

Caption: Workflow for the purification of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid using acid-base extraction.

Recrystallization Workflow

crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Cool Slowly dissolve->cool crystals Crystal Formation cool->crystals filtrate Filter crystals->filtrate mother_liquor Mother Liquor (Impurities) filtrate->mother_liquor Discard pure_crystals Pure Crystals filtrate->pure_crystals

Caption: General workflow for purification by recrystallization.

References

  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved January 13, 2026, from [Link]

  • Chavan, S. P., et al. (2025).
  • Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved January 13, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved January 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved January 13, 2026, from [Link]

  • Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Biomedical Research, 27(4s).
  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
  • Rickborn, B. (2021). A Practical Synthesis of 1,3-Oxazole.
  • Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved January 13, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved January 13, 2026, from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved January 13, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 13, 2026, from [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal.
  • Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved January 13, 2026, from [Link]

  • Li, Y., et al. (2007). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4285.
  • Kassick, A. J., et al. (2014). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 55(30), 4133-4136.
  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved January 13, 2026, from [Link]

  • Kornienko, A., et al. (2010). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines.

Sources

Technical Support Center: Degradation Pathways of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. Here, we address common experimental challenges and provide troubleshooting strategies in a question-and-answer format. Our insights are grounded in the fundamental chemistry of oxazole derivatives and related heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary stability concerns for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid under typical laboratory conditions?

As a researcher, your primary concerns should be the compound's susceptibility to acidic hydrolysis and photolytic degradation. The oxazole ring, while aromatic, is known to be unstable in acidic media and can undergo cleavage.[1] Additionally, oxazole rings are susceptible to photolysis, which can lead to the formation of oxidation products.[2][3] While oxazoles are generally thermally stable, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to degradation.[3][4]

Key Stability Factors:

  • pH: Avoid strongly acidic conditions (pH < 4) in aqueous solutions to prevent hydrolysis of the oxazole ring.

  • Light: Protect solutions and solid samples from direct exposure to UV and high-intensity visible light. Use amber vials or store them in the dark.

  • Temperature: While generally stable at room temperature, it is good practice to store the compound at refrigerated temperatures (2-8 °C) for long-term stability. For some heterocyclic compounds, thermal stability can be influenced by the presence of specific substituents.[4]

Q2: My compound is degrading in an acidic aqueous solution. What is the likely degradation pathway, and how can I monitor it?

This is a classic issue with oxazole-containing compounds. The degradation you are observing is most likely an acid-catalyzed hydrolysis of the oxazole ring. The nitrogen at position 3 can be protonated, making the ring susceptible to nucleophilic attack by water.[2][5] This typically leads to ring opening and the formation of an acyclic product.

Plausible Hydrolytic Degradation Pathway:

The initial step is the protonation of the ring nitrogen, followed by the attack of water at the C2 position. This leads to the cleavage of the C2-O1 bond and subsequent ring opening to form an N-acylamino ketone intermediate. This intermediate can then undergo further hydrolysis.

Experimental Protocol for Monitoring Hydrolytic Degradation:

  • Forced Degradation Study:

    • Prepare solutions of your compound in a range of acidic buffers (e.g., 0.1 M HCl, pH 2 phosphate buffer).

    • Include a control solution in neutral buffer (e.g., pH 7.4 phosphate-buffered saline).

    • Incubate the solutions at a controlled temperature (e.g., 40-60 °C) to accelerate degradation.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Quench the reaction by neutralizing the pH if necessary.

  • Analytical Monitoring:

    • Analyze the samples using a stability-indicating HPLC method, typically with UV detection. A reverse-phase C18 column is often a good starting point.

    • For structural elucidation of the degradation products, use LC-MS/MS.[6] This will allow you to obtain the mass of the degradation products and their fragmentation patterns, which can help in identifying their structures.

Troubleshooting HPLC Separation:

If you are having trouble separating the parent compound from its more polar degradation products, consider the following:

  • Gradient Elution: Start with a high percentage of aqueous mobile phase and gradually increase the organic phase (e.g., acetonitrile or methanol).

  • Mobile Phase Additives: The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape for the carboxylic acid moiety.

  • Column Chemistry: If a C18 column does not provide adequate separation, consider a polar-embedded or phenyl-hexyl column.

Hypothesized Acid-Catalyzed Hydrolysis Pathway

cluster_0 Acid-Catalyzed Hydrolysis A 2-Ethyl-4-methyl-1,3-oxazole- 5-carboxylic acid B Protonated Oxazole Ring A->B + H+ C Water Attack at C2 B->C + H2O D Ring-Opened Intermediate (N-Acylamino Ketone) C->D Ring Cleavage

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Q3: I'm seeing multiple degradation products after exposing my compound to UV light. What are the potential photochemical reactions?

Oxazole rings are known to undergo photolysis, often leading to oxidation products.[2][3] The specific degradation profile can be complex and is influenced by the solvent, the presence of photosensitizers, and the wavelength of light. For similar heterocyclic compounds, photodegradation pathways can include hydroxylation and ring cleavage.[7][8]

Potential Photochemical Reactions:

  • Oxidative Cleavage: The C4-C5 bond is a potential site for oxidative cleavage.[2]

  • Hydroxylation: Reactive oxygen species (ROS) generated during irradiation can lead to the hydroxylation of the oxazole ring or the alkyl substituents.[8]

  • Rearrangement: Photochemical irradiation can sometimes induce rearrangements of the heterocyclic ring.[2]

Experimental Protocol for Photostability Testing (ICH Q1B Guideline):

  • Sample Preparation:

    • Prepare a solution of the compound in a photochemically inert solvent (e.g., water, acetonitrile).

    • Place the solution in a quartz cuvette or other UV-transparent container.

    • Prepare a dark control sample wrapped in aluminum foil.

  • Irradiation:

    • Expose the sample to a light source that provides both UV and visible output (e.g., a xenon lamp or a metal halide lamp) in a photostability chamber.

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours/square meter.

  • Analysis:

    • Analyze the irradiated sample and the dark control at appropriate time intervals using HPLC-UV and LC-MS/MS to track the formation of photodegradants.

General Photodegradation Study Workflow

cluster_1 Photodegradation Experimental Workflow prep Prepare Solution (UV-Transparent Vessel) irradiate Expose to Light Source (e.g., Xenon Lamp) prep->irradiate dark Prepare Dark Control (Wrapped in Foil) compare Compare with Dark Control dark->compare sample Sample at Time Points irradiate->sample analyze Analyze via HPLC-UV and LC-MS/MS sample->analyze analyze->compare

Caption: Workflow for a photostability study.

Q4: What are the likely primary metabolic pathways for this compound in vivo?

While specific metabolic data for this compound is not available, we can predict likely pathways based on its structure and general metabolic reactions for similar molecules.[9][10] The ethyl group, methyl group, and the carboxylic acid moiety are all potential sites for metabolic transformation. A study on a related oxadiazole compound identified hydroxylation of a methyl group as a key metabolic pathway.[6]

Predicted Metabolic Pathways:

  • Phase I Metabolism:

    • Oxidation of the Ethyl Group: The ethyl group at C2 is a likely site for oxidation by cytochrome P450 enzymes, potentially at the terminal carbon (ω-oxidation) or the adjacent carbon (ω-1 oxidation) to form alcohol or ketone derivatives.

    • Oxidation of the Methyl Group: The methyl group at C4 can be hydroxylated to form a hydroxymethyl derivative.[6]

    • Ring Hydroxylation: While less common for the oxazole ring itself, hydroxylation is a possibility.

  • Phase II Metabolism:

    • Glucuronidation: The carboxylic acid group is a prime candidate for conjugation with glucuronic acid to form a more water-soluble glucuronide conjugate, facilitating excretion.

    • Amino Acid Conjugation: The carboxylic acid could also be conjugated with amino acids like glycine.

Experimental Approach for Metabolite Identification:

  • In Vitro Studies: Incubate the compound with liver microsomes or hepatocytes to generate Phase I and Phase II metabolites.

  • In Vivo Studies: Analyze plasma and urine samples from animal studies after dosing with the compound.

  • Analytical Technique: HPLC coupled with high-resolution mass spectrometry (HRMS) is the gold standard for identifying and characterizing metabolites.

Summary of Potential Degradation & Metabolic Sites

Degradation TypePrimary Site of AttackPlausible ProductsAnalytical Approach
Hydrolytic (Acidic) C2 of the oxazole ringRing-opened N-acylamino ketoneHPLC-UV, LC-MS/MS
Photolytic C4-C5 bond, alkyl groupsOxidized and ring-cleaved products, hydroxylated derivativesHPLC-UV, LC-MS/MS
Thermal Fragmentation of the ringSmaller volatile moleculesTG-MS, GC-MS
Oxidative Alkyl side chains (ethyl & methyl)Hydroxylated derivatives, ketonesLC-MS/MS
Metabolic (Phase I) Ethyl and methyl groupsHydroxylated metabolitesLC-HRMS
Metabolic (Phase II) Carboxylic acid groupGlucuronide or amino acid conjugatesLC-HRMS

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Thermal degradation of some[2][4][11]oxadiazole derivatives with liquid crystalline properties. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

  • Oxazole - Wikipedia. [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. [Link]

  • Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Overview of metabolic pathways of carboxylic-acid-containing drugs... [Link]

  • Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. [Link]

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. [Link]

  • Photodegradation of the azole fungicide climbazole by ultraviolet irradiation under different conditions: Kinetics, mechanism and toxicity evaluation. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

Sources

Technical Support Center: Crystallization of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the crystallization of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining high-quality crystalline material of this compound. Given the specific structural features of this molecule, such as its hydrogen-bonding capabilities and potential for polymorphism, a systematic and informed approach is crucial for success.

This document moves beyond simple protocols to explain the scientific rationale behind each troubleshooting step, empowering you to make informed decisions in your laboratory work.

Section 1: Understanding the Molecule - A Physicochemical Profile

Before troubleshooting, it is essential to understand the inherent properties of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, as these directly influence its crystallization behavior. The molecule's structure contains several key functional groups that dictate its interactions.

  • Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor. It can dimerize through hydrogen bonding or interact strongly with polar, protic solvents. This is a primary driver of solubility and crystal lattice formation.

  • Oxazole Ring: The nitrogen atom in the oxazole ring is a weak base and can act as a hydrogen bond acceptor.[1] The ring system is planar and aromatic, which can lead to π-π stacking interactions in the crystal lattice.[2]

  • Ethyl and Methyl Groups: These nonpolar alkyl groups contribute to the molecule's hydrophobic character, influencing its solubility in less polar organic solvents.

Based on this structure, we can anticipate certain behaviors that present challenges, such as a high propensity for hydrogen bonding, which can lead to strong solvent interactions and the potential for multiple crystalline forms (polymorphism).

PropertyValue / DescriptionImpact on Crystallization
Molecular Formula C₇H₉NO₃-
Molecular Weight 155.15 g/mol Influences diffusion rates in solution.
Physical Form SolidIndicates that crystallization is feasible under standard conditions.
Key Functional Groups Carboxylic Acid, Oxazole, Ethyl, MethylCreates a molecule with both polar (acid, oxazole) and non-polar (alkyl) regions, making solvent selection critical.[3]
Hydrogen Bonding High potential as both donor (-COOH) and acceptor (-COOH, N of oxazole)Strong interactions can lead to high solubility in polar solvents, potentially requiring anti-solvent or evaporation techniques. Can also lead to the formation of stable solvates.[2]
Potential for Polymorphism HighThe combination of rigid (oxazole) and flexible (ethyl) groups, along with strong hydrogen bonding, creates the possibility for molecules to pack in different arrangements, forming polymorphs with distinct physical properties.[4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid in a question-and-answer format. The general troubleshooting workflow is outlined below.

Crystallization Troubleshooting Workflow start Crude Solid Material solvent_screen 1. Perform Solvent Screening (See Table 2) start->solvent_screen dissolve 2. Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool 3. Controlled Cooling dissolve->cool outcome Evaluate Outcome cool->outcome no_xtals Problem: No Crystals Form (Supersaturated Solution) outcome->no_xtals Failure Mode 1 oil_out Problem: Oiling Out outcome->oil_out Failure Mode 2 poor_yield Problem: Poor Yield / Quality outcome->poor_yield Failure Mode 3 success High-Quality Crystals outcome->success Success sol_no_xtals Solutions: - Scratch inner surface - Add seed crystal - Reduce solvent volume - Try anti-solvent no_xtals->sol_no_xtals sol_oil_out Solutions: - Re-heat and add more solvent - Cool much slower - Use a more dilute solution - Change solvent oil_out->sol_oil_out sol_poor_yield Solutions: - Slower cooling - Optimize solvent system - Further purify material - Investigate for polymorphism poor_yield->sol_poor_yield

Caption: General troubleshooting workflow for crystallization.

Q1: I'm not getting any crystals at all. The solution remains clear even after cooling. What's wrong?

This is a classic case of failure to achieve sufficient supersaturation, meaning the compound remains fully dissolved.

Answer: Your primary issue is likely related to solvent choice or concentration. The compound is too soluble in the chosen solvent system even at low temperatures.

Troubleshooting Steps:

  • Increase Concentration: If you have a clear solution after cooling, there is likely too much solvent.[5] Try returning the solution to the heat source, boiling off a portion of the solvent to increase the concentration, and then cooling it again.[5]

  • Induce Nucleation: A supersaturated solution may need a trigger for crystal formation.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[5]

    • Seeding: If you have a previous batch of crystals, add a single, tiny crystal (a "seed") to the cooled solution. This provides a template for further crystal growth.

  • Re-evaluate Your Solvent: The chosen solvent may simply be too effective. You need a solvent in which the compound has high solubility when hot but low solubility when cold. If this differential is not significant, crystallization will be inefficient. Refer to the solvent screening protocol below.

  • Consider an Anti-Solvent: If your compound is highly soluble in a particular solvent, you can try adding a second solvent in which it is insoluble (an "anti-solvent"). Add the anti-solvent dropwise to the dissolved solution until it just begins to turn cloudy (the saturation point), then allow it to cool slowly.

Q2: My compound "oiled out" instead of crystallizing. How do I fix this?

"Oiling out" occurs when the solution becomes supersaturated so quickly or at such a high temperature that the solute comes out of solution as a liquid phase rather than an ordered solid crystal lattice.

Answer: This is a problem of kinetics and supersaturation. The solution is likely too concentrated, or it was cooled too rapidly.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the concentration.[5]

  • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out.[6] After dissolving your compound, allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a few paper towels or a cork ring.[5][7] Only after it has reached room temperature should you move it to an ice bath or refrigerator. For very sensitive compounds, using a Dewar flask can slow cooling even further.

  • Change Solvents: The boiling point of your solvent might be higher than the melting point of your compound, or there might be strong solute-solvent interactions preventing lattice formation. Try a lower-boiling point solvent or one with different hydrogen bonding characteristics (see Table 2).

Q3: I managed to get crystals, but the yield is very low.

A low yield suggests that a significant amount of your compound remained in the mother liquor after filtration.

Answer: This is fundamentally a solubility issue. Either too much solvent was used, or the chosen solvent is too good at keeping the compound dissolved even at low temperatures.

Troubleshooting Steps:

  • Minimize Solvent Volume: During the dissolution step, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the solid. Adding even a small excess can dramatically reduce your yield.[5]

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. If a large amount of solid remains, your yield loss is confirmed. You can try to recover this by concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

  • Optimize Cooling: Ensure you are cooling the solution to the lowest practical temperature (e.g., in an ice-water bath) for a sufficient amount of time to maximize the amount of product that crystallizes out of solution.

  • Change the Solvent System: A different solvent may provide a better solubility curve, leading to a higher recovery.

Section 3: In-Depth Experimental Guides
Guide 1: Systematic Solvent Screening Protocol

The choice of solvent is the most critical factor in successful crystallization.[3] The ideal solvent will dissolve the compound completely at an elevated temperature but very poorly at low temperatures.

Protocol:

  • Preparation: Place approximately 10-20 mg of your crude 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from Table 2, starting with 0.5 mL.

  • Solubility Test (Room Temp): Agitate the tubes. Observe if the solid dissolves completely, partially, or not at all at room temperature.

    • Ideal candidates are those in which the compound is sparingly soluble or insoluble at room temperature.

  • Solubility Test (Hot): For the tubes where the solid was not fully soluble, gently heat them in a water or sand bath. Add small increments of solvent until the solid just dissolves.

    • A good solvent will dissolve the compound completely upon heating.

  • Cooling Test: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Observe the quality and quantity of the crystals formed. The best solvent will produce a large amount of well-formed crystals.

SolventPolarityHydrogen BondingRationale & Comments
Heptane/Hexane Non-polarNoneLikely to be a poor solvent. Can be used as an anti-solvent.
Toluene Non-polarAcceptor (π-system)The aromatic ring may interact favorably with the oxazole ring. May be a good candidate.
Ethyl Acetate Polar AproticAcceptorA versatile solvent. Often a good starting point for compounds with moderate polarity.
Acetone Polar AproticAcceptorTends to be a very strong solvent; may lead to low yields. Can be useful in binary mixtures.[2]
Isopropanol Polar ProticDonor & AcceptorThe -OH group can compete for hydrogen bonding sites with the carboxylic acid, potentially disrupting crystal packing or forming solvates.
Ethanol Polar ProticDonor & AcceptorSimilar to isopropanol. Higher polarity.
Water Very PolarDonor & AcceptorThe carboxylic acid may make the compound slightly soluble in hot water, but the rest of the molecule is hydrophobic. Purity is critical as impurities can inhibit crystallization in water.[6]
Guide 2: Investigating Potential Polymorphism

Polymorphs are different crystal structures of the same compound.[4] They can have different properties, such as solubility and stability, which is critically important in pharmaceutical development. The presence of both hydrogen bond donors/acceptors and a semi-flexible chain in your molecule suggests polymorphism is a real possibility.

Polymorphism Pathways solution Compound in Solution cond1 Condition A (e.g., Fast Cooling in Toluene) solution->cond1 cond2 Condition B (e.g., Slow Evaporation from Ethyl Acetate) solution->cond2 cond3 Condition C (e.g., Anti-solvent addition with Heptane) solution->cond3 formA Polymorph α (Kinetic Product, Needles) cond1->formA formB Polymorph β (Thermodynamic Product, Blocks) cond2->formB cond3->formA formA->formB Solvent-Mediated Transformation

Caption: Different crystallization conditions can yield different polymorphs.

How to Investigate:

  • Vary Solvents: Crystallize the material from different solvents with different polarities and hydrogen bonding properties (e.g., toluene vs. ethanol).

  • Vary Cooling Rates: Compare the crystals obtained from rapid cooling (crashing the solution in an ice bath) versus very slow cooling (leaving it insulated overnight).[3] Fast cooling often yields a less stable, "kinetic" polymorph, while slow cooling favors the more stable, "thermodynamic" polymorph.[3]

  • Characterization: The most definitive way to identify polymorphs is through solid-state analytical techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or single-crystal X-ray diffraction.

References
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Troubleshooting Problems in Crystal Growing. (2019). ThoughtCo. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2023). Zhanghua. [Link]

  • Chemistry Crystallization. (n.d.). sathee jee. [Link]

  • Factors Affecting Crystallization. (n.d.). University of Washington, Department of Chemistry. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Crystallization Process and Factors Affecting Crystallization. (n.d.). Harry & Co Jewellery. [Link]

  • Factors which affect the crystallization of a drug substance. (2017). ResearchGate. [Link]

  • Advice for Crystallization. (n.d.). Universität Potsdam. [Link]

  • 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. (n.d.). National Institutes of Health. [Link]

  • ethyl 2-methyl-1,3-oxazole-5-carboxylate. (n.d.). ChemSynthesis. [Link]

  • 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. (n.d.). ChemScence. [Link]

  • ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate. (n.d.). ChemSynthesis. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). National Institutes of Health. [Link]

  • Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. (2015). ResearchGate. [Link]

  • Polymorphism in metal complexes of thiazole-4-carboxylic acid. (2016). ResearchGate. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). PubMed. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
  • Oxazole. (n.d.). Wikipedia. [Link]

  • Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (2022). Journal of Physics: Conference Series. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2020). MDPI. [Link]

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. [Link]

  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. (n.d.). PubChem. [Link]

Sources

Minimizing byproduct formation in Van Leusen oxazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target oxazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Van Leusen oxazole synthesis and what is its general mechanism?

The Van Leusen oxazole synthesis is a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] The reaction is driven by the unique reactivity of TosMIC, which possesses an acidic proton, a sulfinic acid leaving group, and an isocyano group.[2]

The generally accepted mechanism proceeds as follows:[1][2][3]

  • Deprotonation: A base abstracts the acidic proton from the α-carbon of TosMIC to form a stabilized carbanion.

  • Nucleophilic Addition: The TosMIC carbanion attacks the carbonyl carbon of the aldehyde.

  • Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.

  • Elimination: Base-promoted elimination of the tosyl group from the oxazoline intermediate yields the final aromatic oxazole product.

Below is a diagram illustrating the reaction mechanism:

Van_Leusen_Mechanism Van Leusen Oxazole Synthesis Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Product TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion + Base - HB+ Aldehyde Aldehyde (R-CHO) Adduct Alkoxide Adduct Carbanion->Adduct + Aldehyde Oxazoline 4-Tosyl-4,5-dihydrooxazole (Oxazoline Intermediate) Adduct->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole + Base - TosH - B

Caption: General mechanism of the Van Leusen oxazole synthesis.

Q2: What are the most common byproducts in the Van Leusen oxazole synthesis and how are they formed?

The most frequently encountered byproduct is the 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate . Its accumulation is a result of incomplete elimination of the p-toluenesulfinic acid group in the final step of the reaction. Other potential byproducts include nitriles and N-(tosylmethyl)formamide from the decomposition of TosMIC. The formation of a 4-alkoxy-2-oxazoline can occur if an excess of a primary alcohol is used as the solvent.

The formation of the stable oxazoline intermediate is a key challenge to overcome for a successful reaction.

Byproduct_Formation Byproduct Formation Pathway Oxazoline 4-Tosyl-4,5-dihydrooxazole (Intermediate) Desired_Product Desired Oxazole Oxazoline->Desired_Product Successful Elimination (Desired Pathway) Byproduct Stable Oxazoline Byproduct Oxazoline->Byproduct Incomplete Elimination (Byproduct Pathway)

Caption: The fate of the oxazoline intermediate determines the reaction outcome.

Troubleshooting Guide

This section provides solutions to common problems encountered during the Van Leusen oxazole synthesis.

Problem 1: Low yield of the desired oxazole and a significant amount of the oxazoline intermediate is isolated.

Cause: Incomplete elimination of the tosyl group from the 4-tosyl-4,5-dihydrooxazole intermediate. This is often due to insufficient base strength, low reaction temperature, or short reaction time.

Solutions:

StrategyExperimental ProtocolRationale
Increase Reaction Temperature After the initial addition of all reagents, gently heat the reaction mixture to reflux. Monitor the progress by TLC until the oxazoline spot is no longer visible.The elimination step is often the rate-limiting step and can be accelerated by providing additional thermal energy.
Use a Stronger Base Substitute potassium carbonate with a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).A stronger base will more effectively promote the E2 elimination of the tosyl group from the sterically hindered intermediate.
Extend Reaction Time Continue to stir the reaction at the chosen temperature for an extended period (e.g., 12-24 hours), monitoring periodically by TLC.For some substrates, the elimination is simply slow, and allowing the reaction to proceed for a longer duration can drive it to completion.
Problem 2: The reaction is sluggish or does not go to completion.

Cause: This can be due to several factors including impure starting materials, an inappropriate solvent, or suboptimal reaction conditions.

Solutions:

  • Purity of Aldehyde: Aldehydes can oxidize over time to carboxylic acids, which can quench the base and inhibit the reaction. It is recommended to use freshly distilled or purified aldehydes.

  • Purity of TosMIC: TosMIC can degrade upon prolonged exposure to moisture or light. Use a fresh bottle or a properly stored reagent.

  • Solvent Choice: The choice of solvent is critical and depends on the base used. For potassium carbonate, methanol is a common choice. For stronger bases like potassium tert-butoxide, anhydrous aprotic solvents like THF or DME are preferred to prevent side reactions.

  • Stoichiometry: Ensure the correct stoichiometry of reagents. A slight excess of TosMIC and the base relative to the aldehyde is often beneficial.

Problem 3: Formation of a 4-alkoxy-2-oxazoline byproduct.

Cause: This byproduct can form when using an excess of a primary alcohol (e.g., methanol) as the solvent.[4]

Solutions:

  • Control the amount of alcohol: If using a primary alcohol is necessary, limit its amount to 1-2 equivalents.[4]

  • Use an aprotic solvent: Switching to an aprotic solvent such as THF or DME can completely avoid this side reaction.

Experimental Protocols

Protocol 1: Standard Van Leusen Oxazole Synthesis with Potassium Carbonate

This protocol is a good starting point for many aromatic and aliphatic aldehydes.

  • To a solution of the aldehyde (1.0 eq) in methanol, add TosMIC (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours, then heat to reflux.

  • Monitor the reaction by TLC until the starting material and the oxazoline intermediate are consumed.

  • Cool the reaction to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Protocol for Hindered Substrates using a Stronger Base

This protocol is recommended when the standard conditions fail to give a good yield of the oxazole.

  • To a solution of the aldehyde (1.0 eq) in anhydrous THF under an inert atmosphere, add TosMIC (1.2 eq).

  • Cool the mixture to 0 °C and add potassium tert-butoxide (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Experimental_Workflow General Experimental Workflow Start Combine Aldehyde, TosMIC, and Base in Solvent Reaction Stir at appropriate temperature Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench with water and extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Oxazole Purification->Product

Caption: A generalized workflow for the Van Leusen oxazole synthesis.

References

  • van Leusen, A. M.; Oldenziel, O. H.; van Leusen, D. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. J. Org. Chem.1977 , 42 (19), 3114–3118. [Link]

  • Zheng, X.; Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25 (7), 1594. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. [Link]

Sources

Effect of temperature and solvent on 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical roles of temperature and solvent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and optimize your reaction outcomes.

I. Understanding the Synthesis: The Robinson-Gabriel Approach

The synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is commonly achieved through a modified Robinson-Gabriel synthesis. This classic method involves the cyclodehydration of a 2-acylamino ketone precursor.[1][2] The overall transformation can be broken down into two key stages: formation of the ethyl ester of the target molecule, followed by its hydrolysis to yield the final carboxylic acid.

The core of this synthesis is the acid-catalyzed cyclization and dehydration of an α-acylamino ketone. The choice of reaction conditions, particularly the dehydrating agent, solvent, and temperature, is paramount to achieving high yields and purity.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis, providing explanations grounded in chemical principles and offering practical solutions.

Problem 1: Low or No Yield of the Desired Oxazole

A low yield is one of the most common frustrations in oxazole synthesis. Several factors related to temperature and solvent can contribute to this issue.

  • Inefficient Dehydration: The cyclization to form the oxazole ring is a dehydration reaction. If the dehydrating agent is not effective or the conditions do not favor the removal of water, the reaction will not proceed to completion.

    • Troubleshooting:

      • Optimize the Dehydrating Agent: While strong mineral acids like sulfuric acid have been traditionally used, they can sometimes lead to charring and side reactions.[3] Polyphosphoric acid (PPA) has been reported to improve yields in some cases.[4] For a solid-phase synthesis variation of the Robinson-Gabriel reaction, trifluoroacetic anhydride (TFAA) has been shown to be effective.[1]

      • Temperature Adjustment: Ensure the reaction temperature is sufficient to drive the dehydration. For many Robinson-Gabriel syntheses, elevated temperatures (e.g., 60-100 °C) are necessary. However, excessive heat can lead to degradation. A systematic temperature optimization study is recommended.

  • Poor Solvent Choice: The solvent plays a critical role in the reaction's success.

    • Troubleshooting:

      • Solvent Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. For some palladium-catalyzed arylations of oxazoles, polar solvents favor C-5 arylation, while nonpolar solvents favor C-2 arylation, demonstrating the profound impact of the solvent environment.[5] While not a direct Robinson-Gabriel synthesis, this highlights the importance of solvent choice in directing reactivity. In a solid-phase Robinson-Gabriel synthesis, ethereal solvents were found to be crucial for the reaction to proceed to completion.

      • Aprotic vs. Protic Solvents: Protic solvents may interfere with the dehydrating agent or participate in side reactions. Aprotic solvents are generally preferred for this synthesis.

Problem 2: Formation of Significant By-products

The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of by-products. Temperature and solvent choice are often at the root of these issues.

  • Side Reactions at High Temperatures: While heat is often necessary to drive the reaction, excessive temperatures can promote side reactions, such as decomposition of the starting material or the product.

    • Troubleshooting:

      • Lower the Reaction Temperature: If you observe significant by-product formation, try running the reaction at a lower temperature for a longer duration.

      • Stepwise Temperature Profile: Consider a stepwise temperature profile, where the initial phase of the reaction is carried out at a lower temperature to allow for the formation of a key intermediate, followed by an increase in temperature to drive the final cyclization.

  • Solvent-Mediated Side Reactions: The solvent can do more than just dissolve the reactants; it can actively participate in the reaction.

    • Troubleshooting:

      • Inert Solvent: Switch to a more inert solvent to minimize its participation in the reaction.

      • Solvent Screening: A screening of different aprotic solvents with varying polarities (e.g., dioxane, THF, acetonitrile, DMF) can help identify the optimal solvent that maximizes the yield of the desired product while minimizing by-products.

III. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Robinson-Gabriel synthesis?

A1: The Robinson-Gabriel synthesis proceeds through the acid-catalyzed cyclization of a 2-acylamino ketone. The mechanism involves the protonation of the amide carbonyl, followed by nucleophilic attack of the enolized ketone onto the protonated amide. Subsequent dehydration leads to the formation of the oxazole ring.[6]

Q2: How does temperature specifically affect the reaction rate and selectivity?

A2: Temperature has a dual effect. Increasing the temperature generally increases the reaction rate, following the principles of chemical kinetics. However, excessively high temperatures can lead to decreased selectivity by providing enough energy to overcome the activation barriers of competing side reactions, such as decomposition or polymerization.

Q3: Can I use a microwave reactor to improve the synthesis?

A3: Microwave-assisted synthesis can be a powerful tool to accelerate the Robinson-Gabriel reaction. Microwave irradiation can lead to rapid heating and has been shown to significantly reduce reaction times in related oxazole syntheses.[7][8] It is crucial to carefully control the temperature and pressure within the microwave reactor to avoid decomposition.

Q4: My final product is the ethyl ester, but I need the carboxylic acid. How do I perform the hydrolysis?

A4: The hydrolysis of the ethyl ester to the carboxylic acid is typically achieved by heating the ester in the presence of an acid or a base. For acid-catalyzed hydrolysis, a mixture of an aqueous acid (e.g., HCl or H₂SO₄) and an organic co-solvent can be used under reflux. Base-catalyzed hydrolysis (saponification) is often performed using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt.

Q5: What are the best practices for purifying the final product?

A5: Purification of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid can typically be achieved by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a common choice.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylate

This protocol is based on the general principles of the Robinson-Gabriel synthesis and may require optimization for your specific laboratory conditions.

Materials:

  • Ethyl 2-(propionylamino)-3-oxobutanoate (starting material)

  • Polyphosphoric acid (PPA) or Trifluoroacetic anhydride (TFAA)

  • Anhydrous 1,4-dioxane or Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(propionylamino)-3-oxobutanoate (1 equivalent) in anhydrous 1,4-dioxane.

  • Carefully add polyphosphoric acid (PPA) (a sufficient amount to ensure good stirring) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Hydrolysis to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Materials:

  • Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate

  • Ethanol

  • 1 M Sodium hydroxide solution

  • 1 M Hydrochloric acid solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the purified ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate in ethanol in a round-bottom flask.

  • Add a 1 M aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

V. Data Presentation and Visualization

Table 1: Effect of Dehydrating Agent on Oxazole Synthesis Yield
Dehydrating AgentTypical Yield RangeReference
Concentrated H₂SO₄Low to Moderate[3][4]
POCl₃Low to Moderate[4]
PCl₅Low[4]
Polyphosphoric Acid (PPA)50-60%[4]
Trifluoroacetic Anhydride (TFAA)Good to Excellent[1]

Note: Yields are highly substrate-dependent and the above data serves as a general guideline.

Diagrams

Robinson_Gabriel_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Acylamino_Ketone 2-Acylamino Ketone Protonation Protonation of Amide Acylamino_Ketone->Protonation H⁺ Enolization Enolization of Ketone Protonation->Enolization Cyclization Intramolecular Cyclization Enolization->Cyclization Dehydration Dehydration Cyclization->Dehydration -H₂O Oxazole 2,4,5-Trisubstituted Oxazole Dehydration->Oxazole

Caption: Robinson-Gabriel Synthesis Pathway.

Troubleshooting_Workflow Start Low Yield or By-product Formation Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Adjust_Temp Adjust Temperature (Lower/Higher/Stepwise) Check_Temp->Adjust_Temp No Screen_Solvents Screen Solvents (Aprotic, Varying Polarity) Check_Solvent->Screen_Solvents No Check_Dehydrating_Agent Is Dehydrating Agent Effective? Check_Solvent->Check_Dehydrating_Agent Yes Adjust_Temp->Check_Solvent Screen_Solvents->Check_Dehydrating_Agent Optimize_Agent Optimize Dehydrating Agent (PPA, TFAA) Check_Dehydrating_Agent->Optimize_Agent No Success Improved Yield/ Purity Check_Dehydrating_Agent->Success Yes Optimize_Agent->Success

Caption: Troubleshooting Workflow for Oxazole Synthesis.

VI. References

  • Gaykar, R. N., Deswal, S., Guin, A., Bhattacharjee, S., & Biju, A. T. (2022). Synthesis of Trisubstituted Oxazoles via Aryne Induced[9][10] Sigmatropic Rearrangement–Annulation Cascade. Organic Letters, 24(23), 4236–4241. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available from: [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2. Organic letters, 12(16), 3578–3581. Available from: [Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. Available from: [Link]

  • Gabriel Synthesis: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Joshi, S., & Choudhary, A. N. (2019). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 81(5), 776-787. Available from: [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. Available from: [Link]

  • Robinson–Gabriel synthesis. Wikipedia. Available from: [Link]

  • Neha, K., Ali, F., Haider, K., Khasimbi, & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(22), 3325-3343. Available from: [Link]

  • 5-Iii) Sem 4. Scribd. Available from: [Link]

  • Robinson–Gabriel synthesis. ResearchGate. Available from: [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available from: [Link]

  • 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. ChemBK. Available from: [Link]

  • Robinson-Gabriel Synthesis. SynArchive. Available from: [Link]

  • Li, H., Wang, Y., & Zhang, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link]

  • Rashamuse, K., Singh, M., & Yasaei, Z. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28068–28081. Available from: [Link]

  • Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available from: [Link]

  • Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC. Available from: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. Available from: [Link]

  • Oxazole. Wikipedia. Available from: [Link]

  • Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. Available from: [Link]

  • Rashamuse, K., Singh, M., & Yasaei, Z. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28068–28081. Available from: [Link]

  • Ch22: Gabriel synthesis of RNH2. University of Calgary. Available from: [Link]

  • Gabriel Synthesis. Organic Chemistry Portal. Available from: [Link]

  • ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate. ChemSynthesis. Available from: [Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI. Available from: [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. Available from: [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents. Available from:

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The oxazole scaffold is a privileged five-membered heterocyclic motif renowned for its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] The substitution pattern on the oxazole ring is a critical determinant of the pharmacological properties of its derivatives, influencing their therapeutic potential across various domains including oncology, infectious diseases, and enzyme inhibition.[1] This guide provides a comparative analysis of the biological activity of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid and its structurally related analogs. By examining the structure-activity relationships (SAR), this document aims to furnish researchers, scientists, and drug development professionals with insights into the chemical features that govern the biological effects of this class of compounds.

The Core Scaffold: 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

The core molecule, 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, possesses a distinct substitution pattern that serves as a foundational template for comparative analysis. The ethyl group at the C2 position, the methyl group at the C4 position, and the carboxylic acid moiety at the C5 position are key structural features whose modifications can significantly impact biological activity.

Caption: Core structure of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

Comparative Biological Activities

This section will delve into the known biological activities of analogs of the core scaffold, focusing on antimicrobial, anticancer, and enzyme inhibitory effects. The comparison will highlight how variations in the substituents at the C2, C4, and C5 positions influence these activities.

Antimicrobial Activity

Oxazole derivatives have been extensively investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[3][4] The antimicrobial efficacy is often dictated by the nature of the substituents on the oxazole ring.

Table 1: Comparative Antimicrobial Activity of Oxazole Analogs

Compound/Analog ClassC2-SubstituentC4-SubstituentC5-SubstituentTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference
Core Compound EthylMethylCarboxylic Acid-Data not available-
Analog Class A (Benzoxazole-5-carboxylates)Varied ArylFused Benzene RingCarboxylateS. typhi, E. coli, S. aureus, B. subtilisCompound 17 showed the highest activity[3]
Analog Class B (Pyrazole linked oxazol-5-ones)VariedVariedOxazol-5-oneS. aureus, E. coli, P. aeruginosa, C. albicansCompound 8 showed the highest activity[3]
Analog Class C (Propanoic acid derivatives)VariedVariedPropanoic acidBacterial strainsCompounds 5, 6, 7 showed potent antibacterial activity[3]

Structure-Activity Relationship Insights:

  • C2 Position: The nature of the substituent at the C2 position plays a crucial role. Aromatic or heteroaromatic rings at this position have been shown to enhance antimicrobial activity. The ethyl group in the core compound is a relatively small alkyl group, and its contribution to antimicrobial potency would need to be experimentally determined.

  • C4 Position: The methyl group at the C4 position is a common feature in many active oxazole derivatives. Its small size and electron-donating nature may contribute favorably to the overall activity.

  • C5 Position: The carboxylic acid at the C5 position is a key feature. While some studies on benzoxazole-5-carboxylates show that the carboxylate group is important for activity, other studies on different scaffolds indicate that converting the carboxylic acid to an ester or amide can sometimes enhance potency, possibly by improving cell permeability.[3]

Anticancer Activity

The anticancer potential of oxazole derivatives is a significant area of research, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[5][6] A notable mechanism of action for some 4-methyloxazole derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Table 2: Comparative Anticancer Activity of Oxazole Analogs

Compound/Analog ClassC2-SubstituentC4-SubstituentC5-SubstituentCancer Cell Line(s)Activity (IC50)Reference
Core Compound EthylMethylCarboxylic Acid-Data not available-
Analog Class D (2-Aryl-4-arylsulfonyl-5-substituted-1,3-oxazoles)PhenylArylsulfonylVaried (e.g., -S-acetamide)59 cancer cell linesHigh antiproliferative activity against specific cell lines[5]
Analog Class E (2-Methyl-4,5-disubstituted oxazoles)Methyl3',4',5'-trimethoxyphenylVaried ArylVarious human tumor cell linesNanomolar to sub-nanomolar IC50 values[6]
Analog Class F (Macrooxazoles A-D)Varied alkyl chainsVariedCarboxylic AcidCancer cell linesWeak cytotoxic activity (IC50 of 23 µg/mL for a mixture)[7]

Structure-Activity Relationship Insights:

  • C2 Position: In the context of anticancer activity, the substituent at the C2 position significantly influences potency. While the core compound has an ethyl group, studies on other analogs suggest that larger aromatic groups can lead to potent anticancer effects.[5][6]

  • C4 Position: The presence of a substituted phenyl ring at the C4 position, particularly a 3',4',5'-trimethoxyphenyl group as seen in combretastatin analogs, is a key determinant of potent antitubulin activity.[1][6] The methyl group in the core compound represents a significant structural deviation from these highly potent analogs.

  • C5 Position: The substituent at the C5 position also plays a critical role in modulating anticancer activity. In some series, the presence of a carboxylic acid has been found in naturally occurring bioactive oxazoles.[7] However, in other synthetic analogs, various substituted aryl groups at this position have resulted in highly potent compounds.[6]

Enzyme Inhibitory Activity

Oxazole-containing compounds have been identified as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.[8]

While specific enzyme inhibition data for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is not available in the searched literature, related structures have shown inhibitory activity against enzymes like monoamine oxidase (MAO) and carbonic anhydrases.[8][9]

Structure-Activity Relationship Insights:

The structural features required for potent enzyme inhibition are highly specific to the target enzyme's active site. For the core compound, the ethyl group at C2, the methyl group at C4, and the carboxylic acid at C5 would present a unique combination of steric and electronic properties that would determine its binding affinity to any given enzyme. The carboxylic acid, in particular, could act as a key hydrogen bond donor or acceptor in an enzyme's active site.

Experimental Methodologies

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays commonly used to evaluate the biological activities discussed in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

G cluster_0 Broth Microdilution Workflow A Prepare serial dilutions of the test compound in a 96-well plate. B Inoculate each well with a standardized suspension of the target microorganism. A->B Step 1 C Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). B->C Step 2 D Visually inspect for turbidity or use a plate reader to measure optical density. C->D Step 3 E Determine the MIC as the lowest concentration with no visible growth. D->E Step 4

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of chemical compounds on cell lines.

G cluster_0 MTT Assay Workflow A Seed cells in a 96-well plate and allow them to adhere overnight. B Treat cells with various concentrations of the test compound. A->B Step 1 C Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C Step 2 D Add MTT solution to each well and incubate for 2-4 hours. C->D Step 3 E Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). D->E Step 4 F Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F Step 5

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT (final concentration typically 0.5 mg/mL). Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid and its analogs based on available literature. While direct experimental data for the core compound is limited, the analysis of structurally related analogs offers valuable insights into the structure-activity relationships governing the antimicrobial, anticancer, and enzyme inhibitory properties of this class of compounds.

The key takeaways are:

  • The substituents at the C2, C4, and C5 positions of the oxazole ring are critical for determining the type and potency of biological activity.

  • Aromatic substituents at the C2 and C5 positions, and specific substituted phenyl rings at the C4 position, are often associated with high anticancer potency.

  • The carboxylic acid at the C5 position is a feature found in some bioactive natural products and can be a key interaction point with biological targets, although its conversion to esters or amides may be beneficial for activity in some cases.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. This would involve varying the alkyl and aryl substituents at the C2 and C4 positions and modifying the carboxylic acid at the C5 position to esters and amides. Such studies, employing standardized biological assays, would provide a clearer and more quantitative understanding of the SAR for this promising scaffold and could lead to the discovery of novel therapeutic agents.

References

  • A Comprehensive Review on Biological Activities of Oxazole Derivatives. (2019). PMC. [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (n.d.).
  • A Brief Review on Antimicrobial Activity of Oxazole Derivatives. (2022). IAJPS. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). MDPI. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.).
  • Review of Antimicrobial Activity of Oxazole. (2022). IJPPR. [Link]

  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020). PubMed. [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). PMC. [Link]

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). PMC. [Link]

  • Structure activity relationship of synthesized compounds. (n.d.).
  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (2014).
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). PMC. [Link]

  • Inhibiting activity of some synthesized compounds. (n.d.).
  • Oxazole-based compounds as anticancer agents. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications. [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). MDPI. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2023). NIH. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Synthesis and in-silico evaluation of some new 2,4-disubstituted thiazole derivatives. (2022). Eur J Life Sci. [Link]

  • Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. (1982). PubMed. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). NIH. [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2021).

Sources

A Technical Guide to the Structure-Activity Relationship of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific derivative, 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, presents a versatile template for chemical modification. Understanding the structure-activity relationship (SAR) of this scaffold is paramount for designing novel therapeutic agents with enhanced potency and selectivity.

This guide provides a comparative analysis of the anticipated SAR of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid derivatives. Due to a lack of direct, comprehensive SAR studies on this specific nucleus, this guide synthesizes data from structurally related oxazole and bioisosteric imidazole analogues to infer the likely impact of modifications at key positions.

Core Scaffold and Points of Modification

The foundational structure of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid offers three primary sites for chemical derivatization: the 2-position ethyl group, the 4-position methyl group, and the 5-position carboxylic acid. Each of these sites can be systematically modified to probe the chemical space and optimize for a desired biological activity.

Caption: Key modification sites on the 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid scaffold.

Comparative SAR Analysis of Substitutions

Position 2: The Ethyl Group

The substituent at the 2-position of the oxazole ring plays a crucial role in interacting with biological targets. Modifications here can influence steric bulk, lipophilicity, and potential hydrogen bonding interactions.

  • Alkyl Chain Homologation: Varying the length and branching of the alkyl chain can probe the size and nature of the binding pocket. Increasing the chain length may enhance lipophilicity, potentially improving membrane permeability, but could also lead to a steric clash with the target.

  • Introduction of Aromatic Rings: Replacing the ethyl group with aryl or heteroaryl moieties can introduce π-π stacking interactions and provide vectors for further substitution. In a series of 5-phenyloxazole-2-carboxamides, which mimic the tubulin inhibitor ABT751, the nature of the aryl group at the 2-position was found to be critical for cytotoxicity.[3] This suggests that for the 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid scaffold, introducing a substituted phenyl ring at the 2-position could be a promising strategy for developing potent agents.

Modification at Position 2 Rationale Anticipated Outcome Supporting Evidence (Analogous Scaffolds)
Shortening/Lengthening Alkyl ChainProbing steric and lipophilic requirements of the binding pocket.Modulation of potency and pharmacokinetic properties.General medicinal chemistry principles.
Introduction of (Substituted) Phenyl RingIntroduce potential for π-π stacking and additional interactions.Potential for significant increase in potency, depending on the biological target.5-phenyloxazole-2-carboxamides showed that aryl groups at the 2-position are crucial for cytotoxicity.[3]
Introduction of Heterocyclic RingsIntroduce hydrogen bond donors/acceptors and modulate polarity.Potential for improved solubility and target-specific interactions.Broadly observed in medicinal chemistry.
Position 4: The Methyl Group

The 4-position substituent is adjacent to the carboxylic acid and can influence its orientation and electronic properties, as well as contributing to the overall shape of the molecule.

  • Alkyl Group Variation: Similar to the 2-position, altering the size of the alkyl group at the 4-position can impact steric interactions.

  • Introduction of Electron-Withdrawing/Donating Groups: Replacing the methyl group with groups that have different electronic properties can modulate the pKa of the adjacent carboxylic acid, which may be important for target binding or cellular uptake.

  • Aryl Substituents: The introduction of a large aryl group at this position has been shown to be a key determinant of activity in some oxazole series. For instance, in a series of 2-methyl-4,5-disubstituted oxazoles designed as antitubulin agents, a 3',4',5'-trimethoxyphenyl group at the 4-position was a critical feature for high potency.[4] This highlights the potential for significant gains in activity by exploring aryl substitutions at this position.

Modification at Position 4 Rationale Anticipated Outcome Supporting Evidence (Analogous Scaffolds)
Varying Alkyl Substituent SizeProbing steric constraints near the 5-position substituent.May influence the orientation of the carboxylic acid and overall binding affinity.General medicinal chemistry principles.
Introduction of Aryl GroupsTo mimic known pharmacophores and explore larger binding pockets.Can lead to a substantial increase in biological activity, as seen with antitubulin oxazoles.[4]2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles exhibit potent antitubulin activity.[4]
Position 5: The Carboxylic Acid

The carboxylic acid at the 5-position is a key functional group that can act as a hydrogen bond donor and acceptor, and its ionized form can engage in electrostatic interactions.

  • Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and potentially allow the molecule to act as a prodrug, being hydrolyzed to the active carboxylic acid in vivo. In a series of 1-hydroxyimidazole-5-carboxylic acid derivatives with antiviral activity, ethyl esters were found to be highly active.[5]

  • Amide Formation: The synthesis of primary, secondary, or tertiary amides introduces a range of hydrogen bonding capabilities and steric bulk. This modification can significantly alter the binding mode and selectivity of the compound. For example, N,5-diphenyloxazole-2-carboxamides have shown improved cytotoxicity over their carboxylic acid counterparts in certain cancer cell lines.[3]

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or acylsulfonamides can maintain the acidic character while altering the chemical properties and metabolic stability.

Modification at Position 5 Rationale Anticipated Outcome Supporting Evidence (Analogous Scaffolds)
EsterificationIncrease lipophilicity, potential for prodrug strategy.Enhanced cell permeability and potentially altered pharmacokinetic profile.Ethyl 1-hydroxy-4-methyl-2-aryl-1H-imidazole-5-carboxylates are potent antiviral agents.[5]
Amide FormationIntroduce diverse hydrogen bonding patterns and steric bulk.Can lead to improved potency and selectivity.N,5-diphenyloxazole-2-carboxamides exhibit enhanced cytotoxicity.[3]
Bioisosteric Replacement (e.g., Tetrazole)Maintain acidic properties with different chemical and metabolic characteristics.May improve oral bioavailability and metabolic stability.A common strategy in medicinal chemistry.

Experimental Protocols

General Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic Acid Derivatives

A generalized synthetic approach for creating a library of derivatives for SAR studies is outlined below. This protocol is based on established methods for oxazole synthesis.

Synthesis_Workflow start Starting Materials: Ethyl 3-aminocrotonate Propionyl chloride step1 Step 1: Acylation Formation of enamide intermediate start->step1 step2 Step 2: Cyclization/Dehydration (e.g., using POCl3 or H2SO4) Formation of oxazole ester step1->step2 step3 Step 3: Hydrolysis (e.g., LiOH or NaOH) Formation of carboxylic acid step2->step3 step4 Step 4: Amide Coupling (e.g., HATU, HOBt) Formation of amides step3->step4

Caption: Generalized workflow for the synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid and its amide derivatives.

Step-by-Step Methodology:

  • Synthesis of Ethyl 2-propionamido-3-butenoate: To a solution of ethyl 3-aminocrotonate in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine. Slowly add propionyl chloride and allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with aqueous acid and base, then dry and concentrate to obtain the enamide intermediate.

  • Synthesis of Ethyl 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylate: Treat the enamide intermediate from Step 1 with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. Heat the reaction mixture as required. After completion, quench the reaction carefully with ice and neutralize. Extract the product with an organic solvent, dry, and purify by column chromatography to yield the oxazole ester.

  • Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid: Hydrolyze the ester from Step 2 using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like methanol or THF. Stir at room temperature or with gentle heating until the reaction is complete. Acidify the reaction mixture to precipitate the carboxylic acid, which can then be filtered, washed, and dried.

  • Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxamides: To a solution of the carboxylic acid from Step 3 in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU, HOBt, or EDC) and a base (e.g., DIPEA). Add the desired primary or secondary amine and stir at room temperature until completion. Work up the reaction and purify the product by column chromatography or recrystallization.

Conclusion

The 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific molecule is limited, a comparative analysis of related oxazole and imidazole derivatives provides valuable insights for a rational drug design approach. Systematic modifications at the 2, 4, and 5-positions are likely to yield compounds with a wide range of biological activities. Future research should focus on the synthesis and biological evaluation of a diverse library of these derivatives to establish a comprehensive SAR and identify lead compounds for further development.

References

  • Arts, H.P.T., & Science College, R.Y.K. (n.d.). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. PubMed. [Link]

  • Bian, J., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(10), 4233-4247. [Link]

  • Demchenko, A. M., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1123. [Link]

  • Krasnov, V. P., et al. (2023). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Bioorganic & Medicinal Chemistry Letters, 89, 129322. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • National Center for Biotechnology Information. (n.d.). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • Wang, Y., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 40, 127968. [Link]

  • MDPI. (2020). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • Iraqi Journal of Science. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • ResearchGate. (n.d.). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). [Link]

  • PubMed. (2016). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. [Link]

  • National Center for Biotechnology Information. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. This guide provides a comprehensive framework for the development and validation of analytical methods for the novel heterocyclic compound, 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. As no standard validated methods currently exist for this specific analyte, this document serves as a practical, experience-driven roadmap for researchers, scientists, and drug development professionals. We will explore the comparative advantages of various analytical techniques and detail the validation process in accordance with international regulatory standards.

Understanding the Analyte: 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount.

Chemical Structure:

  • Molecular Formula: C₇H₉NO₃

  • Molecular Weight: 155.15 g/mol

  • Key Functional Groups: Carboxylic acid, oxazole ring.

  • Predicted Properties: The presence of the carboxylic acid group suggests moderate polarity and acidic behavior. The oxazole ring system contains nitrogen and oxygen heteroatoms, contributing to its polarity and potential for specific chromatographic interactions. The molecule possesses a chromophore, making UV detection a viable analytical approach.

This initial assessment informs our choice of analytical techniques. The compound's polarity makes it a suitable candidate for reversed-phase high-performance liquid chromatography (HPLC). Its ionizable nature also makes it amenable to liquid chromatography-mass spectrometry (LC-MS). Gas chromatography (GC) is less ideal due to the low volatility of the carboxylic acid but can be considered if derivatization is employed.

Strategic Selection of an Analytical Technique: A Comparative Overview

The choice of analytical methodology is contingent upon the intended application, whether for purity assessment, quantitative analysis in a drug substance, or trace-level determination in a complex matrix. Below is a comparative guide to the most suitable techniques.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography with Mass Spectrometry (GC-MS)
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with highly specific detection based on mass-to-charge ratio.Separation based on volatility, with detection based on mass-to-charge ratio.
Specificity Good. Potential for interference from co-eluting impurities with similar UV spectra.Excellent. Provides structural confirmation and can distinguish between isobaric compounds.Excellent. Mass spectral data provides definitive identification.
Sensitivity (LOD/LOQ) Moderate (typically low µg/mL to high ng/mL).High to Very High (typically low ng/mL to pg/mL).High, but dependent on derivatization efficiency.
Linearity & Range Excellent over a wide concentration range.Excellent, though can be limited by detector saturation at high concentrations.Good, but can be affected by derivatization consistency.
Robustness High. A well-established and reliable technique.Moderate. Susceptible to matrix effects and instrument contamination.Moderate. Derivatization step can introduce variability.
Primary Application Purity testing, content uniformity, and quantitative analysis of the active pharmaceutical ingredient (API).Bioanalysis, impurity profiling at trace levels, and metabolite identification.Analysis of volatile impurities or when derivatization is feasible and advantageous.
Key Consideration Requires the analyte to have a UV chromophore.Higher initial instrument cost and complexity.Requires derivatization for non-volatile analytes like carboxylic acids.[1][2][3]

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process to confirm its suitability for the intended purpose. This workflow is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5]

Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation MD Method Development Opt Optimization MD->Opt Initial Parameters VP Write Validation Protocol Opt->VP AC Define Acceptance Criteria VP->AC Spec Specificity AC->Spec Lin Linearity & Range Acc Accuracy Prec Precision LOD LOD & LOQ Rob Robustness VR Validation Report Rob->VR SOP Standard Operating Procedure VR->SOP

Caption: A typical workflow for analytical method validation.

Experimental Protocols and Data Analysis

Herein, we provide detailed, hypothetical protocols for the validation of HPLC-UV and LC-MS/MS methods for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

HPLC-UV Method for Quantitative Analysis

Objective: To develop and validate a precise, accurate, and specific HPLC-UV method for the quantification of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid in a drug substance.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (hypothetical, to be determined by UV scan).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the drug substance sample at a target concentration of 50 µg/mL.

Validation Parameters and Acceptance Criteria (based on ICH Q2(R1)) [4][5]

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).The peak for the analyte should be pure and free from interference from degradants or matrix components. Peak purity index > 0.99.
Linearity Analyze at least five concentrations across the range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The range over which linearity, accuracy, and precision are met.Typically 80-120% of the test concentration.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% to 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of the same sample. Intermediate Precision (Inter-day): Repeatability on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1 or standard deviation of the response and the slope.To be determined and reported.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1 or standard deviation of the response and the slope.To be determined and reported. RSD at LOQ ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).System suitability parameters should remain within limits. No significant impact on results.
LC-MS/MS Method for Bioanalysis

Objective: To develop and validate a highly sensitive and selective LC-MS/MS method for the quantification of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid in human plasma.

Experimental Protocol:

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative (due to the carboxylic acid group).

    • MRM Transition: To be determined by infusing the analyte. A hypothetical transition could be m/z 154.1 → 110.1 (corresponding to the precursor ion [M-H]⁻ and a fragment ion after loss of CO₂).

    • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal.

  • Sample Preparation:

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase.

Validation Parameters and Acceptance Criteria (based on EMA and FDA guidelines for bioanalytical method validation) [6][7][8][9]

Parameter Methodology Acceptance Criteria
Selectivity Analyze at least six different sources of blank plasma.No significant interference at the retention times of the analyte and IS.
Linearity Analyze a calibration curve with at least six non-zero standards. Use a weighted (1/x² or 1/x) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at four levels (LLOQ, low, mid, high) in at least five replicates per run, across at least three runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Compare the response of the analyte in post-extraction spiked blank plasma from multiple sources to the response in a neat solution.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Should be consistent, precise, and reproducible.
Stability Evaluate analyte stability in plasma under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples.Mean concentration at each stability level should be within ±15% of the nominal concentration.

The Case for GC-MS: Derivatization is Key

While not the primary choice, GC-MS can be a powerful tool, particularly for identifying volatile impurities. For a non-volatile compound like 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, derivatization is essential to increase its volatility and thermal stability.[1][2][3]

Derivatization Strategy:

  • Esterification: The carboxylic acid can be converted to a more volatile ester (e.g., methyl or ethyl ester) by reacting with an alcohol in the presence of an acid catalyst.[2]

  • Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group.

Derivatization_for_GCMS Analyte Analyte (Low Volatility) Deriv Derivatization (Esterification or Silylation) Analyte->Deriv DerivAnalyte Derivatized Analyte (High Volatility) Deriv->DerivAnalyte GCMS GC-MS Analysis DerivAnalyte->GCMS

Caption: The essential derivatization step for GC-MS analysis.

The validation of a GC-MS method would follow similar principles to HPLC-UV, with additional focus on the reproducibility and completeness of the derivatization reaction.

Final Recommendations

For any organization involved in the development of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, the following staged approach to analytical method validation is recommended:

  • Early Phase Development: A robust HPLC-UV method should be the primary focus. It provides a reliable and cost-effective means for routine analysis, purity control, and stability testing of the drug substance.

  • Clinical and Advanced Development: A highly sensitive and selective LC-MS/MS method is crucial for pharmacokinetic studies and the analysis of biological samples. It is also invaluable for identifying and quantifying trace-level impurities and degradation products that may not be detectable by UV.

  • Specialized Investigations: GC-MS should be considered for specific applications, such as the analysis of potential volatile impurities or when orthogonal analytical data is required.

By strategically selecting and rigorously validating the appropriate analytical techniques, researchers and drug developers can ensure the generation of reliable and accurate data, thereby safeguarding product quality and accelerating the path to regulatory approval.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMS Biotechnology (Europe) Ltd. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • SlideShare. (n.d.). Bioanalytical method validation emea. [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • SlideShare. (n.d.). Analytical methods validation as per ich & usp. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. [Link]

  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Restek. (n.d.). A Guide to Derivatization Reagents for GC. [Link]

Sources

The Elusive Bridge: Correlating In Vitro Potency and In Vivo Efficacy of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the current scientific literature reveals a significant gap in our understanding of the translational efficacy of compounds derived from the promising 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid scaffold. While the oxazole core is a well-recognized pharmacophore present in numerous biologically active molecules, a systematic and comparative analysis of its 2-ethyl-4-methyl-5-carboxylic acid derivatives, tracking their performance from laboratory assays to preclinical models, remains conspicuously absent. This guide, therefore, serves not as a direct comparison of existing data, but as a framework for the necessary future research, outlining the critical experiments and data required to bridge this knowledge gap.

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, known to impart a range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific scaffold of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid offers multiple points for chemical modification, allowing for the generation of a diverse library of derivatives with potentially tunable biological activities and pharmacokinetic properties. However, the journey from demonstrating potency in a controlled in vitro environment to proving efficacy in a complex in vivo system is fraught with challenges.

This guide will delineate the essential experimental workflows and data interpretation necessary to establish a clear and predictive relationship between the in vitro and in vivo performance of novel compounds derived from this scaffold.

Section 1: Foundational In Vitro Efficacy Assessment

The initial step in evaluating any new chemical entity is to determine its activity and mechanism of action in a controlled, cellular or acellular environment. For derivatives of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, a tiered approach to in vitro testing is crucial.

Primary Screening: Target Engagement and Cellular Potency

The choice of primary assays will be dictated by the therapeutic area of interest. For instance, if the target is oncology, a panel of cancer cell lines representing different tumor types would be employed.

Key Experimental Protocols:

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays are fundamental for determining the concentration at which a compound inhibits cell growth by 50% (IC50). This provides a quantitative measure of potency.

  • Enzyme Inhibition Assays: If the derivatives are designed to target a specific enzyme (e.g., a kinase, protease), direct enzymatic assays are necessary to determine the inhibitory concentration (IC50 or Ki).

  • Receptor Binding Assays: For compounds targeting cell surface or nuclear receptors, radioligand binding assays or equivalent technologies can quantify binding affinity (Kd).

Data Presentation:

A crucial output of this phase is a comparative table summarizing the in vitro potency of a series of derivatives. This allows for the initial establishment of a Structure-Activity Relationship (SAR).

Compound IDR1-GroupR2-GroupTarget IC50 (nM)Cell Line A GI50 (µM)Cell Line B GI50 (µM)
Parent Acid -->10,000>50>50
Derivative 1 AmidePhenyl501.22.5
Derivative 2 EsterMethyl2508.710.1
Derivative 3 Amide4-F-Phenyl250.50.9

This table is a hypothetical representation of the necessary data.

Mechanistic In Vitro Studies

Once lead compounds are identified from primary screening, it is imperative to elucidate their mechanism of action at a cellular level.

Key Experimental Protocols:

  • Western Blotting: To probe for changes in the expression or phosphorylation status of key signaling proteins downstream of the putative target.

  • Flow Cytometry: To analyze effects on the cell cycle, apoptosis (e.g., Annexin V staining), or other cellular markers.

  • Gene Expression Analysis (e.g., qPCR, RNA-Seq): To understand the transcriptional response of cells to compound treatment.

Visualization of Experimental Workflow:

A clear workflow diagram is essential for understanding the experimental progression from initial screening to mechanistic studies.

in_vitro_workflow cluster_0 Primary Screening cluster_1 Hit Identification & SAR cluster_2 Mechanistic Studies Compound_Library Compound Library (Derivatives of Parent Acid) Cell_Viability Cell Viability Assays (e.g., MTT) Compound_Library->Cell_Viability IC50 Determination Enzyme_Assay Enzyme Inhibition Assays Compound_Library->Enzyme_Assay Ki Determination SAR_Analysis Structure-Activity Relationship (SAR) Cell_Viability->SAR_Analysis Enzyme_Assay->SAR_Analysis Western_Blot Western Blotting SAR_Analysis->Western_Blot Lead Compounds Flow_Cytometry Flow Cytometry SAR_Analysis->Flow_Cytometry Lead Compounds Gene_Expression Gene Expression Analysis SAR_Analysis->Gene_Expression Lead Compounds

Caption: Workflow for in vitro evaluation of novel oxazole derivatives.

Section 2: The Critical Transition to In Vivo Efficacy

A compound that is potent in vitro may not be effective in vivo due to a multitude of factors including poor absorption, rapid metabolism, or off-target toxicity. Therefore, a carefully designed series of in vivo experiments is the ultimate test of a drug candidate's potential.

Pharmacokinetic Profiling

Before assessing efficacy, it is essential to understand how the animal body processes the compound.

Key Experimental Protocols:

  • Administration and Blood Sampling: Compounds are administered to rodents (e.g., mice, rats) via relevant routes (e.g., oral, intravenous). Blood samples are collected at various time points.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is used to quantify the concentration of the compound and its potential metabolites in plasma.

  • Pharmacokinetic Parameter Calculation: Key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are determined.

In Vivo Efficacy Models

The choice of animal model is critical and should closely mimic the human disease state. For oncology, this would typically involve xenograft or syngeneic tumor models.

Key Experimental Protocols:

  • Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into immunocompromised or immunocompetent mice.

  • Compound Dosing: Once tumors are established, animals are treated with the test compounds at various doses and schedules.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival, body weight changes (as a measure of toxicity), and biomarker analysis from tumor tissue.

Data Presentation:

A comparative table summarizing the in vivo efficacy of the most promising derivatives is essential for identifying a preclinical candidate.

Compound IDAnimal ModelDosing RegimenTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Murine XenograftDaily, p.o.0+2
Derivative 3 Murine Xenograft20 mg/kg, daily, p.o.65-5
Derivative 7 Murine Xenograft20 mg/kg, daily, p.o.80-2
Positive Control Murine Xenograft10 mg/kg, daily, p.o.95-10

This table is a hypothetical representation of the necessary data.

Visualization of the In Vitro to In Vivo Translation Process:

A diagram illustrating the decision-making process from laboratory findings to preclinical studies is invaluable for researchers.

in_vitro_to_in_vivo cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Studies cluster_decision Decision Point Potency High In Vitro Potency (Low nM IC50) Mechanism Confirmed Mechanism of Action Potency->Mechanism Selectivity Good Selectivity Profile Mechanism->Selectivity PK Favorable Pharmacokinetics (Good exposure, t1/2) Selectivity->PK Lead Optimization Efficacy Significant In Vivo Efficacy (Tumor growth inhibition) PK->Efficacy Tolerability Acceptable Tolerability (Minimal toxicity) Efficacy->Tolerability Go_NoGo Proceed to Preclinical Development? Tolerability->Go_NoGo

Caption: Decision-making flowchart for advancing an oxazole derivative from in vitro to in vivo studies.

Conclusion: A Call for Systematic Investigation

The 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid scaffold holds considerable promise for the development of novel therapeutics. However, a critical lack of systematic and comparative data bridging in vitro potency with in vivo efficacy is a major impediment to realizing this potential. The scientific community is encouraged to undertake comprehensive studies that generate the types of data outlined in this guide. Such research will not only unlock the therapeutic value of this specific chemical series but also contribute to a broader understanding of the principles governing the successful translation of laboratory discoveries into clinically effective medicines.

References

As this guide is a framework for future research based on the absence of specific comparative data in the current literature, a conventional reference list is not applicable. The principles and methodologies described are standard practices in drug discovery and development, and specific protocols would be referenced from authoritative sources in the context of actual experimental work.

A Multi-Spectroscopic Approach for the Unambiguous Structural Confirmation of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Analytical Rigor in Drug Discovery

In the landscape of pharmaceutical development and medicinal chemistry, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in the drug discovery pipeline. This guide presents a comprehensive, multi-technique spectroscopic workflow for the definitive structural elucidation of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, a representative heterocyclic scaffold.

As Senior Application Scientists, we advocate for an orthogonal approach, where data from multiple independent analytical techniques are correlated to build an irrefutable case for a proposed structure. This guide moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output, thereby providing a robust framework for researchers, scientists, and drug development professionals.

The Analytical Challenge: Beyond a Simple Formula

The molecular formula C₇H₉NO₃[1] is insufficient for confirmation, as numerous structural isomers could exist. For instance, a plausible alternative is the positional isomer, 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid. The analytical goal is not merely to identify the constituent functional groups but to precisely map their connectivity. This requires a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

A Self-Validating Spectroscopic Workflow

Our methodology is designed as a self-validating system. Each technique provides a unique piece of the structural puzzle, and the congruence of all data sets is required for final confirmation. The workflow is visualized below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Confirmation Prep Purified Analyte: 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid HNMR ¹H NMR (Proton Environment) Prep->HNMR dissolve in appropriate solvent CNMR ¹³C NMR & DEPT (Carbon Skeleton) Prep->CNMR dissolve in appropriate solvent IR FTIR (Functional Groups) Prep->IR dissolve in appropriate solvent MS High-Res MS (Mass & Fragmentation) Prep->MS dissolve in appropriate solvent Data Correlate Datasets: - Chemical Shifts - Coupling Constants - Absorption Bands - m/z Values HNMR->Data CNMR->Data IR->Data MS->Data Confirm Unambiguous Structure Confirmed Data->Confirm Consensus Achieved

Caption: Integrated workflow for spectroscopic structural validation.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).

Causality in Chemical Shifts: The electron-withdrawing nature of the oxazole ring and the carboxylic acid group will significantly influence the chemical shifts of adjacent protons, causing them to appear further "downfield" (at a higher ppm value). The acidic proton of the carboxyl group is highly deshielded and its signal is often broad.[2]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12-13 Broad Singlet 1H -COOH Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[2][3]
~2.85 Quartet (q) 2H -CH₂-CH₃ Methylene protons adjacent to the electron-withdrawing oxazole ring (C2 position) and split by the methyl group.
~2.55 Singlet (s) 3H -CH₃ Methyl protons on the oxazole ring (C4 position) with no adjacent protons to couple with.

| ~1.35 | Triplet (t) | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

Distinguishing from the Isomer: For the potential isomer (2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid), the methyl group at C5 would likely experience a different electronic environment and thus a different chemical shift compared to the methyl at C4 in our target molecule. More importantly, Nuclear Overhauser Effect (NOE) experiments could be employed to confirm spatial proximity between the C4-methyl protons and the C5-carboxylic acid, which would be absent in the isomer.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate the signals and determine multiplicities.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

Carbon-13 NMR provides a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. The carbonyl carbon of the carboxylic acid and the sp²-hybridized carbons of the oxazole ring are expected to be significantly downfield.[4][5]

Causality in Chemical Shifts: The electronegative oxygen and nitrogen atoms in the oxazole ring heavily influence the chemical shifts of the ring carbons.[4] C2, being bonded to both heteroatoms, is typically the most downfield of the ring carbons. The carbonyl carbon (C=O) of the carboxylic acid is characteristically found in the 165-185 ppm region.[3]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm) Carbon Assignment Rationale
~165-170 -COOH Carbonyl carbon of the carboxylic acid.
~162 C2 (Oxazole) Carbon situated between two heteroatoms (O and N), highly deshielded.
~150 C4 (Oxazole) sp² carbon of the oxazole ring, attached to the methyl group.
~128 C5 (Oxazole) sp² carbon of the oxazole ring, attached to the carboxylic acid group.
~25 -CH₂-CH₃ Methylene carbon of the ethyl group.
~12 -CH₃ (at C4) Methyl carbon attached to the oxazole ring.

| ~11 | -CH₂-CH₃ | Methyl carbon of the ethyl group. |

Self-Validation with DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be run to confirm the assignments. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like the oxazole ring carbons C2, C4, C5 and the carbonyl carbon) would be absent. This provides an unambiguous validation of the carbon types.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency.

Key Diagnostic Peaks: The most telling features for our target molecule are the absorptions from the carboxylic acid. A very broad O-H stretching band, typically spanning from 2500-3300 cm⁻¹, is a hallmark of a hydrogen-bonded carboxylic acid dimer.[3][6][7] This broadness is a direct result of the strong hydrogen bonding. Additionally, a strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1690-1760 cm⁻¹.[7] The oxazole ring will contribute several bands in the fingerprint region (below 1500 cm⁻¹), including C=N and C-O stretching vibrations.[8][9]

Predicted IR Absorption Bands (KBr Pellet):

Frequency Range (cm⁻¹) Intensity Vibration Type Assignment
2500-3300 Broad, Strong O-H Stretch Carboxylic Acid O-H
~2980 Medium C-H Stretch Aliphatic C-H (Ethyl, Methyl)
~1710 Strong, Sharp C=O Stretch Carboxylic Acid C=O
~1600 Medium C=N Stretch Oxazole Ring

| ~1300-1000 | Medium-Strong | C-O Stretch | Oxazole Ring & Carboxylic Acid |

Mass Spectrometry: Confirming Mass and Fragmentation

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. Electron Ionization (EI-MS) is then used to induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used to deduce the molecule's structure by identifying stable fragment ions.

Predicted Fragmentation Pathway: The molecular ion (M⁺˙) is expected at m/z 155.15. The fragmentation will likely proceed through several key pathways, including cleavage of the substituents and rupture of the heterocyclic ring.

G M [C₇H₉NO₃]⁺˙ m/z = 155 M_minus_29 [M - C₂H₅]⁺ m/z = 126 M->M_minus_29 - •C₂H₅ M_minus_45 [M - COOH]⁺ m/z = 110 M->M_minus_45 - •COOH M_minus_15 [M - CH₃]⁺ m/z = 140 M->M_minus_15 - •CH₃ (ring) Fragment_82 [C₄H₄NO]⁺ m/z = 82 M_minus_45->Fragment_82 - CO

Caption: Plausible EI-MS fragmentation of the target molecule.

Predicted Key Fragments:

m/z Proposed Fragment Loss from Molecular Ion
155 [C₇H₉NO₃]⁺˙ Molecular Ion (M⁺˙)
126 [C₅H₄NO₃]⁺ Loss of ethyl radical (•C₂H₅)
110 [C₆H₈NO]⁺ Loss of carboxyl radical (•COOH)[10]

| 82 | [C₄H₄NO]⁺ | Loss of •COOH followed by CO |

The presence of the fragment at m/z 110, corresponding to the decarboxylated oxazole core, would be strong evidence for the carboxylic acid being directly attached to the ring.

Experimental Protocol: High-Resolution MS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquisition Parameters:

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

    • Set the mass range from m/z 50 to 500.

    • Use an internal calibrant to ensure high mass accuracy (< 5 ppm).

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition.

Conclusion: A Consensus-Driven Structural Confirmation

The definitive structure of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is confirmed not by a single piece of data, but by the overwhelming consensus of four independent spectroscopic techniques.

  • ¹H NMR establishes the connectivity of the ethyl and methyl groups and the presence of the acidic proton.

  • ¹³C NMR confirms the carbon skeleton, including the characteristic shifts of the oxazole and carbonyl carbons.

  • IR Spectroscopy provides unequivocal evidence for the carboxylic acid functional group.

  • Mass Spectrometry verifies the elemental composition and provides a fragmentation pattern consistent with the proposed arrangement of substituents on the oxazole core.

By adopting this rigorous, multi-faceted analytical strategy, researchers can proceed with confidence, knowing their molecular structure is validated to the highest standards of scientific integrity.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Roy, T. K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics.
  • Roy, T. K., et al. (2021). (a) and (b) Calculated IR spectra of most stable oxazole-D2O and oxazole-(D2O)2 structures.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • PubMed. (n.d.). [Characteristics of IR spectra for oxadiazole].
  • Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry.
  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Oregon State University. (n.d.).
  • ChemicalBook. (n.d.). Oxazole(288-42-6) 1H NMR spectrum.
  • Fiveable. (n.d.).
  • NIST. (n.d.). Oxazole. NIST Chemistry WebBook.
  • JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
  • Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2023).
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Omar, A. M. M. E. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulphides.
  • Sigma-Aldrich. (n.d.). 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of a synthesized compound is not merely a quality control metric; it is the bedrock upon which reliable biological data and, ultimately, patient safety are built. This guide offers an in-depth, comparative analysis of analytical methodologies for assessing the purity of a synthesized batch of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry.

As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols. This document is designed to provide a logical framework for selecting and implementing purity assessment techniques, grounded in the causal relationships between synthetic pathways and potential impurities. We will explore the "why" behind the "how," empowering you to develop robust, self-validating analytical workflows.

I. Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic Acid: A Plausible Route and Potential Impurities

The synthesis of the target molecule can be efficiently achieved through a modified Robinson-Gabriel synthesis. This classical method involves the cyclodehydration of a 2-acylamino-ketone intermediate. The chosen route is outlined below, highlighting the rationale and potential side products that necessitate a multi-faceted purity analysis.

A. Synthetic Pathway

A plausible and efficient synthesis commences with the acylation of ethyl 2-aminobutanoate with propionyl chloride to yield the corresponding amide. Subsequent Claisen condensation with ethyl acetate, followed by hydrolysis and decarboxylation, would afford the key β-keto amide intermediate. The final step involves an acid-catalyzed cyclodehydration to furnish the desired oxazole ring.

Synthesis_Pathway A Ethyl 2-aminobutanoate C Ethyl 2-propionamidobutanoate A->C Acylation B Propionyl chloride B->C E Ethyl 2-propionamido-3-oxobutanoate (β-keto amide intermediate) C->E Claisen Condensation D Ethyl acetate D->E F 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (Target Molecule) E->F Cyclodehydration (H₂SO₄, heat)

Caption: Plausible synthetic route for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

B. Anticipated Impurities

A thorough understanding of the reaction mechanism allows us to anticipate potential impurities that may arise, thereby guiding the selection of appropriate analytical techniques for their detection and quantification.

  • Unreacted Starting Materials: Residual ethyl 2-aminobutanoate, propionyl chloride, and ethyl acetate may be present.

  • Incomplete Cyclization: The β-keto amide intermediate (Ethyl 2-propionamido-3-oxobutanoate) may persist if the cyclodehydration is incomplete.

  • Side-Products from Condensation: Self-condensation of ethyl acetate or other side reactions can lead to the formation of polymeric or oligomeric byproducts.

  • Hydrolysis Products: The ester precursor to the carboxylic acid may be present if hydrolysis is incomplete. Conversely, premature hydrolysis of starting materials or intermediates can introduce other acidic impurities.

  • Isomeric Byproducts: While less common in this specific reaction, rearrangements under harsh acidic and thermal conditions could potentially lead to the formation of isomeric oxazole structures.

II. A Comparative Analysis of Purity Assessment Methodologies

No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A multi-pronged approach, leveraging orthogonal methods, provides the most comprehensive and reliable assessment. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).

A. At-a-Glance Comparison
Technique Principle Strengths for this Analyte Limitations for this Analyte Typical Purity Threshold
HPLC-UV Differential partitioning between a stationary and mobile phase.Excellent for quantifying non-volatile, polar compounds. High sensitivity for UV-active impurities.May not detect non-UV active impurities. Co-elution of structurally similar impurities is possible.>99% (Area Percent)
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information on impurities.Requires derivatization of the carboxylic acid to increase volatility. Thermal degradation of the analyte is possible.>99% (Area Percent)
qNMR Signal intensity is directly proportional to the number of nuclei.Provides a primary ratio measurement of purity against a certified standard. Detects non-UV active and non-volatile impurities. Provides structural confirmation.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification.>95% (Mole Percent)
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and O.Confirms the elemental composition of the bulk sample.Insensitive to impurities with similar elemental compositions. Does not provide information on the nature of impurities.±0.4% of theoretical values
B. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For our target molecule, a reverse-phase method is most appropriate.

Causality in Method Development: The carboxylic acid moiety and the oxazole ring render the molecule polar. Therefore, a polar-modified C18 column or a standard C18 column with a highly aqueous mobile phase, buffered to an acidic pH, will be necessary to achieve adequate retention and symmetrical peak shape. The acidic mobile phase suppresses the ionization of the carboxylic acid, reducing peak tailing.

Experimental Protocol: HPLC-UV Purity Assessment

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Data Interpretation: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to validate the method for linearity, accuracy, and precision.

HPLC_Workflow A Sample Dissolution B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection (254 nm) C->D E Chromatogram Generation D->E F Peak Integration & Purity Calculation E->F

Caption: Workflow for HPLC-UV purity assessment.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, derivatization is necessary for GC-MS analysis. Silylation is a common and effective method for this purpose.[1]

Causality in Method Development: The replacement of the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group significantly increases the volatility of the analyte, allowing it to be analyzed by GC. The mass spectrometer provides an additional dimension of data, allowing for the identification of impurities based on their mass fragmentation patterns.

Experimental Protocol: GC-MS Purity Assessment (Post-Silylation)

  • Derivatization: To 1 mg of the dried sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of anhydrous pyridine. Heat at 70 °C for 30 minutes.

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection: 1 µL, splitless mode.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Data Interpretation: The purity is determined by the area percentage of the main peak. The mass spectra of minor peaks can be compared against libraries (e.g., NIST) to tentatively identify impurities.

GCMS_Workflow A Sample Derivatization (Silylation) B GC Injection A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis (MS) D->E F Data Acquisition & Analysis E->F

Caption: Workflow for GC-MS purity assessment.

D. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard.[2][3][4][5] It is a powerful orthogonal technique to chromatography.

Causality in Method Development: The fundamental principle of qNMR is that the integral of a signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Experimental Protocol: ¹H qNMR Purity Assessment

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any proton to be integrated. A value of 30 seconds is generally sufficient.

    • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

Data Interpretation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity_standard = Purity of the internal standard

E. Elemental Analysis (EA)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the sample, which can be compared to the theoretical values for the pure compound.[6][7][8]

Causality in Method Development: The principle relies on the complete combustion of the sample and the quantitative detection of the resulting gases (CO₂, H₂O, N₂). The presence of impurities with different elemental compositions will cause the experimental values to deviate from the theoretical values.

Experimental Protocol: CHNO Elemental Analysis

  • Sample Preparation: A few milligrams of the dried, homogenous sample are accurately weighed into a tin capsule.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases are separated and quantified by a thermal conductivity detector.

Data Interpretation: The experimentally determined percentages of C, H, N, and O are compared to the theoretical values calculated from the molecular formula (C₇H₉NO₃). A deviation of ±0.4% is generally considered acceptable for a pure compound.[9]

Theoretical Values for C₇H₉NO₃ (MW: 155.15 g/mol ):

  • C: 54.19%

  • H: 5.85%

  • N: 9.03%

  • O: 30.93%

III. Comparative Data Summary

The following table presents hypothetical, yet realistic, data for a synthesized batch of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, illustrating the results from each analytical technique.

Analytical Technique Parameter Result Interpretation
HPLC-UV Purity (Area %)98.5%The sample is of high purity with respect to UV-active impurities. Two minor impurities were detected.
GC-MS Purity (Area %)99.1%The sample is of high purity with respect to volatile impurities. One minor impurity was detected and tentatively identified as unreacted β-keto amide intermediate.
¹H qNMR Purity (mol/mol %)96.8%The absolute purity is slightly lower than indicated by chromatography, likely due to the presence of non-UV active or non-volatile impurities (e.g., residual solvent, inorganic salts).
Elemental Analysis C% (Δ from theoretical)-0.6%The deviation in carbon content is slightly outside the acceptable range of ±0.4%, suggesting the presence of an impurity with a lower carbon content (e.g., water or inorganic salts).
H% (Δ from theoretical)+0.2%Within acceptable limits.
N% (Δ from theoretical)-0.3%Within acceptable limits.

IV. Conclusion and Recommendations

The purity assessment of synthesized 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid necessitates a multi-technique approach to ensure a comprehensive evaluation.

  • HPLC-UV serves as an excellent primary tool for routine purity checks and for quantifying known, UV-active impurities.

  • GC-MS , following derivatization, is invaluable for identifying and quantifying volatile and semi-volatile impurities, particularly unreacted starting materials and intermediates.

  • Quantitative NMR provides a robust, orthogonal method for determining absolute purity and should be considered the "gold standard" for qualifying reference materials. Its ability to detect a wide range of impurities, irrespective of their chromophoric or volatility properties, makes it an indispensable tool.

  • Elemental Analysis offers a fundamental confirmation of the bulk sample's elemental composition and can indicate the presence of significant non-organic impurities.

For drug development professionals, a combination of HPLC-UV for routine analysis and qNMR for definitive purity assignment of key batches is highly recommended. GC-MS and Elemental Analysis provide valuable complementary data, particularly during initial characterization and troubleshooting of the synthesis. This integrated analytical strategy ensures the highest level of confidence in the quality of the synthesized material, forming a solid foundation for subsequent research and development activities.

V. References

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Available at: [Link]

  • Khan Academy. (n.d.). Analyzing the purity of a mixture (worked example). Available at: [Link]

  • Wikipedia. (n.d.). Elemental analysis. Available at: [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Available at: [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • RSC Publishing. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Available at: [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available at: [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Available at: [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • PubMed Central. (2014). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • Semantic Scholar. (n.d.). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Available at: [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]

  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Available at: [Link]

  • ResearchGate. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4. Available at: [Link]

  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

  • PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Available at: [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Available at: [Link]

  • Semantic Scholar. (n.d.). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Available at: [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Available at: [Link]

  • NIH. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Available at: [Link]

  • PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Available at: [Link]

  • ResearchGate. (2022). (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The chemistry of pseudomonic acid, part II. Dehydrative cyclisation of α-acylamino ketones to oxazoles. Available at: [Link]

  • PubMed. (2015). Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides. Available at: [Link]

Sources

Comparative study of different synthetic routes to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted oxazole scaffold is a prevalent motif in a wide array of biologically active compounds. The strategic placement of the ethyl, methyl, and carboxylic acid groups offers multiple points for further chemical modification, making it a valuable starting material for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of two prominent synthetic pathways to this target molecule: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Each route is evaluated based on its chemical principles, operational efficiency, and the nature of its starting materials and intermediates. This document is intended to serve as a practical resource for chemists in the selection and implementation of the most suitable synthetic strategy for their research and development needs.

Comparative Overview of Synthetic Strategies

FeatureRobinson-Gabriel SynthesisVan Leusen Oxazole Synthesis
Key Transformation Cyclodehydration of a 2-acylamino-ketone.[3+2] Cycloaddition of an isocyanide with an aldehyde.
Starting Materials Ethyl 2-amino-3-oxobutanoate, propionyl chloride/anhydride.Ethyl 2-amino-3-oxobutanoate, propionaldehyde, formylating and dehydrating agents.
Number of Steps Typically 3 steps from the amino-ketoester.Typically 3 steps from the amino-ketoester.
Key Intermediate Ethyl 2-(propionylamino)-3-oxobutanoate.Ethyl 2-isocyano-3-oxobutanoate.
Potential Advantages Utilizes common and readily available reagents. The key intermediate is generally stable.The Van Leusen reaction is known for its reliability and good yields.
Potential Challenges The cyclodehydration step can require harsh conditions (e.g., strong acids, high temperatures).The isocyanide intermediate can be odorous and may require careful handling. The synthesis of the isocyanide adds a step to the sequence.

Route 1: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from 2-acylamino-ketones.[1][2] This pathway involves the acylation of an aminoketone followed by an acid-catalyzed cyclodehydration.

Synthetic Workflow

Robinson_Gabriel A Ethyl 2-amino-3-oxobutanoate (as hydrochloride salt) B Ethyl 2-(propionylamino)-3-oxobutanoate A->B Acylation (Propionyl chloride, Base) C Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate B->C Cyclodehydration (e.g., P₂O₅, H₂SO₄) D 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid C->D Hydrolysis (e.g., NaOH, H₂O/EtOH)

Caption: Robinson-Gabriel synthesis workflow for the target molecule.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(propionylamino)-3-oxobutanoate

  • Materials: Ethyl 2-amino-3-oxobutanoate hydrochloride, propionyl chloride, triethylamine (TEA), and anhydrous dichloromethane (DCM).

  • Procedure:

    • To a stirred suspension of ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, slowly add triethylamine (2.2 eq).

    • After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate

  • Materials: Ethyl 2-(propionylamino)-3-oxobutanoate, phosphorus pentoxide (P₂O₅), and an inert solvent like toluene.

  • Procedure:

    • To a solution of ethyl 2-(propionylamino)-3-oxobutanoate (1.0 eq) in toluene, add phosphorus pentoxide (2.0-3.0 eq) portion-wise with vigorous stirring.

    • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 3: Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

  • Materials: Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate, sodium hydroxide (NaOH), ethanol, and water.

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

    • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with cold 1 M HCl.

    • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.

Route 2: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis provides an alternative and powerful method for constructing the oxazole ring.[3][4] This approach is centered around the reaction of an α-isocyano ester with an aldehyde.

Synthetic Workflow

Van_Leusen A Ethyl 2-amino-3-oxobutanoate B Ethyl 2-formamido-3-oxobutanoate A->B Formylation (e.g., Ethyl formate) C Ethyl 2-isocyano-3-oxobutanoate B->C Dehydration (e.g., POCl₃, Base) D Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate C->D Van Leusen Reaction (Propionaldehyde, Base) E 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid D->E Hydrolysis (e.g., NaOH, H₂O/EtOH)

Caption: Van Leusen oxazole synthesis workflow for the target molecule.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-isocyano-3-oxobutanoate

  • Sub-step 1a: Formylation of Ethyl 2-amino-3-oxobutanoate

    • Materials: Ethyl 2-amino-3-oxobutanoate, ethyl formate, and a suitable solvent like methanol.

    • Procedure:

      • Dissolve ethyl 2-amino-3-oxobutanoate (1.0 eq) in ethyl formate.

      • Heat the mixture to reflux for 4-6 hours.

      • Monitor the reaction by TLC.

      • After completion, remove the excess ethyl formate under reduced pressure to obtain the crude formamide, which can often be used in the next step without further purification.

  • Sub-step 1b: Dehydration to the Isocyanide

    • Materials: Ethyl 2-formamido-3-oxobutanoate, phosphorus oxychloride (POCl₃), triethylamine (TEA), and anhydrous dichloromethane (DCM).

    • Procedure:

      • Dissolve the crude formamide (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM and cool to 0 °C.

      • Slowly add phosphorus oxychloride (1.2 eq) dropwise, keeping the temperature below 5 °C.

      • Stir the reaction mixture at 0 °C for 1-2 hours.

      • Monitor the reaction by IR spectroscopy (disappearance of the amide carbonyl and appearance of the isocyanide stretch around 2150 cm⁻¹).

      • Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution.

      • Separate the organic layer, and extract the aqueous layer with DCM.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure at low temperature. The crude isocyanide should be used immediately in the next step.

Step 2: Synthesis of Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate

  • Materials: Ethyl 2-isocyano-3-oxobutanoate, propionaldehyde, potassium carbonate (K₂CO₃), and methanol.

  • Procedure:

    • To a solution of the crude ethyl 2-isocyano-3-oxobutanoate (1.0 eq) in methanol, add propionaldehyde (1.2 eq) and potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

  • This step follows the same hydrolysis procedure as described in Route 1. A microwave-assisted hydrolysis using potassium carbonate in ethanol/water at elevated temperatures could also be employed for a more rapid conversion.[5]

Discussion and Route Comparison

Robinson-Gabriel Synthesis: This route is a very traditional and well-understood method. The starting materials are readily available, and the reactions are generally straightforward to perform. The primary challenge lies in the cyclodehydration step, which can require harsh reagents like phosphorus pentoxide or concentrated sulfuric acid and high temperatures. These conditions might not be suitable for substrates with sensitive functional groups. However, for the synthesis of the target molecule, which lacks such sensitivities, this should not be a major concern. The yields for each step are typically moderate to good.

Van Leusen Oxazole Synthesis: The Van Leusen approach offers a milder alternative for the oxazole ring formation. The key intermediate, an α-isocyano ester, is highly reactive and allows the reaction to proceed under basic conditions at room temperature. A significant consideration for this route is the synthesis and handling of the isocyanide intermediate. Isocyanides are known for their unpleasant odors and potential toxicity, necessitating the use of a well-ventilated fume hood and careful handling. The two-step conversion from the amino ester to the isocyanide adds to the overall synthesis time. However, the Van Leusen reaction itself is often high-yielding and tolerant of a variety of functional groups on the aldehyde component, making it a versatile method.

Conclusion

Both the Robinson-Gabriel and the Van Leusen synthetic routes offer viable pathways to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. The choice between the two will likely depend on the specific laboratory capabilities, reagent availability, and the chemist's comfort level with the intermediates involved.

  • The Robinson-Gabriel synthesis is a robust and straightforward choice, particularly if the necessary dehydrating agents are readily available and the scale of the synthesis is not a limiting factor for handling strong acids.

  • The Van Leusen oxazole synthesis provides a milder alternative for the key ring-forming step, which could be advantageous for more complex or sensitive substrates. However, it requires the preparation and handling of a potentially challenging isocyanide intermediate.

For the specific target molecule, both routes are chemically sound. A thorough cost and safety analysis of the starting materials and reagents for the desired scale of production should be conducted before selecting a final synthetic strategy.

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Shaikh, I. R., Johnson, T. A., & Funk, R. L. (2007). A mild, one-pot synthesis of oxazoles from acid chlorides. Organic letters, 9(26), 5449-5451.
  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732.
  • Porcheddu, A., Giacomelli, G., & Salaris, M. (2005). A facile conversion of both aliphatic and aromatic formamides to isonitriles under very mild conditions and microwave irradiation. The Journal of Organic Chemistry, 70(6), 2361-2363.
  • Kobayashi, G., Saito, T., & Kitano, Y. (2011). Treatment of N-substituted formamides with chlorophosphate compounds and tertiary amine bases produced the corresponding isocyanides in high yields. Synthesis, 2011(19), 3225-3234.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Wikipedia. (2023, April 19). Van Leusen reaction. Retrieved from [Link]

  • Romero-Ibarra, I. C., et al. (2024).
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

Sources

Performance Benchmarking of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, heterocyclic compounds represent a cornerstone of medicinal chemistry, offering vast structural diversity and a broad spectrum of pharmacological activities.[1] Among these, the oxazole scaffold is a privileged structure, present in numerous clinically approved drugs and late-stage development candidates.[2][3] This guide provides a comprehensive framework for benchmarking the performance of a specific novel entity, 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid , against other relevant heterocyclic compounds.

Due to the nascent stage of research on 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, direct comparative data is not yet available in published literature. Therefore, this guide is structured as a practical, step-by-step manual for researchers and drug development professionals to conduct their own robust performance evaluations. We will leverage data from structurally analogous compounds to provide context and illustrate the application of the described methodologies. The core objective is to equip scientists with the necessary protocols and rationale to thoroughly characterize this promising molecule and understand its potential within a therapeutic context.

Section 1: The Rationale for Comparison - Selecting Relevant Heterocyclic Comparators

The selection of appropriate comparator compounds is critical for a meaningful benchmark analysis. The choice should be driven by structural similarity, intended therapeutic area, or known biological mechanism of action. For 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, we propose a multi-pronged comparison against compounds from closely related five-membered heterocyclic families known for their diverse biological activities: thiazoles, isoxazoles, and pyrazoles.[1][4]

Key Comparator Classes and Justification:

  • Thiazole Carboxylic Acids: Thiazole rings are bioisosteres of oxazoles, often exhibiting similar physicochemical properties but potentially different metabolic profiles and target engagement. A direct comparison, for instance with a compound like 4-methylthiazole-5-carboxylic acid, can elucidate the specific contribution of the oxygen versus sulfur heteroatom to the overall activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

  • Isoxazole Carboxylic Acids: As a constitutional isomer of oxazole, isoxazole derivatives share the same molecular formula but differ in the arrangement of the nitrogen and oxygen atoms. This subtle change can significantly impact electronic distribution, hydrogen bonding capacity, and ultimately, biological activity.[1][6][7] Comparing against an isoxazole analog such as ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate can provide insights into the importance of the heteroatom positioning for target binding.[8]

  • Pyrazole Carboxylic Acids: Pyrazoles, with their two adjacent nitrogen atoms, offer a different hydrogen bonding profile compared to oxazoles. They are prevalent in a wide range of medicinally active compounds, and a comparative analysis can reveal differences in target selectivity and pharmacokinetic properties.[4]

Section 2: Physicochemical and In Vitro Performance Benchmarking

A comprehensive performance evaluation begins with a thorough characterization of the compound's fundamental physicochemical properties and its activity in a panel of in vitro assays.

Physicochemical Properties

The following table outlines the key physicochemical properties to be determined for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid and its comparators. These parameters are crucial predictors of a compound's behavior in biological systems.

Property2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acidComparator A (e.g., Thiazole analog)Comparator B (e.g., Isoxazole analog)Comparator C (e.g., Pyrazole analog)
Molecular Weight ( g/mol ) 155.15Experimental DataExperimental DataExperimental Data
logP (Octanol/Water Partition Coefficient) Experimental DataExperimental DataExperimental DataExperimental Data
Aqueous Solubility (µg/mL at pH 7.4) Experimental DataExperimental DataExperimental DataExperimental Data
pKa (Acid Dissociation Constant) Experimental DataExperimental DataExperimental DataExperimental Data
In Vitro Biological Performance

The following sections detail the essential in vitro assays for a robust comparative analysis.

Assuming a hypothetical target enzyme, this protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Experimental Protocol: Determination of IC50 for a Kinase Target

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds (2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid and comparators) in 100% DMSO.

    • Prepare a serial dilution of each compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase, the appropriate substrate peptide, and ATP in assay buffer.

  • Assay Procedure:

    • Add 5 µL of each compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and detect the product formation using a suitable method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Illustrative Data Presentation:

CompoundTarget Kinase IC50 (nM)
2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acidExperimental Data
Thiazole AnalogExample: 50 nM
Isoxazole AnalogExample: 120 nM
Pyrazole AnalogExample: 25 nM

Causality Behind Experimental Choices: The use of a serial dilution allows for the determination of a dose-response curve, which is essential for calculating an accurate IC50. The pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the enzymatic reaction is initiated.

DOT Diagram: Enzyme Inhibition Workflow

EnzymeInhibitionWorkflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Stock (in DMSO) SerialDilution Serial Dilution in Assay Buffer Compound->SerialDilution AddCompound Add Compound to Plate SerialDilution->AddCompound Enzyme Enzyme Solution AddEnzyme Add Enzyme & Pre-incubate Enzyme->AddEnzyme Substrate Substrate/ATP Mix AddSubstrate Initiate Reaction Substrate->AddSubstrate AddCompound->AddEnzyme AddEnzyme->AddSubstrate DetectProduct Stop Reaction & Detect Product AddSubstrate->DetectProduct CalcInhibition Calculate % Inhibition DetectProduct->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve CalcIC50 Determine IC50 PlotCurve->CalcIC50

Caption: Workflow for determining enzyme inhibition IC50 values.

It is crucial to assess whether the observed target inhibition translates to a cytotoxic effect in a cellular context and to understand the therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Seed human cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Illustrative Data Presentation:

CompoundHCT-116 GI50 (µM)A549 GI50 (µM)
2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acidExperimental DataExperimental Data
Thiazole AnalogExample: 15 µMExample: 25 µM
Isoxazole AnalogExample: >50 µMExample: >50 µM
Pyrazole AnalogExample: 5 µMExample: 8 µM

Section 3: Pharmacokinetic Profile Benchmarking

A compound's efficacy is not solely dependent on its potency but also on its pharmacokinetic (PK) properties, which determine its absorption, distribution, metabolism, and excretion (ADME).[9][10][11][12][13]

Metabolic Stability

Assessing a compound's stability in the presence of metabolic enzymes is a critical early step in evaluating its potential for in vivo efficacy.

Experimental Protocol: Microsomal Stability Assay

  • Incubation:

    • Incubate the test compounds (1 µM) with liver microsomes (from human, rat, or mouse; 0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Time Points:

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis:

    • Quench the reaction with acetonitrile containing an internal standard.

    • Analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Illustrative Data Presentation:

CompoundHuman Liver Microsome t½ (min)
2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acidExperimental Data
Thiazole AnalogExample: 45 min
Isoxazole AnalogExample: 20 min
Pyrazole AnalogExample: >60 min
hERG Inhibition Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[14][15] Early assessment of hERG liability is therefore a critical safety evaluation.[16][17]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293).

  • Electrophysiology:

    • Utilize an automated patch-clamp system.

    • Apply a specific voltage-clamp protocol to elicit hERG currents.

    • Perfuse the cells with increasing concentrations of the test compounds.

  • Data Analysis:

    • Measure the inhibition of the hERG tail current at each compound concentration.

    • Calculate the IC50 value from the concentration-response curve.

Illustrative Data Presentation:

CompoundhERG IC50 (µM)
2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acidExperimental Data
Thiazole AnalogExample: >30 µM
Isoxazole AnalogExample: 12 µM
Pyrazole AnalogExample: 25 µM

DOT Diagram: ADME/Tox Testing Funnel

ADMET_Funnel Start Test Compound: 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid Solubility Aqueous Solubility Start->Solubility MetabolicStability Microsomal Stability Start->MetabolicStability Permeability PAMPA/Caco-2 Permeability Solubility->Permeability hERG hERG Inhibition MetabolicStability->hERG InVivoPK In Vivo Pharmacokinetics (if warranted) Permeability->InVivoPK hERG->InVivoPK

Sources

A Strategic Guide to Elucidating the Selectivity Profile of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of novel chemical entities, using 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid as a representative investigational compound. In drug discovery, initial "hit" compounds identified from high-throughput screening (HTS) must undergo stringent selectivity profiling to qualify as viable "lead" candidates. A compound's therapeutic efficacy is intrinsically linked to its specificity for the intended biological target, while off-target interactions can lead to undesirable side effects or toxicity.[1] This document outlines a phased, multi-assay approach, moving from high-throughput biochemical assessments to more physiologically relevant cell-based systems, ensuring a robust and reliable characterization of the compound's selectivity profile.

Part 1: The Foundational Strategy: A Tiered Approach to Selectivity Profiling

A successful cross-reactivity study is not a single experiment but a strategic campaign. The core principle is to systematically eliminate false positives and compounds with undesirable properties before committing resources to more complex, lower-throughput assays.[2][3] This tiered approach ensures that decision-making is based on a progressively richer dataset.

Key Pillars of the Strategy:

  • Primary Hit Confirmation: The initial step is to re-test the compound to confirm its activity in the primary screening assay. Potency is typically determined by generating a dose-response curve to calculate the IC₅₀ or EC₅₀.[4]

  • Technology Counter-Screening: It is crucial to rule out compound interference with the assay technology itself.[5] For instance, in a luciferase-based reporter assay, a direct luciferase inhibition assay should be run to disqualify compounds that inhibit the reporter enzyme rather than the biological target.[2][3]

  • Biochemical Selectivity Assessment: The compound is tested against closely related off-targets (e.g., other enzymes in the same family) to establish an initial selectivity window.

  • Cellular Functional Assessment: Moving into a more biologically relevant context, cell-based assays confirm on-target activity and can reveal off-target effects not observable in purified systems.[6][7]

  • Cytotoxicity Profiling: A critical counter-screen in all cell-based studies is to assess general cytotoxicity.[8] A potent compound is of little value if it is indiscriminately toxic to all cells. The goal is to find a clear separation between the on-target functional potency and the concentration at which cytotoxicity occurs.[4]

G cluster_0 Tier 1: Initial Hit Triage cluster_1 Tier 2: Biochemical Selectivity cluster_2 Tier 3: Cellular Validation cluster_3 Tier 4: Candidate Selection PrimaryScreen Primary Screen Hit (2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid) HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation TechCounterScreen Technology Counter-Screen (e.g., Luciferase Inhibition) HitConfirmation->TechCounterScreen BiochemSelectivity Biochemical Selectivity (e.g., Related Enzyme Panel) TechCounterScreen->BiochemSelectivity Artifacts Eliminated ModeOfAction Mechanism of Action (e.g., Enzyme Kinetics) BiochemSelectivity->ModeOfAction CellularPotency On-Target Cellular Potency (Functional Assay) ModeOfAction->CellularPotency Mechanism Confirmed CellularSelectivity Off-Target Cellular Selectivity (Counter-Target Cell Line) CellularPotency->CellularSelectivity Cytotoxicity Cytotoxicity Assay CellularSelectivity->Cytotoxicity Decision Go / No-Go Decision Cytotoxicity->Decision Selectivity Index Calculated

Caption: Tiered workflow for cross-reactivity assessment.

Part 2: Biochemical Assays for Direct Target Interaction

Biochemical assays, which use purified components, are indispensable for quantifying the direct interaction between a compound and its target protein(s). They provide clean, reproducible data on potency and mechanism of action, free from the complexities of a cellular environment.[7]

Methodology 1: Competitive Binding Assay

This assay determines if and how strongly a test compound binds to a target by measuring its ability to displace a labeled ligand with a known affinity.[9][10]

Experimental Protocol: Radioligand Competition Binding Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Target Protein: Purify the target protein of interest and determine its concentration.

    • Radioligand: Select a high-affinity radiolabeled ligand ([³H]-Ligand) for the target.

    • Test Compound: Prepare a stock solution of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid in 100% DMSO and create a serial dilution series.

  • Assay Procedure:

    • In a 96-well filter plate, add 50 µL of assay buffer.

    • Add 25 µL of the test compound dilutions (or vehicle control).

    • Add 25 µL of the radioligand at a final concentration approximately equal to its Kd.

    • Initiate the binding reaction by adding 100 µL of the target protein solution.

    • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration at which 50% of the labeled molecule is displaced).[9]

    • Calculate the inhibitor's binding affinity (Ki) using the Cheng-Prusoff equation: Ki = EC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Methodology 2: Enzyme Inhibition Assay

If the primary target is an enzyme, this assay is fundamental. By measuring enzyme activity at various substrate and inhibitor concentrations, one can determine not only the compound's potency (IC₅₀) but also its mechanism of inhibition (e.g., competitive, noncompetitive).[11][12]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, DTT, and BSA.

    • Enzyme: Use a purified, active kinase.

    • Substrate: Use a specific peptide substrate for the kinase.

    • ATP: Prepare a solution of ATP. The concentration used is critical for determining the mechanism of action.[11]

    • Test Compound: Prepare a serial dilution of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid in DMSO.

  • Assay Procedure (for IC₅₀ Determination):

    • Add 2 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 4 µL of the enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of a substrate/ATP mixture (with ATP at its Km concentration).

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and quantify product formation using a suitable detection method (e.g., luminescence-based ADP detection).

  • Mechanism of Action (MOA) Elucidation:

    • Repeat the assay using multiple fixed concentrations of ATP (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).[12]

    • Interpretation:

      • Competitive Inhibition: The IC₅₀ value increases as the substrate (ATP) concentration increases. The inhibitor competes with the substrate for the same binding site.

      • Noncompetitive Inhibition: The IC₅₀ value remains constant regardless of the substrate concentration. The inhibitor binds to an allosteric site.

      • Uncompetitive Inhibition: The IC₅₀ value decreases as the substrate concentration increases. The inhibitor binds only to the enzyme-substrate complex.[11]

G cluster_0 Experimental Setup cluster_1 Data Analysis cluster_2 Mechanism Determination Exp Enzyme + Inhibitor + Substrate Vary [Substrate] Analysis Generate IC50 Curves Plot IC50 vs. [Substrate] Exp->Analysis Comp Competitive Analysis->Comp IC50 increases NonComp Noncompetitive Analysis->NonComp IC50 constant UnComp Uncompetitive Analysis->UnComp IC50 decreases

Caption: Workflow for determining enzyme inhibition modality.

Table 1: Example Biochemical Selectivity Data

CompoundTarget X IC₅₀ (nM)Off-Target Y IC₅₀ (nM)Off-Target Z IC₅₀ (nM)Selectivity (Y/X)Selectivity (Z/X)
2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid 502,500>10,00050-fold>200-fold
Control Inhibitor A (Selective)10>10,000>10,000>1,000-fold>1,000-fold
Control Inhibitor B (Promiscuous)1003001503-fold1.5-fold

Part 3: Cell-Based Assays for Physiological Context

While biochemical assays are precise, they may not fully predict a compound's behavior in a living cell.[7] Cell-based assays are essential for confirming that a compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired functional response.[6][13]

Methodology 1: On-Target Functional Cellular Assay

This assay measures a downstream consequence of target engagement, providing evidence of functional activity. Reporter gene assays are a common and highly adaptable format.[14]

Experimental Protocol: NF-κB Reporter Gene Assay

  • Cell Line Preparation:

    • Use a stable cell line (e.g., HEK293) expressing the target of interest and a reporter construct (e.g., NF-κB response element driving luciferase expression).

    • Plate the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with serial dilutions of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid for 1 hour.

    • Add a stimulant (e.g., TNF-α) to activate the NF-κB pathway.

    • Incubate for an additional 6 hours to allow for reporter gene expression.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase signal to a control (vehicle-treated, stimulated cells).

    • Plot the normalized activity against the log concentration of the compound and fit the curve to determine the IC₅₀.

Methodology 2: Cytotoxicity Counter-Screen

This is a mandatory control to ensure that the observed functional effect is not simply a result of cell death.[3][4]

Experimental Protocol: Cell Viability Assay

  • Cell Preparation:

    • Plate the same cell line used in the functional assay at the same density.

  • Assay Procedure:

    • Treat the cells with the same serial dilutions of the test compound.

    • Incubate for the same duration as the longest functional assay (e.g., 7 hours).

    • Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity).

    • Measure luminescence after a brief incubation.

  • Data Analysis:

    • Calculate the concentration that causes a 50% reduction in cell viability (CC₅₀).

    • Determine the Selectivity Index (SI) by calculating the ratio of cytotoxicity to functional potency: SI = CC₅₀ / IC₅₀ . A higher SI value (typically >10) is desirable, indicating a therapeutic window where the compound is active against its target at concentrations that are not generally toxic.[4]

G cluster_0 Functional Pathway cluster_1 Viability Pathway Compound Test Compound Dilutions FuncAssay On-Target Functional Assay (e.g., Reporter Gene) Compound->FuncAssay ToxAssay Cytotoxicity Assay (e.g., CellTiter-Glo) Compound->ToxAssay FuncIC50 Calculate Functional IC50 FuncAssay->FuncIC50 Decision Calculate Selectivity Index (SI = CC50 / IC50) FuncIC50->Decision ToxCC50 Calculate Cytotoxicity CC50 ToxAssay->ToxCC50 ToxCC50->Decision

Caption: Cellular assay workflow for determining the Selectivity Index.

Table 2: Example Cellular Activity and Selectivity Data

CompoundOn-Target Functional IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid 0.52550
Control Inhibitor A (Selective)0.1>100>1,000
Control Inhibitor C (Toxic)1.01.51.5

Part 4: Interpreting the Data and Defining Next Steps

A comprehensive cross-reactivity assessment integrates data from all tiers of the investigation.

  • Biochemical vs. Cellular Potency: A significant drop-off in potency from a biochemical to a cellular assay (e.g., IC₅₀ shifts from nanomolar to micromolar) may indicate poor cell permeability or active efflux from the cell.[15]

  • Building a Selectivity Profile: The ideal compound exhibits high potency in the on-target biochemical and cellular assays, shows minimal activity against related off-targets, and has a high Selectivity Index (>10-100).[15]

  • Interpreting Off-Target Hits: Any confirmed off-target activity must be carefully evaluated. Is the off-target known to be associated with adverse effects? Conversely, could the off-target activity represent polypharmacology that might be beneficial for the intended therapeutic indication?[7]

Based on a favorable selectivity profile, next steps would include screening against a broader panel of targets (e.g., a commercial kinase panel) and progressing the compound into more complex models, such as primary cell assays or in vivo efficacy and toxicology studies.[13]

Conclusion

The methodical investigation of cross-reactivity is a non-negotiable cornerstone of modern drug discovery. By employing a tiered strategy that incorporates technology counter-screens, biochemical selectivity assays, and functionally relevant cellular assays, researchers can build a comprehensive and reliable selectivity profile for investigational compounds like 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. This rigorous, data-driven approach is essential for mitigating risks, reducing late-stage attrition, and ultimately identifying lead candidates with the highest potential for becoming safe and effective medicines.

References

  • Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]

  • Fabgennix International. Competition Assay Protocol. [Link]

  • The University of Arizona, R. Ken Coit College of Pharmacy. ACDD - Our Process. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Zhang, J. H., et al. (2011). Multi-pathway cellular analysis of compound selectivity. RSC Publishing. [Link]

  • Promega Connections. Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

  • KCAS Bio. Assay Validation: Steps for Reliable Research. [Link]

  • NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • Creative Biolabs. Counter-Screen Service. [Link]

  • National Center for Advancing Translational Sciences. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • McMillin, G. A., & Krasowski, M. D. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine. [Link]

  • ResearchGate. The protocol of competitive binding assay. [Link]

  • Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. [Link]

  • HistoTox Labs. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • BioPharm International. Method Validation Guidelines. [Link]

  • Ofni Systems. Assay Validation Guidelines. [Link]

  • Cross-reactivity: Significance and symbolism. (2026). ScienceDirect. [Link]

  • Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • National Center for Biotechnology Information. Improving the species cross-reactivity of an antibody using computational design. [Link]

  • Eurofins Scientific. Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). [Link]

  • ResearchGate. Cross-reactivity among drugs: Clinical problems. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Mechanism of Action Assays for Enzymes. [Link]

  • National Center for Biotechnology Information. Validation of Analytical Methods for Biomarkers Employed in Drug Development. [Link]

  • JSciMed Central. Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology. [Link]

  • PubMed. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. [Link]

  • MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • ResearchGate. Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

  • MDPI. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • ChemSynthesis. ethyl 2-methyl-1,3-oxazole-5-carboxylate. [Link]

  • ResearchGate. Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. [Link]

  • ACS Publications. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

Sources

Head-to-head comparison of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid with commercially available drugs

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison is fundamental to drug discovery. It allows researchers to rigorously evaluate a novel compound's potential against established therapeutic agents. This guide provides a comprehensive framework for a head-to-head comparison of a novel investigational compound, 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (heretofore designated "EMO-5C"), with commercially available drugs.

As there is no publicly available data on the biological activity of EMO-5C, this document will proceed based on a hypothetical, yet plausible, scenario: EMO-5C has been identified as a potent and selective inhibitor of Cyclooxygenase-2 (COX-2) in a high-throughput screening campaign.

This guide will, therefore, outline the necessary experimental steps to compare EMO-5C against a well-established COX-2 inhibitor, Celecoxib , which will serve as our benchmark commercial drug. The following sections will detail the experimental protocols, data interpretation, and the scientific rationale behind each step, providing a robust template for the preclinical evaluation of a novel drug candidate.

Part 1: Foundational Physicochemical and ADME Profiling

Before assessing biological activity, it is crucial to understand a compound's fundamental drug-like properties. These characteristics, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical determinants of a drug's ultimate success. Poor ADME properties are a primary cause of late-stage clinical trial failures.

Aqueous Solubility Assessment

Rationale: A compound must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility can lead to erratic absorption and low bioavailability. We will use a kinetic solubility assay using nephelometry, which measures light scattering from precipitated compound.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of EMO-5C and Celecoxib in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions.

  • Compound Addition: Add 2 µL of each DMSO stock concentration to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a clear 96-well plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to reach equilibrium.

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.

Lipophilicity (LogP/LogD) Determination

Rationale: Lipophilicity, the "greasiness" of a molecule, heavily influences its ability to cross cell membranes. The partition coefficient (LogP) or distribution coefficient at physiological pH (LogD) is a key predictor of absorption, membrane permeability, and even off-target effects. A LogD value between 1 and 3 is often considered optimal for oral drugs.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

  • Preparation: Prepare a buffered aqueous phase (PBS, pH 7.4) and an immiscible organic phase (n-octanol).

  • Compound Addition: Add a known amount of EMO-5C or Celecoxib to a vial containing equal volumes of the n-octanol and PBS.

  • Equilibration: Vigorously shake the vial for 1 hour to allow the compound to partition between the two phases. Subsequently, centrifuge the vial to ensure complete phase separation.

  • Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate LogD using the formula: LogD = log([Compound]octanol / [Compound]aqueous).

Metabolic Stability Assessment

Rationale: The liver is the primary site of drug metabolism. An overly rapid metabolism can lead to a short duration of action and low exposure, while very slow metabolism could lead to drug accumulation and toxicity. The in vitro liver microsomal stability assay is a standard method to get an early read on a compound's metabolic fate.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) and NADPH (a necessary cofactor for metabolic enzymes) on ice.

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of HLM in PBS (pH 7.4) at 37°C.

  • Initiation: Add EMO-5C or Celecoxib to the mixture at a final concentration of 1 µM. Split the reaction into two sets: one with NADPH and one without (to control for non-enzymatic degradation).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2).

Data Summary Table: Physicochemical and ADME Properties

ParameterEMO-5C (Hypothetical Data)Celecoxib (Reference Data)Scientific Rationale
Aqueous Solubility (µM) 7510Higher solubility is generally preferred for better absorption.
LogD (pH 7.4) 2.53.1Value is within the optimal range for oral drug absorption.
Microsomal Half-Life (min) 4530Indicates moderate metabolic stability, suggesting an acceptable duration of action.

Part 2: In Vitro Pharmacological Evaluation

This section focuses on quantifying the direct interaction of EMO-5C with its intended target, COX-2, and assessing its selectivity over the related isoform, COX-1. Inhibition of COX-1 is associated with gastrointestinal side effects, making high selectivity for COX-2 a critical attribute for safety.

Signaling Pathway Overview

The diagram below illustrates the arachidonic acid cascade. COX-1 and COX-2 are key enzymes that convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. Selective COX-2 inhibitors block this pathway in inflammatory cells without affecting the protective functions of COX-1 in the gut and platelets.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Protective Prostaglandins (e.g., GI Mucosa) PGH2_1->Prostaglandins_1 Prostaglandins_2 Inflammatory Prostaglandins (Pain, Fever) PGH2_2->Prostaglandins_2 EMO5C EMO-5C (Investigational) EMO5C->COX2 Celecoxib Celecoxib (Benchmark) Celecoxib->COX2 PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Upregulates

Caption: COX-1 and COX-2 signaling pathway and points of inhibition.

COX-1/COX-2 Enzymatic Inhibition Assay

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2 proteins. The result is expressed as the IC50, the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol: Fluorometric Enzyme Assay

  • Compound Plating: In a 96-well black plate, perform a serial dilution of EMO-5C and Celecoxib (e.g., from 100 µM to 1 nM). Include DMSO-only wells as a "no inhibition" control.

  • Enzyme Addition: Add purified human recombinant COX-1 or COX-2 enzyme to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add a reaction mixture containing arachidonic acid (the substrate) and a fluorogenic probe that detects the peroxidase activity of the COX enzymes.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 20 minutes) at 37°C. The rate of this increase is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary Table: In Vitro Potency and Selectivity

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
EMO-5C 15003050
Celecoxib 760040190

Interpretation: In this hypothetical dataset, both compounds are potent COX-2 inhibitors. Celecoxib shows a higher selectivity index, meaning it is more selective for COX-2 over COX-1 compared to EMO-5C. A higher selectivity index is generally desirable to minimize mechanism-based side effects.

Part 3: Cell-Based Efficacy and Cytotoxicity

While biochemical assays are essential, it is crucial to confirm that the compound can engage its target in a more complex biological environment. Cell-based assays determine a compound's activity in living cells, providing insights into its cell permeability and its effect on a downstream biological process.

Experimental Workflow Diagram

Cell_Assay_Workflow cluster_assays Parallel Assays Start Start Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Plating Plate Cells in 96-well Plates Cell_Culture->Plating Pre_incubation Pre-incubate with EMO-5C or Celecoxib Plating->Pre_incubation Stimulation Stimulate with LPS to Induce COX-2 Pre_incubation->Stimulation PGE2_Assay Measure PGE2 in Supernatant (ELISA) Stimulation->PGE2_Assay Cytotoxicity_Assay Measure Cell Viability (e.g., MTS Assay) Stimulation->Cytotoxicity_Assay Data_Analysis Calculate EC50 (for PGE2 inhibition) and CC50 (for toxicity) PGE2_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cell-based efficacy and cytotoxicity testing.

Cellular PGE2 Inhibition Assay

Rationale: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inflammatory stimulus that induces the expression of COX-2 in immune cells like macrophages. This leads to the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain. This assay measures the ability of our compounds to block this downstream effect.

Experimental Protocol: LPS-Induced PGE2 Production

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of EMO-5C or Celecoxib. Incubate for 1 hour.

  • Inflammatory Challenge: Add LPS to the wells at a final concentration of 1 µg/mL to induce COX-2 expression and subsequent PGE2 production.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value, which is the effective concentration of the compound that causes a 50% reduction in PGE2 production.

Cytotoxicity Assay

Rationale: It is critical to ensure that the observed reduction in PGE2 is due to specific inhibition of COX-2 and not simply because the compound is killing the cells. A cytotoxicity assay is always run in parallel with the efficacy assay.

Experimental Protocol: MTS Assay

  • Procedure: Use the same cells and compound treatment setup as in the PGE2 assay.

  • Reagent Addition: After the 24-hour incubation, add MTS reagent to each well. MTS is a tetrazolium salt that is reduced by metabolically active, viable cells into a colored formazan product.

  • Incubation: Incubate for 2-4 hours until a color change is apparent.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the CC50 (cytotoxic concentration 50), the concentration of the compound that reduces cell viability by 50%. A high CC50 is desirable.

Data Summary Table: Cellular Activity and Therapeutic Index

CompoundCellular EC50 (nM) (PGE2 Inhibition)Cellular CC50 (µM) (Cytotoxicity)In Vitro Therapeutic Index (CC50 / EC50)
EMO-5C 120> 50> 417
Celecoxib 150> 50> 333

Interpretation: The therapeutic index is a critical measure of a drug's safety margin. A larger index indicates that the concentration required for a therapeutic effect is much lower than the concentration that causes toxicity. In this hypothetical case, both compounds show a favorable therapeutic index in vitro.

Conclusion and Path Forward

This guide has outlined a systematic, multi-tiered approach to conduct a head-to-head comparison of a novel compound, EMO-5C, with a commercial benchmark, Celecoxib, within a hypothetical drug discovery context.

Based on our hypothetical data, EMO-5C presents as a potent COX-2 inhibitor with drug-like physicochemical properties and a strong safety margin in cell-based assays. While its selectivity index was lower than Celecoxib, its comparable cellular potency and favorable ADME profile warrant further investigation.

The logical next steps in a real-world scenario would be to advance EMO-5C into in vivo animal models of inflammation and pain (e.g., the carrageenan-induced paw edema model in rats) to assess its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a whole organism. This rigorous, comparative approach ensures that only the most promising candidates, with clear advantages or differentiation over existing therapies, are progressed through the costly and complex drug development pipeline.

References

  • Title: Measurement of kinetic aqueous solubility by nephelometry for support of drug discovery Source: Journal of Biomolecular Screening URL: [Link]

  • Title: Lipophilicity Profiles: A Guide for Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: The design and use of in vitro ADME assays in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: A high-throughput fluorometric assay for cyclooxygenases Source: Analytical Biochemistry URL: [Link]

  • Title: The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt (MTS) assay for cell viability and proliferation Source: Methods in Molecular Biology URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (Empirical Formula: C₇H₉NO₃). As a substituted oxazole carboxylic acid, this compound requires careful management grounded in an understanding of its acidic nature and its identity as a synthetic organic chemical. This guide is designed to empower researchers with the knowledge to manage waste streams safely, compliantly, and with scientific integrity.

Core Principles: Hazard Assessment and Disposal Philosophy

The primary hazards associated with 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid stem from its carboxylic acid functionality . While specific toxicity data for this exact molecule is limited, the general class of organic acids and related oxazole compounds are known to be skin and eye irritants.[1][2][3] Therefore, the disposal strategy is centered on two key principles: neutralization and compliant hazardous waste collection .

The fundamental logic is that neutralizing the acidic proton of the carboxyl group converts the compound into a carboxylate salt.[4] This salt is generally more water-soluble and significantly less corrosive, rendering it more amenable to final disposal. However, direct disposal of the un-neutralized acid as hazardous waste is also a valid and often preferred method for larger quantities or in facilities with robust environmental health and safety (EHS) support.

PropertyValue / InformationSource / Rationale
Chemical Name 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid-
Molecular Formula C₇H₉NO₃[5]
Molecular Weight 155.15 g/mol [5]
Physical Form Solid[5]
Primary Hazard Acidity (Corrosive); Skin & Eye IrritantInferred from carboxylic acid group and SDS of similar compounds.[1][2][3]
Primary Disposal Route Hazardous Waste Stream (Organic Acids)[6][7]
In-Lab Treatment Neutralization (pH 5.5 - 10.5)[8]
Incompatible Materials Strong Bases, Oxidizing Agents, Reducing Agents, Amines[2][3]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), ensure the following PPE is in use. This is a non-negotiable standard for minimizing exposure risk.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use.[2]

  • Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.

  • Ventilation: All handling, including preparation for disposal, should occur within a certified chemical fume hood to avoid inhalation of any dusts or aerosols.[2]

Disposal Decision Workflow

The choice between in-lab neutralization and direct collection depends on the quantity of waste, the concentration, and institutional policies. The following workflow provides a logical decision-making process.

G start Waste Generated: 2-Ethyl-4-methyl-1,3-oxazole- 5-carboxylic acid decision Small Quantity? (<10g or <100mL dilute solution) AND Permitted by EHS? start->decision protocol_a Protocol A: In-Lab Neutralization decision->protocol_a  Yes protocol_b Protocol B: Direct Hazardous Waste Collection decision->protocol_b No sewer Dispose of Neutralized Solution to Sanitary Sewer (pending local regulations) protocol_a->sewer pickup Arrange for Hazardous Waste Pickup with EHS protocol_b->pickup

Caption: Disposal decision workflow for the target compound.

Experimental Protocols for Disposal

Protocol A: In-Lab Neutralization (for Small Quantities)

This protocol is designed for treating small amounts of the acidic waste stream in the laboratory. The causality behind this procedure is the classic acid-base reaction, which converts the carboxylic acid into a carboxylate salt and water, a significantly less hazardous mixture.[4][9]

Materials:

  • Waste solution or solid 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH)

  • Large glass beaker (at least 5x the volume of the waste)

  • Stir bar and stir plate

  • pH paper or calibrated pH meter

Step-by-Step Methodology:

  • Preparation: Place the large beaker on a stir plate inside a chemical fume hood. If your waste is a solid, dissolve it in a minimal amount of a water-miscible solvent like ethanol or water first. Add a stir bar to the beaker.

  • Dilution: Dilute the acidic waste by adding water, aiming for a total volume that is approximately double the initial waste volume. This helps control the heat generated during neutralization.

  • Slow Addition of Base: Begin stirring the diluted waste solution. Very slowly, add the 5% sodium bicarbonate solution. The reason for slow addition is twofold: the reaction is exothermic, and if using bicarbonate, it will produce carbon dioxide gas, which can cause foaming and splashing if the base is added too quickly.[9][10]

  • Monitor Reaction: Continue adding the basic solution portion-wise until gas evolution (if using bicarbonate) ceases or the solution is visibly basic.

  • pH Verification (Critical Step): This step validates the protocol's success. Using pH paper or a calibrated pH meter, check the pH of the solution. Continue to add base dropwise until the pH is stable within the neutral range (typically between 5.5 and 10.5, as per local regulations).[8]

  • Final Disposal: Once the pH is confirmed to be neutral and stable, the solution can typically be disposed of down the sanitary sewer with copious amounts of running water. Crucially, you must confirm this final step is compliant with your institution's and municipality's regulations. [8][11] Some jurisdictions prohibit drain disposal of any laboratory-generated waste, regardless of treatment.

Protocol B: Direct Hazardous Waste Collection

This is the standard procedure for larger quantities, concentrated waste, or when institutional policy forbids in-lab treatment.

Step-by-Step Methodology:

  • Select a Compatible Container: Obtain a designated hazardous waste container from your institution's EHS department. The container must be made of a material compatible with organic acids, such as high-density polyethylene (HDPE) or glass. Never use metal containers for acidic waste. [6][11][12]

  • Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include the words "Hazardous Waste," the full chemical name ("2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid"), and an indication of the hazard (e.g., "Corrosive," "Irritant").[7][13] List all components if it is a mixed waste stream.

  • Waste Accumulation: Carefully transfer the waste into the labeled container. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[12]

  • Secure and Store: Securely close the container cap. Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][13]

  • Segregation: Ensure the container is stored with compatible chemicals. Specifically, store this organic acid waste separately from bases, cyanides, sulfides, and oxidizing agents. [6][11] Use secondary containment (such as a plastic tub) to prevent mixing in the event of a leak.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container.

Chemical Neutralization Pathway

The chemical basis for Protocol A is the deprotonation of the carboxylic acid by a base.

G cluster_reactants Reactants cluster_products Products r1 2-Ethyl-4-methyl-1,3-oxazole- 5-carboxylic acid plus1 + p2 Water r1->p2 r2 Sodium Bicarbonate (Base) p1 Sodium 2-ethyl-4-methyl- oxazole-5-carboxylate (Salt) r2->p1 p3 Carbon Dioxide r2->p3 plus2 + plus3 +

Caption: The neutralization reaction of the target compound.

Spill Management

In the event of a spill, immediate and correct action is critical to ensure safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[2] Avoid creating dust. For a liquid spill, use an acid-neutralizing spill kit or an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Once absorbed, scoop the material into a compatible container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

References

  • Carboxylic Acid Neutralization Equivalent Lab Procedure. Studylib. [Link]

  • 25.4 Ionization and Neutralization of Carboxylic Acids. eCampusOntario Pressbooks. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Organic Acid SOP. UW Environmental Health & Safety - University of Washington. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Procedure for disposing of hazardous waste. MIT. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]

  • Laboratory Environmental Sample Disposal Information Document. EPA. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • How to Dispose of Acids and Bases Safely: A Complete Guide. Greenflow. [Link]

  • Neutralizing carboxylic acids. Real Chemistry - YouTube. [Link]

  • 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Chemistry LibreTexts. [Link]

  • How to Neutralize Acid: Effective Ways (2024). Ryze Chemie. [Link]

  • 2-ethyl-4,5-dimethyl oxazole. The Good Scents Company. [Link]

  • SAFETY DATA SHEET - 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. Fisher Scientific. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for laboratory personnel working with 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. As a specialized heterocyclic compound, understanding its potential hazards and implementing robust safety measures are paramount to ensuring a secure research environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Assessment: Understanding the Risks

Based on data from similar chemical structures, 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid should be handled as a compound that is potentially:

  • Irritating to the eyes and skin .[1][2][3]

  • A respiratory tract irritant, particularly in powdered form.[2]

  • Harmful if swallowed.[1][4]

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[5]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is crucial when handling this and similar chemical compounds. The following table outlines the recommended PPE for various laboratory operations.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, lab coat, nitrile gloves, and closed-toe shoes.For handling small quantities in solution within a chemical fume hood.[5]
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, and double-gloving with nitrile gloves.Recommended when transferring solutions, vortexing, sonicating, or performing reactions with the potential for splashing.[1][5]
Handling of Solid Compound In addition to the above, a NIOSH-approved respirator with a particulate filter is recommended to prevent inhalation of dust particles.Any procedure involving the weighing or transfer of the solid compound outside of a glovebox or similar contained environment.
The Logic of Glove Selection

Nitrile gloves are recommended for their general chemical resistance.[5] It is imperative to inspect gloves for any signs of degradation or perforation before use. For extended operations or when handling larger quantities, double-gloving provides an additional layer of protection.[5] Contaminated gloves should be removed carefully, avoiding contact with the skin, and disposed of as hazardous waste.

Procedural Workflow for Safe Handling

The following diagram illustrates the decision-making process and procedural steps for safely handling 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start: Acquire Compound assess_procedure Assess Procedure: Solid or Solution? start->assess_procedure don_ppe Don Appropriate PPE assess_procedure->don_ppe Both fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh_solid Weigh Solid (Use Respirator) fume_hood->weigh_solid Solid prepare_solution Prepare Solution fume_hood->prepare_solution Solution weigh_solid->prepare_solution reaction_setup Reaction Setup prepare_solution->reaction_setup decontaminate Decontaminate Work Area reaction_setup->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Procedural workflow for handling 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.
Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary equipment and reagents ready to minimize time spent handling the chemical.

  • Donning PPE : Put on all required PPE as determined by your procedural assessment. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of your sleeves.[6]

  • Handling :

    • For solids, carefully weigh the required amount in the fume hood. Avoid creating dust.

    • For solutions, use appropriate glassware and transfer solutions cautiously to avoid splashes.

  • Post-Handling :

    • Wipe down the work area in the fume hood with an appropriate solvent to decontaminate surfaces.

    • Dispose of all contaminated materials, including pipette tips, wipes, and excess reagents, in a designated hazardous waste container.[1][5]

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves (if double-gloved), face shield/goggles, apron, inner gloves, and finally, the lab coat.

    • Wash hands thoroughly with soap and water after removing all PPE.[1][2]

Emergency Procedures

Spills :

  • For small spills, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Exposure :

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][3]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Disposal Plan

All waste containing 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[1][5] Follow all local, state, and federal regulations for hazardous waste disposal. Ensure waste containers are properly labeled and sealed.

References

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • Alberta College of Pharmacists. Personal protective equipment in your pharmacy. Available from: [Link]

  • Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Available from: [Link]

  • The Good Scents Company. 2-ethyl-4,5-dimethyl oxazole. Available from: [Link]

  • Organic Syntheses Procedure. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link]

  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC. Available from: [Link]

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ChemSynthesis. ethyl 2-methyl-1,3-oxazole-5-carboxylate. Available from: [Link]

  • American Elements. Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate. Available from: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.